molecular formula C9H8O B1669049 Cinnamaldehyde CAS No. 104-55-2

Cinnamaldehyde

Numéro de catalogue: B1669049
Numéro CAS: 104-55-2
Poids moléculaire: 132.16 g/mol
Clé InChI: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cinnamaldehyde is a key aromatic organic compound, with the formula C9H8O, that occurs naturally as the trans-isomer and is the primary bioactive constituent of cinnamon essential oil (constituting up to 90% of the oil), responsible for its characteristic flavor and odor . This pale yellow, viscous liquid is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration and is widely used as a flavoring agent and fragrance . For research purposes, this compound is a compound of significant interest due to its broad-spectrum biological activities. It exhibits potent antimicrobial properties, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungi . Its mechanism of antibacterial action involves disrupting the microbial cell membrane, inhibiting energy metabolism, and causing leakage of cellular contents . Furthermore, it has been shown to inhibit biofilm formation . Its pharmacological profile is extensive, showing promise in preclinical studies for its anti-inflammatory, antidiabetic, and anticancer effects . The anti-inflammatory activity is largely attributed to the inhibition of the NF-κB signaling pathway and the modulation of pro-inflammatory cytokines like TNF-α and IL-6 . In cancer research, this compound has been observed to induce apoptosis in various cancer cell lines, arrest the cell cycle, and inhibit tumor angiogenesis and metastasis through mechanisms that may involve the elevation of intracellular reactive oxygen species (ROS) and activation of caspases . Additional research applications include its use in agricultural studies as a natural insecticide and antifungal agent, and in material science as a corrosion inhibitor for steel alloys . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
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Flash Point

160 °F, 120 °C closed cup
Record name Cinnamic aldehyde
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS No.

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
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Melting Point

-7.5 °C
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Foundational & Exploratory

The Cinnamaldehyde Biosynthesis Pathway in Cinnamomum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, is a phenylpropanoid synthesized in various Cinnamomum species. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the core enzymatic reactions, regulatory networks, and established experimental methodologies for its study. The pathway originates from the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, culminating in the formation of this compound. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), 4-Coumarate-CoA Ligase (4CL), and Cinnamoyl-CoA Reductase (CCR). The regulation of this pathway is complex, involving a network of transcription factors and signaling molecules, including jasmonates and light, which modulate gene expression and enzyme activity. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing this compound production for pharmaceutical, nutraceutical, and agricultural applications. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the biosynthetic and signaling pathways to facilitate further research and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound from L-phenylalanine is a three-step enzymatic process that is a branch of the general phenylpropanoid pathway.[1][2] This pathway is initiated by the deamination of L-phenylalanine and concludes with the reduction of a cinnamoyl-CoA ester.

Step 1: Deamination of L-Phenylalanine

The pathway begins with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1][3] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) and represents a critical entry point, channeling carbon from primary metabolism into the phenylpropanoid pathway.[4][5]

Step 2: Activation of trans-Cinnamic Acid

In the second step, trans-cinnamic acid is activated by the formation of a thioester bond with Coenzyme A (CoA) to produce cinnamoyl-CoA. This ATP-dependent reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) .[1][3] While the enzyme is named for its activity with 4-coumarate, certain isoforms can efficiently utilize cinnamic acid as a substrate.

Step 3: Reduction of Cinnamoyl-CoA

The final committed step in this compound biosynthesis is the reduction of cinnamoyl-CoA to this compound.[1][3] This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which utilizes NADPH as a reductant.[3][6] CCR is a key regulatory point, as it directs the metabolic flux specifically towards the synthesis of monolignols and related compounds, including this compound.[6]

Cinnamaldehyde_Biosynthesis cluster_enzymes L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase Cinnamoyl_CoA Cinnamoyl-CoA trans_Cinnamic_Acid->Cinnamoyl_CoA 4-Coumarate-CoA Ligase This compound This compound Cinnamoyl_CoA->this compound Cinnamoyl-CoA Reductase PAL PAL _4CL 4CL CCR CCR

Core this compound biosynthesis pathway.

Quantitative Data

The concentration of this compound and the activity of its biosynthetic enzymes vary significantly among different Cinnamomum species and tissues. The bark is generally the primary site of this compound accumulation.

Table 1: this compound Content in Various Cinnamomum Species
Cinnamomum SpeciesPlant PartThis compound Content (%)Reference(s)
C. verum (syn. C. zeylanicum)Bark67.57 - 68.3[7][8]
C. cassiaBark1.3 - 1.4 times higher than leaves[9]
C. burmanniiBark65 - 80[10]
C. loureiroiBarkHigh[11]
C. sinharajenseBark57.46[7]
Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase 1 (CCR1) from C. cassia (CcCCR1)
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹μM⁻¹)Reference(s)
Cinnamoyl-CoA15.8 ± 1.24.2 ± 0.10.266[12]

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors in response to both developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs) are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[13][14] The JA signaling pathway is known to induce the expression of genes involved in the phenylpropanoid pathway.[15] In the absence of JAs, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors.[14][15] Upon perception of a stimulus, JA-isoleucine (JA-Ile) binds to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[15][16] This derepresses transcription factors such as MYC2 (a bHLH transcription factor), which can then activate the expression of downstream genes, including those encoding PAL, 4CL, and CCR.[3][16] Other transcription factor families, such as MYB and WRKY , are also implicated in the regulation of the phenylpropanoid pathway in response to jasmonates.[13][14]

Light Signaling

Light is a critical environmental factor that influences plant development and metabolism, including the phenylpropanoid pathway.[3][17] Light-responsive cis-acting elements, such as the G-box, Box 4, GATA-motif, and GT1-motif, are found in the promoter regions of phenylpropanoid biosynthesis genes.[4] Phytochromes and cryptochromes are photoreceptors that perceive light signals and initiate a signaling cascade that can lead to the activation of transcription factors that regulate the expression of PAL, 4CL, and other pathway genes.[5] There is significant crosstalk between light and jasmonate signaling pathways, often converging on common transcription factors like MYC2, to fine-tune the metabolic response to environmental conditions.[3]

Signaling_Pathway cluster_stimuli Environmental & Developmental Stimuli cluster_signaling Signal Transduction cluster_tf Transcription Factors cluster_genes Biosynthesis Genes Jasmonates Jasmonates (JA) COI1_JAZ COI1-JAZ Complex Jasmonates->COI1_JAZ JA-Ile binding Light Light Photoreceptors Phytochromes, Cryptochromes Light->Photoreceptors JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation Ubiquitination MYC2 MYC2 (bHLH) JAZ_degradation->MYC2 Derepression Photoreceptors->MYC2 MYB MYB Photoreceptors->MYB PAL_gene PAL MYC2->PAL_gene _4CL_gene 4CL MYC2->_4CL_gene CCR_gene CCR MYC2->CCR_gene MYB->PAL_gene MYB->_4CL_gene WRKY WRKY WRKY->PAL_gene This compound This compound

Regulatory network of this compound biosynthesis.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of this compound in Cinnamomum extracts.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm or 282 nm.[1][4]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

    • Sample Preparation: For cinnamon bark, perform an extraction (e.g., sonication or Soxhlet extraction) with methanol. Filter the extract and dilute as necessary to fall within the calibration range before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Enzyme Activity Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Materials and Reagents:

    • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) with 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP).

    • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

    • Stop Solution: 6 M HCl.

    • Spectrophotometer capable of reading at 290 nm.

  • Procedure:

    • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant as the crude enzyme extract.

    • Assay Mixture: In a test tube, combine 1.5 mL of the substrate solution with 0.4 mL of 0.1 M Tris-HCl buffer (pH 8.8).

    • Reaction: Pre-incubate the assay mixture at 30°C for 5 minutes. Initiate the reaction by adding 100 µL of the enzyme extract.

    • Incubation: Incubate at 30°C for 15 minutes.

    • Stopping the Reaction: Terminate the reaction by adding 200 µL of 6 M HCl.

    • Measurement: Measure the absorbance of the solution at 290 nm. A blank reaction without the enzyme extract should be used to zero the spectrophotometer.

  • Calculation:

    • Calculate the concentration of trans-cinnamic acid using its molar extinction coefficient (ε = 9630 M⁻¹cm⁻¹).

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA.

  • Materials and Reagents:

    • Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl₂, and 10 mM DTT.

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0) with 5 mM MgCl₂.

    • Substrate and Cofactor Stocks: 10 mM 4-Coumaric Acid, 50 mM ATP, 5 mM Coenzyme A (CoA).

  • Procedure:

    • Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

    • Master Mix: Prepare a master mix containing assay buffer, 4-coumaric acid (final concentration ~0.2 mM), and ATP (final concentration ~1.0 mM).

    • Reaction: In a quartz cuvette, add the master mix and the enzyme extract. Start the reaction by adding CoA (final concentration ~0.05 mM).

    • Measurement: Immediately monitor the increase in absorbance at 333 nm over time.

  • Calculation:

    • Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to this rate.

This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester.

  • Materials and Reagents:

    • Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 500 mM NaCl, 10% glycerol, 1% Triton X-100, 20 mM β-mercaptoethanol, and 1 mM PMSF.[12]

    • Assay Buffer: 100 mM sodium/potassium phosphate (pH 6.25).[2]

    • Substrates: Cinnamoyl-CoA (or a suitable analog like feruloyl-CoA) and NADPH (final concentration ~0.1 mM).

  • Procedure:

    • Enzyme Extraction: If using recombinant protein, purify it from the expression system. For plant extracts, use a suitable extraction protocol.

    • Reaction Mixture: In a cuvette, combine the assay buffer, enzyme preparation, and NADPH.

    • Reaction Initiation: Start the reaction by adding the cinnamoyl-CoA substrate.

    • Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) or at a wavelength corresponding to the consumption of the cinnamoyl-CoA ester (e.g., 336 nm for feruloyl-CoA).[15]

  • Calculation:

    • Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

Experimental_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_assays Enzyme Assays Plant_Material Cinnamomum Tissue (e.g., Bark) Extraction Extraction (Methanol for HPLC, Buffer for Assays) Plant_Material->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Crude_Extract Crude Extract Filtration_Centrifugation->Crude_Extract HPLC_System HPLC System Crude_Extract->HPLC_System PAL_Assay PAL Assay (Abs at 290 nm) Crude_Extract->PAL_Assay _4CL_Assay 4CL Assay (Abs at 333 nm) Crude_Extract->_4CL_Assay CCR_Assay CCR Assay (Abs at 340 nm) Crude_Extract->CCR_Assay Quantification Quantification of This compound HPLC_System->Quantification

General experimental workflow.

Conclusion

The biosynthesis of this compound in Cinnamomum species is a well-defined pathway involving three key enzymes: PAL, 4CL, and CCR. The production of this valuable compound is intricately regulated by a network of transcription factors and signaling molecules, offering multiple targets for metabolic engineering. The experimental protocols provided in this guide offer a robust framework for researchers to quantify this compound and measure the activity of the core biosynthetic enzymes. Further research into the specific regulatory mechanisms within different Cinnamomum species will be crucial for developing strategies to enhance the yield of this compound for various industrial applications.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cinnamaldehyde, the primary constituent of cinnamon oil, is an alpha,beta-unsaturated aromatic aldehyde with significant interest in the pharmaceutical and food industries. Its characteristic flavor and aroma are complemented by a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of its physicochemical properties is fundamental for its application in research, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-cinnamaldehyde, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathways.

Physicochemical Properties

The following tables summarize the key physicochemical properties of trans-cinnamaldehyde, providing a valuable reference for researchers.

Table 1: General and Physical Properties of trans-Cinnamaldehyde
PropertyValueReference(s)
Molecular Formula C₉H₈O[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Yellowish, oily liquid[2][4]
Odor Strong, pungent, spicy, characteristic of cinnamon[5][6]
Melting Point -9 to -4 °C[1][5][7]
Boiling Point 250-253 °C[1][4][7]
Density 1.05 g/mL at 25 °C[1][5][7]
Refractive Index (n²⁰/D) 1.619 - 1.623[1][2][5]
Vapor Pressure 1 mmHg at 76.1 °C; 0.027 mmHg at 25 °C[8][9]
Vapor Density 4.6 (vs air)[1][8]
Flash Point 71.11 °C (160 °F)[5][9]
Table 2: Solubility and Partitioning Properties of trans-Cinnamaldehyde
PropertyValueReference(s)
Water Solubility 1.1 g/L at 20 °C (Slightly soluble)[6][10]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, and oils. Insoluble in petroleum ether.[5][11]
LogP (Octanol-Water Partition Coefficient) 1.82 - 1.9[9][12]
pKa Not available (non-ionizable under typical physiological conditions)
Table 3: Spectroscopic Data for trans-Cinnamaldehyde
Spectroscopic TechniqueCharacteristic Peaks/ValuesReference(s)
UV-Vis (in Ethanol) λmax ≈ 282-291 nm[6][13]
Infrared (IR) ~1648-1746 cm⁻¹ (C=O stretch), ~1463-1627 cm⁻¹ (C=C stretch), ~3008 cm⁻¹ (aromatic C-H stretch), ~2924 cm⁻¹ (=C-H stretch), ~2854 cm⁻¹ (aldehydic C-H stretch)[14]
¹H NMR (in CDCl₃) δ ~9.67 ppm (aldehyde proton), δ ~7.53 ppm (vinyl proton), δ ~7.4 ppm (aromatic protons), δ ~6.69 ppm (vinyl proton)[15][16]
¹³C NMR (in CDCl₃) δ ~193.8 ppm (C=O), δ ~152.7, 144.9, 134.3, 131.0, 129.2, 128.5, 128.4 ppm (aromatic and vinylic carbons)[17]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a guide for researchers to obtain accurate and reproducible data.

Determination of Melting Point

Due to its low melting point, trans-cinnamaldehyde is typically a liquid at room temperature. The determination of its melting point (or freezing point) can be carried out using a capillary method with appropriate cooling.

  • Apparatus: Thiele tube or a melting point apparatus with cooling capabilities, thermometer, capillary tubes.

  • Procedure:

    • Introduce a small amount of liquid trans-cinnamaldehyde into a capillary tube.

    • Seal the open end of the capillary tube.

    • Attach the capillary tube to a thermometer.

    • Cool the heating/cooling bath of the apparatus to below the expected melting point.

    • Slowly heat the bath at a rate of 1-2 °C per minute.

    • The melting point is the temperature at which the last solid crystals disappear.[18][19][20]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

  • Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.

  • Procedure (Micro Method):

    • Place a few drops of trans-cinnamaldehyde into a small test tube.

    • Place a capillary tube, sealed at one end, open-end down into the test tube.

    • Attach the test tube to a thermometer.

    • Heat the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.

    • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.[10][21][22]

Determination of Density

The density of liquid trans-cinnamaldehyde can be determined using a pycnometer or a hydrometer.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with distilled water and record the mass.

    • Empty and dry the pycnometer, then fill it with trans-cinnamaldehyde and record the mass.

    • Calculate the density using the formula: Density = (mass of trans-cinnamaldehyde) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Solubility
  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure (for water solubility):

    • Add a known, small amount of trans-cinnamaldehyde to a test tube.

    • Add a measured volume of distilled water in small increments.

    • After each addition, vigorously shake or vortex the mixture for a set period.

    • Observe for the complete dissolution of the aldehyde. The solubility is expressed as the mass of solute per volume of solvent.[2][9][23]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a common technique for determining the LogP value.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, vortex mixer.

  • Procedure:

    • Prepare a stock solution of trans-cinnamaldehyde in either water-saturated octanol or octanol-saturated water.

    • Add a known volume of this solution and the other immiscible phase to a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Determine the concentration of trans-cinnamaldehyde in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax).

    • Calculate the concentration in the octanol phase by mass balance.

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][11][14]

UV-Vis Spectroscopy
  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Prepare a dilute solution of trans-cinnamaldehyde in a suitable solvent (e.g., ethanol).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[13][24]

Infrared (IR) Spectroscopy
  • Apparatus: FTIR spectrometer, salt plates (e.g., NaCl or KBr).

  • Procedure:

    • Place a drop of neat trans-cinnamaldehyde liquid onto a salt plate.

    • Place a second salt plate on top to create a thin film.

    • Mount the plates in the spectrometer and acquire the IR spectrum.[25][26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: NMR spectrometer, NMR tubes.

  • Procedure:

    • Dissolve a small amount of trans-cinnamaldehyde in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[15][17][28]

Signaling Pathways and Mechanisms of Action

Trans-cinnamaldehyde exerts its biological effects through the modulation of various cellular signaling pathways. Below are visualizations of key pathways involved in its anti-inflammatory and antimicrobial activities.

Anti-Inflammatory Signaling Pathway

Trans-cinnamaldehyde has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways such as the NF-κB and MAPK pathways.[7][12][29]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates TCA trans-Cinnamaldehyde TCA->MAPK Inhibits TCA->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->ProInflammatory_Cytokines Induces Expression NFkB->ProInflammatory_Cytokines Induces Expression iNOS iNOS NFkB->iNOS Induces Expression Inflammation Inflammation ProInflammatory_Cytokines->Inflammation iNOS->Inflammation Antimicrobial_Mechanism TCA trans-Cinnamaldehyde CellMembrane Bacterial Cell Membrane TCA->CellMembrane Interacts with ATP_Production ATP Production TCA->ATP_Production Inhibits MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Disrupts CellularLeakage Leakage of Cellular Contents MembraneIntegrity->CellularLeakage CellDeath Bacterial Cell Death CellularLeakage->CellDeath ATP_Production->CellDeath Contributes to

References

In Vitro Antioxidant and Anti-inflammatory Activity of Cinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cinnamaldehyde, the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has garnered significant scientific interest for its potent pharmacological properties. Extensive in vitro research has demonstrated its efficacy as both an antioxidant and an anti-inflammatory agent. This compound exerts its antioxidant effects through direct radical scavenging mechanisms. Its anti-inflammatory activity is more complex, involving the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] By inhibiting these pathways, this compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] This technical guide provides a comprehensive overview of the in vitro evidence, detailing the quantitative efficacy, experimental protocols, and underlying molecular mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural compounds.

Part 1: In Vitro Antioxidant Activity

This compound demonstrates significant antioxidant potential by donating hydrogen atoms or electrons to neutralize free radicals. Its efficacy has been quantified using various standard in vitro assays.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

Assay TypeRadical ScavengedIC50 ValueReference
DPPH Assay2,2-diphenyl-1-picrylhydrazyl8.2 µg/mL[5]
DPPH Assay2,2-diphenyl-1-picrylhydrazyl377 µg/mL
ABTS Assay2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)756.66 µM[6]
Superoxide ScavengingSuperoxide Anion (O₂⁻)391 µg/mL
Nitric Oxide ScavengingNitric Oxide (NO•)437 µg/mL
Hydrogen Peroxide ScavengingHydrogen Peroxide (H₂O₂)390 µg/mL

Note: Variations in IC50 values across different studies can be attributed to differences in assay conditions, solvent systems, and the purity of the this compound used.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Materials: DPPH, Methanol or Ethanol, this compound, Positive Control (e.g., Ascorbic Acid, Trolox), Spectrophotometer or Microplate Reader.

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol or ethanol.[7] Keep the solution in the dark.

    • Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

    • Reaction: In a 96-well plate or cuvette, mix a volume of the this compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).[7]

    • Incubation: Incubate the mixture at room temperature in the dark for 30 minutes.[7]

    • Measurement: Measure the absorbance of the solution at approximately 517 nm.[8]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare DPPH Solution (0.1-0.2 mM) C Mix DPPH and This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Radical Scavenging Assay Workflow

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants.

  • Materials: ABTS, Potassium Persulfate, Ethanol or Phosphate Buffered Saline (PBS), this compound, Positive Control (e.g., Trolox), Spectrophotometer or Microplate Reader.

  • Protocol:

    • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of approximately 0.70 (±0.02) at 734 nm.[10]

    • Reaction: Add a small volume of the diluted this compound sample (e.g., 5-10 µL) to a defined volume of the ABTS•+ working solution (e.g., 200 µL).[9][10]

    • Incubation: Mix and incubate at room temperature for approximately 6 minutes.[6]

    • Measurement: Read the absorbance at 734 nm.[10]

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Generate ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h) B Prepare ABTS•+ Working Solution (Abs ~0.7 @ 734 nm) A->B D Mix ABTS•+ and This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate (~6 min) D->E F Measure Absorbance (~734 nm) E->F G Calculate % Inhibition and/or TEAC F->G H Determine IC50 Value G->H

ABTS Radical Cation Decolorization Assay Workflow

This assay quantifies the ability of a compound to scavenge nitric oxide generated from a donor like sodium nitroprusside. The remaining NO is measured by converting it to nitrite, which is detected by the Griess reagent.

  • Materials: Sodium Nitroprusside, Phosphate Buffered Saline (PBS), this compound, Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Spectrophotometer or Microplate Reader.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (e.g., 10 mM in PBS) and various concentrations of this compound.[11]

    • Incubation: Incubate the mixture at 25°C for 150-180 minutes.[11][12]

    • Griess Reaction: After incubation, add an equal volume of freshly prepared Griess reagent to the reaction mixture.[12]

    • Incubation: Allow the mixture to stand for 5-30 minutes at room temperature for color development.[13]

    • Measurement: Measure the absorbance of the pink-colored solution at approximately 540-546 nm.[12][13]

    • Calculation: A decrease in absorbance compared to the control (without the scavenger) indicates NO scavenging activity. Calculate the percentage of inhibition.

NO_Scavenging_Workflow cluster_reaction NO Generation & Scavenging cluster_detection Nitrite Detection cluster_analysis Analysis A Mix Sodium Nitroprusside and this compound B Incubate at 25°C (150-180 min) A->B C Add Griess Reagent B->C D Incubate for Color Development (5-30 min) C->D E Measure Absorbance (~546 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Nitric Oxide Radical Scavenging Assay Workflow

Part 2: In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily mediated through the inhibition of key signaling pathways that regulate the expression of inflammatory proteins.

Data Presentation: Anti-inflammatory Activity of this compound

The following table summarizes the quantitative effects of this compound on various inflammatory markers in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Target/AssayCell LineIC50 / EffectReference
Nitric Oxide (NO) ProductionRAW 264.745.56 ± 1.36 µM[4]
Nitric Oxide (NO) ProductionRAW 264.755 ± 9 µM[14]
TNF-α ProductionRAW 264.729.58 ± 0.34 µM[4]
TNF-α ProductionRAW 264.763 ± 9 µM[14]
PGE₂ ProductionRAW 264.737.67 ± 0.58 µM[4]
iNOS Protein ExpressionRAW 264.777.4% downregulation at 50 µM[4]
COX-2 Protein ExpressionRAW 264.784.8% downregulation at 50 µM[4]
NF-κB DNA Binding ActivityBV2 Microglia77.2% reduction[1]
IL-6 ExpressionChondrocytes15-20% reduction at 0.5 µM[15]
COX-2 ExpressionChondrocytes10% reduction at 0.5 µM[15]
Core Mechanisms of Action & Signaling Pathways

The NF-κB pathway is a central regulator of inflammatory gene expression.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκBα) protein. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[4] This frees NF-κB to translocate into the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and various cytokines.[1][3] this compound potently inhibits this pathway by blocking the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NFκB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Degradation Degradation IkBa_p->Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators CA This compound CA->IkBa_p Inhibits Degradation

This compound Inhibits the NF-κB Signaling Pathway

MAPKs—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are key signaling proteins that regulate a wide range of cellular processes, including inflammation.[3] Inflammatory stimuli like LPS lead to the phosphorylation and activation of these kinases.[2] Activated MAPKs can, in turn, activate transcription factors (like AP-1) or further modulate the NF-κB pathway, contributing to the inflammatory response.[3] Studies show that this compound can suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner, thereby attenuating the inflammatory cascade.[2][3][15]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases Stimuli->Upstream ERK ERK Upstream->ERK Phosphorylate JNK JNK Upstream->JNK Phosphorylate p38 p38 Upstream->p38 Phosphorylate pERK P-ERK ERK->pERK pJNK P-JNK JNK->pJNK pp38 P-p38 p38->pp38 Response Inflammatory Response pERK->Response pJNK->Response pp38->Response CA This compound CA->pERK Inhibits CA->pJNK CA->pp38

This compound Modulates MAPK Signaling Pathways
Experimental Protocols: Anti-inflammatory Assays

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human monocyte lines (e.g., THP-1) are commonly used.[2][4]

  • Culture Conditions: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1 to 24 hours).[16]

    • Induce inflammation by adding an inflammatory agent such as LPS (e.g., 100 ng/mL to 1 µg/mL) or cytokines like IL-1β.[4][16]

    • Incubate for an appropriate duration (e.g., 16-24 hours) to allow for the production of inflammatory mediators.

    • Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western Blot).

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins like TNF-α, IL-6, IL-1β, and Prostaglandin E2 (PGE₂) in the cell culture supernatant.[4]

  • Protocol: The assay is performed using commercial ELISA kits according to the manufacturer's instructions. This typically involves adding the collected supernatant to antibody-coated microplate wells, followed by sequential incubation with detection antibodies and a substrate to produce a measurable colorimetric signal.

  • Principle: Western blotting is used to detect and quantify the expression levels of intracellular inflammatory proteins such as iNOS, COX-2, and key signaling proteins (p-p65, IκBα, p-MAPKs).[1][4]

  • Protocol:

    • Protein Extraction: Lyse the treated cells to extract total cellular proteins.

    • Electrophoresis & Transfer: Separate equal amounts of protein by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[1]

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Quantify the band intensity using densitometry software. A housekeeping protein like β-actin is used as a loading control to normalize the data.[1]

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Separation) B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-COX2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Densitometry Analysis (Quantification) H->I

General Workflow for Western Blot Analysis

Conclusion

The in vitro evidence strongly supports the dual role of this compound as a potent antioxidant and anti-inflammatory agent. It effectively neutralizes a variety of free radicals and demonstrates significant, dose-dependent inhibition of pro-inflammatory mediator production in cellular models. Its ability to concurrently target and suppress both the NF-κB and MAPK signaling pathways highlights a multi-faceted mechanism of action that is highly advantageous for therapeutic development.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for inflammatory and oxidative stress-related pathologies.

References

A Technical Guide to the Synthesis and Characterization of Novel Cinnamaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The structural backbone of this compound, featuring an α,β-unsaturated aldehyde, presents a versatile scaffold for the synthesis of novel derivatives with enhanced potency and target specificity.[1][4] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, tailored for researchers and professionals in the field of drug development.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives often involves modifications of the aromatic ring, the aldehyde group, or the α,β-unsaturated system. Several classical and modern organic synthesis reactions are employed to generate diverse chemical entities.

Key Synthetic Methodologies

1. Claisen-Schmidt Condensation: This is a widely used method for synthesizing chalcones and other α,β-unsaturated ketone derivatives.[3] It involves the base-catalyzed condensation of an aromatic aldehyde (or a derivative) with an acetophenone.

2. Wittig Reaction: The Wittig reaction is a reliable method for forming alkenes. It is particularly useful for synthesizing derivatives with modifications at the double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1]

3. Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of an unsaturated halide with an alkene. An oxidative Heck reaction, a milder variant, can be employed for the synthesis of α,β-unsaturated this compound derivatives from acrolein and various boronic acids.[1][7][8]

4. Multi-step Synthesis: More complex derivatives can be achieved through multi-step synthetic pathways. For instance, the synthesis of 2-hydroxythis compound from this compound can be achieved through a three-step process involving nitration, reduction, and diazotization-hydrolysis.[9][10]

Characterization of this compound Derivatives

Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the synthesized derivatives.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds.[1][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the carbon-carbon double bond.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds.

Data Presentation: Properties of Synthesized this compound Derivatives

Derivative NameSynthetic MethodYield (%)Melting Point (°C)Key Spectral DataReference
2-Nitrothis compoundNitration of this compound26-¹H NMR, ¹³C NMR, FTIR, GC-MS[9]
2-Aminothis compoundReduction of 2-nitrothis compoundModerate-¹H NMR, ¹³C NMR, FTIR, LC-MS[9]
2-Hydroxythis compoundDiazotization-hydrolysis of 2-aminothis compoundModerate-¹H NMR, ¹³C NMR, FTIR, LC-MS[9]
This compound-Chalcone Analogues (5a-5n)Claisen-Schmidt Condensation--¹H NMR, ¹³C NMR, Mass Spectra[11][12]
α-Aryl Substituted Fosmidomycin AnaloguesOxidative Heck Reaction followed by further steps26-76 (for aldehyde intermediate)-¹H NMR, ¹³C NMR[7]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation
  • Reactant Preparation: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in a suitable solvent, such as ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a base (e.g., aqueous NaOH or KOH solution) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Purification: Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure chalcone derivative.

General Protocol for Characterization by FTIR
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oily compounds).

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound derivatives, key peaks include the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹) and the C=C stretch of the alkene (around 1600-1650 cm⁻¹).

Visualization of Key Processes

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound NMR NMR Pure_Compound->NMR MS MS Pure_Compound->MS FTIR FTIR Pure_Compound->FTIR Purity_Analysis Purity (HPLC) Pure_Compound->Purity_Analysis Bioassays Bioassays Pure_Compound->Bioassays Data_Analysis Data_Analysis Bioassays->Data_Analysis

Caption: A general workflow for the synthesis, purification, characterization, and biological evaluation of novel this compound derivatives.

This compound Derivatives and the NF-κB Signaling Pathway

Many this compound derivatives exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][13] This pathway is a critical regulator of the inflammatory response.

cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα_P p-IκBα NFκB_Active Active NF-κB NFκB->NFκB_Active Release Proteasome Proteasome IκBα_P->Proteasome Degradation Nucleus Nucleus NFκB_Active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Cinnamaldehyde_Derivative This compound Derivative Cinnamaldehyde_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative, leading to a reduction in inflammatory gene expression.

This guide provides a foundational understanding for the rational design, synthesis, and evaluation of novel this compound derivatives. The versatility of the this compound scaffold, coupled with established synthetic and analytical methodologies, offers a promising avenue for the discovery of new therapeutic agents.

References

The In Vivo Journey of Cinnamaldehyde: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its behavior within a biological system is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. It consolidates quantitative data from various studies, details the experimental methodologies employed, and visualizes the key metabolic and signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's fate in the body and informing future preclinical and clinical investigations.

Introduction

This compound (CA) is an α,β-unsaturated aldehyde that is the main contributor to the characteristic flavor and aroma of cinnamon.[1] Beyond its culinary uses, CA has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic processes is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safety and efficacy. This guide synthesizes the current knowledge on the in vivo pharmacokinetics and metabolism of this compound, with a focus on data derived from animal models.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in various animal models, primarily in rats and mice. These studies reveal that this compound is rapidly absorbed and metabolized, with its bioavailability being influenced by the route of administration and formulation.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. However, its oral bioavailability can be limited due to its rapid metabolism in the gut and liver.[1] Studies have shown that the bioavailability of intravenously administered this compound is significantly higher than that of oral administration.[1] To enhance oral bioavailability, various formulations such as microemulsions and solid lipid nanoparticles have been explored, demonstrating improved absorption and increased relative bioavailability.[1]

Distribution

Once absorbed, this compound is distributed to various tissues. Tissue distribution studies in rats have shown that this compound and its metabolite, cinnamyl alcohol, are found in several organs, including the heart, liver, spleen, lung, kidney, and brain.[3] The highest concentrations of this compound and cinnamyl alcohol were observed in the spleen.[3] Notably, there appears to be no long-term accumulation of this compound in rat tissues.[3] One study using a submicrometer emulsion of this compound found a 27% higher concentration in brain tissue 15 minutes after administration, suggesting potential for brain delivery with novel formulations.[4]

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways involve oxidation and reduction.[1][5][6] this compound is readily oxidized to cinnamic acid, which is a major metabolite.[1][6] It can also be reduced to cinnamyl alcohol, and this conversion is reversible.[6][7]

The main metabolic pathways are:

  • Oxidation: this compound is oxidized to cinnamic acid.[1][6]

  • Reduction: this compound is reduced to cinnamyl alcohol.[6][7]

  • Beta-oxidation: The cinnamic acid formed can undergo β-oxidation, similar to fatty acids, leading to the formation of benzoic acid.[5]

  • Conjugation: Cinnamic acid and benzoic acid can then be conjugated with glycine to form cinnamoylglycine and hippuric acid, respectively, which are major urinary metabolites.[5][8] Benzoic acid can also be conjugated with glucuronic acid to form benzoyl glucuronide.[5] A minor pathway involving conjugation with glutathione has also been reported.[5]

Excretion

The metabolites of this compound are primarily excreted in the urine.[5][8] Studies in rats have shown that a large percentage of the administered dose is recovered in the urine within 24 to 48 hours.[5][8] The major urinary metabolite is hippuric acid, followed by other metabolites such as 3-hydroxy-3-phenylpropionic acid, benzoic acid, and benzoyl glucuronide.[5] Fecal excretion also contributes to the elimination of this compound and its metabolites.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies in rats. It is important to note that these parameters can vary depending on the dose, route of administration, and formulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (mg/L)Tmax (min)AUC (mg/L*min)Reference
Solution500---[1]
Solution250---[10]
Solution125---[10]
Sub-micron Emulsion-1063.4160113102.61[11]
Solution-~30020~48000[11]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Half-life (h)Reference
206.7 ± 1.5[7]

Table 3: In Vitro Metabolic Stability of this compound

SystemHalf-life (T1/2) (min)Intrinsic Clearance (CLint) (mL/min/kg)Reference
Human Liver Microsomes (HLMs)4.84 ± 0.05143.30 ± 0.12[12][13]
Human Liver S-9 Fraction1.97 ± 0.07358.32 ± 14[12][13]

Experimental Protocols

This section outlines the typical methodologies used in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Models
  • Species: Sprague-Dawley rats and CD1 mice are commonly used.[5][7]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specific period before the experiment.

Dosing and Administration
  • Routes of Administration:

    • Oral (p.o.): this compound is often dissolved in a suitable vehicle (e.g., corn oil, microemulsion) and administered by oral gavage.[1][11]

    • Intravenous (i.v.): For intravenous administration, this compound is dissolved in a vehicle like saline containing a solubilizing agent and injected, for example, into the tail vein.[7]

    • Intraperitoneal (i.p.): In some studies, this compound is administered via intraperitoneal injection.[5]

  • Dose Levels: Doses have ranged from 2 mg/kg to 500 mg/kg depending on the study's objectives.[1][5]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after administration, typically from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[7]

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).[5]

  • Tissue Collection: For tissue distribution studies, animals are euthanized at specific time points, and various organs (e.g., liver, kidney, spleen, brain) are harvested, weighed, and stored frozen until analysis.[3]

Analytical Methods
  • Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically undergo a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective method used for the simultaneous determination of this compound and its metabolites like cinnamyl alcohol and methyl cinnamate in plasma and tissues.[3][7][14]

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS/MS detection is another common technique for the quantification of this compound and its metabolites in biological matrices.[8][15][16]

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the major metabolic transformations of this compound in vivo.

CA This compound CA_OH Cinnamyl Alcohol CA->CA_OH Reduction/ Oxidation CAA Cinnamic Acid CA->CAA Oxidation BA Benzoic Acid CAA->BA β-Oxidation HPPA 3-Hydroxy-3- phenylpropionic Acid CAA->HPPA Hydration HA Hippuric Acid BA->HA Glycine Conjugation BG Benzoyl Glucuronide BA->BG Glucuronide Conjugation

Caption: Major metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing_Prep Dose Preparation (Vehicle & this compound) Animal_Model->Dosing_Prep Administration Administration (Oral or Intravenous) Dosing_Prep->Administration Sample_Collection Serial Blood/Urine/Feces Sample Collection Administration->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing Analytical_Method Analytical Method (GC-MS or HPLC) Sample_Processing->Analytical_Method Data_Analysis Pharmacokinetic Data Analysis Analytical_Method->Data_Analysis

Caption: General experimental workflow for this compound pharmacokinetic studies.

This compound-Modulated Signaling Pathways

This compound has been shown to modulate several key signaling pathways in vivo, which are implicated in its therapeutic effects.

cluster_pi3k PI3K/MAPK Pathway cluster_nfkb NF-κB Pathway CA This compound PI3K PI3K/AKT CA->PI3K MAPK MAPK CA->MAPK NFkB NF-κB CA->NFkB Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Inflammation Inflammation NFkB->Inflammation Inhibition

Caption: Signaling pathways modulated by this compound in vivo.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid absorption, wide distribution, extensive metabolism, and efficient excretion. The primary metabolic route involves oxidation to cinnamic acid and subsequent conjugation and excretion in the urine. While its oral bioavailability can be a limiting factor, formulation strategies show promise in enhancing its systemic exposure. The modulation of key signaling pathways, such as PI3K/MAPK and NF-κB, by this compound provides a mechanistic basis for its observed pharmacological effects. This technical guide provides a consolidated resource for researchers, and it is anticipated that a deeper understanding of this compound's ADME profile will accelerate its translation from a promising natural compound to a clinically relevant therapeutic agent. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in humans.

References

A Comparative Analysis of the Biological Activities of Cinnamaldehyde Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has garnered significant scientific interest for its diverse pharmacological properties. Beyond its traditional use as a flavoring agent, this compound and its isomers have demonstrated a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive comparative analysis of the biological activities of this compound isomers, including the geometric isomer cis-cinnamaldehyde and the positional isomers ortho-, meta-, and para-cinnamaldehyde, with a primary focus on the most abundant and well-studied trans-cinnamaldehyde. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of associated signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and utilization of these promising natural compounds.

Introduction

This compound (3-phenyl-2-propenal) is an α,β-unsaturated aldehyde that exists as cis (Z) and trans (E) geometric isomers. The trans-isomer is the predominant and more stable form found in nature, making up the bulk of cinnamon bark oil.[1] Positional isomers, where the aldehyde group is at different locations on the phenyl ring relative to the propenal side chain, also exist and are denoted as ortho-, meta-, and para-cinnamaldehyde. The biological activities of these compounds are largely attributed to the presence of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules such as proteins and nucleic acids. This reactivity is believed to be a key mechanism underlying their diverse pharmacological effects.[2] While trans-cinnamaldehyde has been extensively studied, comparative data on the biological activities of its other isomers are less abundant. This guide aims to collate and present the available information to facilitate a comparative understanding.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of this compound isomers. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial properties of this compound are well-documented, with activity against a broad spectrum of bacteria and fungi.[3] The primary mechanism of action is thought to involve disruption of cell membrane integrity and inhibition of essential enzymes.[4]

Table 1: Comparative Antimicrobial Activity of this compound Isomers (Minimum Inhibitory Concentration - MIC)

IsomerMicroorganismMIC (µg/mL)Reference
trans-CinnamaldehydeEscherichia coli780 - 3120[5]
trans-CinnamaldehydeStaphylococcus aureus500[6]
trans-CinnamaldehydePseudomonas aeruginosa>500[6]
trans-CinnamaldehydeCandida albicans60.61 (mean)[7]
trans-CinnamaldehydeAspergillus niger--
cis-CinnamaldehydeCandida spp.Antifungal properties noted, but quantitative data is limited.[8]
ortho-Cinnamaldehyde-Data not available-
meta-Cinnamaldehyde-Data not available-
para-Cinnamaldehyde-Data not available-

Note: A dash (-) indicates that no quantitative data was found in the searched literature.

Antioxidant Activity

This compound isomers exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress-related pathways.

Table 2: Comparative Antioxidant Activity of this compound Isomers (IC50)

IsomerAssayIC50 (µg/mL)Reference
trans-CinnamaldehydeDPPH radical scavenging95.38[9]
trans-CinnamaldehydeH2O2 scavenging390
cis-Cinnamaldehyde-Data not available-
ortho-Hydroxythis compoundDPPH radical scavengingMore potent than p-coumaric acid[10]
meta-Cinnamaldehyde-Data not available-
para-Hydroxythis compoundDPPH radical scavengingLess potent than o-coumaraldehyde[10]

Note: A dash (-) indicates that no quantitative data was found in the searched literature.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[3][11]

Table 3: Comparative Anti-inflammatory Activity of this compound Isomers (IC50)

IsomerAssay (Cell Line)IC50 (µM)Reference
trans-CinnamaldehydeNitric Oxide (NO) Production (RAW 264.7)45.56[11]
trans-CinnamaldehydeTNF-α Production (RAW 264.7)29.58[11]
cis-Cinnamaldehyde-Data not available-
o-Methoxythis compoundNitric Oxide (NO) Production (RAW 264.7)35[12]
meta-Cinnamaldehyde-Data not available-
para-Cinnamaldehyde-Data not available-

Note: A dash (-) indicates that no quantitative data was found in the searched literature.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth.[13][14]

Table 4: Comparative Anticancer Activity of this compound Isomers (IC50)

IsomerCell LineIC50 (µg/mL)Reference
trans-CinnamaldehydeBreast cancer (MCF-7)58 (24h), 140 (48h)[15]
trans-CinnamaldehydeColon cancer (HCT 116)~13.5 (24h)[16]
trans-CinnamaldehydeProstate cancer (PC3)73[17]
trans-CinnamaldehydeMelanoma (A375)~4.1 (31.06 µM at 72h)[18]
cis-Cinnamaldehyde-Data not available-
ortho-Hydroxythis compoundVarious cancer cell linesGenerally more potent than unsubstituted this compound-
meta-Hydroxythis compoundVarious cancer cell linesGenerally more potent than unsubstituted this compound-
para-Hydroxythis compoundVarious cancer cell linesGenerally more potent than unsubstituted this compound-

Note: A dash (-) indicates that no quantitative data was found in the searched literature.

Key Signaling Pathways

The biological activities of trans-cinnamaldehyde are known to be mediated through the modulation of several key signaling pathways, primarily the NF-κB and MAPK pathways. Detailed information on the pathways affected by other isomers is currently limited.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. trans-Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[19][20]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p Activation This compound trans-Cinnamaldehyde This compound->IKK Inhibition DNA DNA NFkB_p->DNA Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

NF-κB signaling pathway inhibition by trans-cinnamaldehyde.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. trans-Cinnamaldehyde can modulate MAPK signaling, contributing to its anticancer and anti-inflammatory effects.[11][15]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation JNK->Transcription_Factors Activation p38->Transcription_Factors Activation This compound trans-Cinnamaldehyde This compound->ERK Modulation This compound->JNK Modulation This compound->p38 Modulation Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression

MAPK signaling pathway modulation by trans-cinnamaldehyde.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • This compound isomer stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound isomer stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the this compound isomer that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (in methanol or ethanol)

  • This compound isomer solutions (at various concentrations)

  • Methanol or ethanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Add a specific volume of the this compound isomer solution to a specific volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the this compound isomer.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide (NO) by cells, typically macrophages, in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound isomer solutions

  • Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound isomer for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using sodium nitrite solutions of known concentrations.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound isomer solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Structure-Activity Relationship and Future Directions

The available data, although limited for some isomers, suggests that the biological activity of this compound is influenced by both its geometric configuration and the substitution pattern on the phenyl ring. The potent activity of o-methoxythis compound in inhibiting nitric oxide production suggests that substitution at the ortho position may enhance anti-inflammatory effects.[12] Similarly, the generally higher anticancer activity of hydroxythis compound derivatives indicates that the presence and position of a hydroxyl group can significantly impact cytotoxicity.[13]

The lack of comprehensive comparative data for cis-, ortho-, meta-, and para-cinnamaldehyde highlights a significant gap in the literature. Future research should focus on systematic, head-to-head comparisons of these isomers across a range of biological assays under standardized conditions. Such studies would provide a clearer understanding of the structure-activity relationships and could guide the rational design of more potent and selective this compound-based therapeutic agents. Furthermore, detailed mechanistic studies for the less-explored isomers are needed to elucidate their molecular targets and signaling pathways.

Conclusion

Trans-cinnamaldehyde exhibits a remarkable range of biological activities, with well-documented antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. While data on its isomers are sparse, preliminary findings suggest that geometric and positional variations can significantly influence potency and activity. This technical guide provides a consolidated resource of the current knowledge on the comparative biological activities of this compound isomers. The provided experimental protocols and pathway diagrams serve as a practical tool for researchers in the field. Further systematic investigation into the less-studied isomers is warranted to fully unlock the therapeutic potential of this versatile class of natural compounds.

References

The Molecular Aftermath: A Technical Guide to the Transcriptomic and Proteomic Effects of Cinnamaldehyde on Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, is a well-documented antimicrobial agent with a broad spectrum of activity against pathogenic bacteria.[1][2][3][4][5] Its potential as an alternative or adjunct to conventional antibiotics is an area of growing interest, particularly in the face of rising antimicrobial resistance. This technical guide delves into the molecular mechanisms underpinning this compound's antibacterial effects, focusing on its impact at the transcriptomic and proteomic levels. By understanding how this natural compound alters gene and protein expression, researchers can better harness its therapeutic potential.

Transcriptomic Effects of this compound

This compound instigates significant and rapid changes in the gene expression profiles of pathogenic bacteria. These alterations often point to a multi-targeted mechanism of action, affecting various essential cellular processes.

A key transcriptomic study on Escherichia coli O157:H7 revealed a time-dependent response to this compound treatment.[6] After a 2-hour exposure, a significant repression of genes involved in DNA replication, protein synthesis (including RNA and ribosomal proteins), and the synthesis of O-antigen and fimbriae was observed.[6] However, many of these repressive effects were reversed after 4 hours, suggesting the bacterium can adapt and metabolize this compound into less toxic compounds.[6]

In Agrobacterium tumefaciens, trans-cinnamaldehyde treatment led to the differential expression of numerous genes. Specifically, 29 genes were down-regulated and 27 were up-regulated, with significant impacts on ATP synthesis, iron homeostasis, and the reactive oxygen species (ROS) defense mechanism.[7]

Quantitative Transcriptomic Data
PathogenTreatmentKey Down-Regulated Gene CategoriesKey Up-Regulated Gene CategoriesReference
Escherichia coli O157:H7200 mg/liter this compound (2h)DNA replication, protein synthesis, O-antigen synthesis, fimbrial synthesisOxidative stress-related genes[6]
Agrobacterium tumefacienstrans-cinnamaldehydeATP synthesis-related gene clusterGenes related to ROS defense mechanism[7]
Escherichia coli O157:H7Sublethal trans-cinnamaldehydeVirulence genes (motility, biofilm formation), efflux pumpsMembrane, heat, and oxidative stress responses; iron uptake and metabolism[8]
Experimental Protocol: RNA-Sequencing (RNA-Seq)

The following is a generalized protocol for RNA-Seq analysis based on methodologies cited in the literature.[6][8]

  • Bacterial Culture and this compound Treatment:

    • Pathogenic bacteria are cultured in appropriate broth (e.g., Luria-Bertani) to a specific optical density.

    • The culture is then treated with a predetermined concentration of this compound (e.g., sublethal or MIC).

    • Control cultures are treated with the vehicle (e.g., ethanol or DMSO).

    • Samples are collected at specified time points for RNA extraction.

  • RNA Extraction and Purification:

    • Total RNA is extracted from bacterial cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing:

    • Ribosomal RNA (rRNA) is depleted from the total RNA using a rRNA removal kit.

    • The remaining mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.

    • Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

    • The ligated fragments are amplified by PCR to create the final cDNA library.

    • The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

    • The cleaned reads are mapped to the reference genome of the bacterium.

    • The number of reads mapping to each gene is counted to determine the gene expression levels.

    • Differentially expressed genes between the this compound-treated and control groups are identified using statistical analysis software (e.g., DESeq2).

    • Functional annotation and pathway analysis (e.g., GO and KEGG) are performed on the differentially expressed genes to identify the biological processes affected by this compound.

Proteomic Effects of this compound

Proteomic analyses provide a direct view of the functional changes occurring within bacteria upon exposure to this compound. These studies have consistently shown that this compound disrupts key metabolic pathways and cellular structures.

In Cronobacter sakazakii, proteomic analysis revealed that trans-cinnamaldehyde disrupts carbohydrate, amino acid, and lipid metabolism.[9] It also compromises motility, attachment, and cellular defenses against oxidative stress.[9] A study on E. coli using quantitative proteomics identified aldehyde toxicity, acid stress, oxidative stress, and interference with carbohydrate metabolism, energy metabolism, and protein translation as key bactericidal mechanisms.[3]

A recent study on methicillin-resistant Staphylococcus aureus (MRSA) using TMT-based quantitative proteomics identified 254 differentially expressed proteins.[10] Proteins involved in the cell wall, cell membrane, and virulence factors were significantly down-regulated, while those related to nucleotide synthesis and protein biosynthesis were up-regulated.[10] KEGG enrichment analysis highlighted the impact on pyruvate metabolism, the TCA cycle, and teichoic acid biosynthesis.[10]

Quantitative Proteomic Data
PathogenTreatmentKey Down-Regulated Protein CategoriesKey Up-Regulated Protein CategoriesReference
Cronobacter sakazakiitrans-cinnamaldehydeCarbohydrate, amino acid, and lipid metabolism; motility; attachment; oxidative stress defense-[9]
Escherichia colitrans-cinnamaldehyde-Pentose phosphate pathway[3]
MRSAThis compoundCell wall, cell membrane, virulence factors, pyruvate metabolism, TCA cycle, teichoic acid biosynthesisNucleotide synthesis, protein biosynthesis[10]
Salmonella TyphimuriumThis compoundEnergy metabolism-[11]
Experimental Protocol: Tandem Mass Tag (TMT)-Based Quantitative Proteomics

The following is a generalized protocol for TMT-based quantitative proteomics.[10]

  • Bacterial Culture and this compound Treatment:

    • Similar to the RNA-Seq protocol, bacteria are cultured and treated with this compound.

    • Cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).

  • Protein Extraction and Digestion:

    • The bacterial cell pellet is resuspended in lysis buffer and subjected to sonication or bead beating to lyse the cells.

    • The protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

    • Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested into peptides using trypsin.

  • TMT Labeling:

    • The resulting peptide samples from the control and this compound-treated groups are labeled with different isobaric TMT reagents.

    • The labeled samples are then combined into a single mixture.

  • Peptide Fractionation and Mass Spectrometry:

    • The mixed peptide sample is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

    • Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The raw MS data is processed using a database search engine (e.g., Mascot or Sequest) to identify the peptides and proteins.

    • The TMT reporter ion intensities are used to quantify the relative abundance of each protein in the different samples.

    • Differentially expressed proteins are identified based on statistical significance and fold-change thresholds.

    • Bioinformatics analysis, including GO and KEGG pathway enrichment, is performed to understand the biological functions of the differentially expressed proteins.

Visualizing the Mechanisms of Action

The transcriptomic and proteomic data converge to reveal several key mechanisms by which this compound exerts its antibacterial effects. These can be visualized to better understand the complex interplay of molecular events.

G Experimental Workflow for Transcriptomic and Proteomic Analysis cluster_sample_prep Sample Preparation cluster_transcriptomics Transcriptomics (RNA-Seq) cluster_proteomics Proteomics (LC-MS/MS) cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture Cinnamaldehyde_Treatment This compound Treatment Bacterial_Culture->Cinnamaldehyde_Treatment Cell_Harvesting Cell Harvesting Cinnamaldehyde_Treatment->Cell_Harvesting RNA_Extraction RNA Extraction Cell_Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Cell_Harvesting->Protein_Extraction Library_Preparation Library Preparation RNA_Extraction->Library_Preparation Sequencing Sequencing Library_Preparation->Sequencing Bioinformatics Bioinformatics Analysis (DEGs/DEPs, Pathway Enrichment) Sequencing->Bioinformatics Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (TMT) Protein_Digestion->Peptide_Labeling LC_MS_MS LC-MS/MS Peptide_Labeling->LC_MS_MS LC_MS_MS->Bioinformatics Mechanism_of_Action Elucidation of Mechanism of Action Bioinformatics->Mechanism_of_Action

Caption: Workflow for transcriptomic and proteomic analysis.

G This compound's Multi-Target Mechanism of Action cluster_cellular_targets Cellular Targets cluster_effects Molecular Effects cluster_outcome Bactericidal Outcome This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane DNA_Replication DNA Replication This compound->DNA_Replication Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Metabolism Metabolism This compound->Metabolism Virulence_Factors Virulence Factors This compound->Virulence_Factors Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Gene_Repression_DNA Repression of Replication Genes DNA_Replication->Gene_Repression_DNA Gene_Repression_Protein Repression of Ribosomal & Synthesis Genes Protein_Synthesis->Gene_Repression_Protein Metabolic_Dysregulation Dysregulation of Carbohydrate, Amino Acid, & Lipid Metabolism Metabolism->Metabolic_Dysregulation Virulence_Downregulation Downregulation of Biofilm, Motility, & Toxin Genes/Proteins Virulence_Factors->Virulence_Downregulation Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Gene_Repression_DNA->Bacterial_Cell_Death Gene_Repression_Protein->Bacterial_Cell_Death Metabolic_Dysregulation->Bacterial_Cell_Death Virulence_Downregulation->Bacterial_Cell_Death (Reduced Pathogenicity)

Caption: this compound's multi-target mechanism of action.

Conclusion

Transcriptomic and proteomic studies have illuminated the multifaceted antibacterial mechanisms of this compound. It is evident that this compound does not have a single target but rather disrupts multiple, essential cellular processes simultaneously. This includes impairing cell membrane integrity, inhibiting DNA replication and protein synthesis, dysregulating metabolism, and reducing the expression of virulence factors. This multi-targeted approach may be a key reason for its broad-spectrum activity and could potentially reduce the likelihood of bacteria developing resistance. For drug development professionals, this compound and its derivatives represent a promising avenue for the creation of novel antimicrobial agents that can combat pathogenic bacteria through a holistic and robust mechanism of action. Further research integrating multi-omics approaches will continue to refine our understanding and unlock the full therapeutic potential of this natural compound.

References

The Disruption of Microbial Defenses: A Technical Guide to Cinnamaldehyde's Interaction with Cell Membranes and Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamaldehyde, the primary active component of cinnamon essential oil, has emerged as a promising natural antimicrobial compound with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the interaction between this compound and microbial cells, focusing on its disruptive effects on the cell membrane and its potent inhibitory activity against biofilm formation. The information presented herein is intended to support research and development efforts in the pursuit of new anti-infective strategies.

This compound, a hydrophobic molecule, readily interacts with and permeates the lipid bilayer of microbial cell membranes, leading to a cascade of disruptive events that ultimately compromise cell viability.[1] Its efficacy extends to a broad spectrum of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[1][2] Furthermore, this compound demonstrates significant activity against microbial biofilms, which are notoriously resistant to conventional antibiotics.

Interaction with the Microbial Cell Membrane

The primary target of this compound's antimicrobial activity is the cell membrane, a critical structure for maintaining cellular integrity and function.[3] Its lipophilic nature allows it to intercalate into the phospholipid bilayer, disrupting its structure and function through several mechanisms.

Alteration of Membrane Integrity and Permeability

This compound's presence within the cell membrane leads to a significant increase in membrane permeability.[4][5] This disruption of the membrane's barrier function results in the leakage of essential intracellular components, including ions, ATP, nucleic acids, and proteins.[1][6] The loss of these vital molecules disrupts cellular homeostasis and metabolic activity, contributing to cell death. Evidence for this increased permeability comes from studies showing a rise in the electrical conductivity of bacterial suspensions and increased absorbance at 260 nm (indicative of nucleic acid leakage) following this compound treatment.[1][7]

Disruption of Membrane Potential and Energy Metabolism

The microbial cell membrane maintains a crucial transmembrane potential, essential for processes such as ATP synthesis and nutrient transport. This compound has been shown to cause membrane depolarization, dissipating this potential.[8] This disruption directly impacts cellular energy production by inhibiting membrane-bound enzymes like ATPases.[6][9] The resulting depletion of intracellular ATP severely hampers essential cellular processes, leading to growth inhibition and cell death.

Impact on Membrane Proteins and Enzymes

This compound can interact with and alter the conformation of membrane-associated proteins.[1] This can affect the function of transport proteins, enzymes involved in cell wall synthesis, and proteins critical for signal transduction. For instance, this compound has been shown to interact with β-galactosidase, an important bacterial enzyme, leading to conformational changes and a significant decline in its activity.[3] It can also inhibit the cell division protein FtsZ, leading to abnormal cell elongation and interfering with replication.[10]

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide a protected environment for bacteria, contributing to their increased resistance to antibiotics and host immune responses. This compound has demonstrated significant efficacy in both preventing the formation of biofilms and disrupting pre-formed biofilms.[8][11]

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. QS plays a critical role in the regulation of virulence factors and biofilm formation. This compound has been shown to interfere with QS signaling pathways.[12][13] For example, in Pseudomonas aeruginosa, this compound can inhibit the Las and Rhl QS systems, leading to a reduction in the production of virulence factors and biofilm formation.[12][14] It is suggested that this compound may act as a competitive inhibitor of the autoinducer-binding site on QS receptors due to its hydrophobic nature.[15]

Downregulation of Biofilm-Associated Genes

This compound can modulate the expression of genes directly involved in biofilm formation. Studies on Streptococcus mutans have shown that sub-inhibitory concentrations of this compound can down-regulate the expression of genes responsible for the synthesis of extracellular polysaccharides (EPS), which are crucial components of the biofilm matrix.[16][17]

Disruption of the Biofilm Matrix

In addition to preventing biofilm formation, this compound can also disrupt the integrity of established biofilms.[8] It is capable of penetrating the biofilm matrix and killing the embedded bacteria.[18] This is a significant advantage over many conventional antibiotics that have poor penetration into mature biofilms.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the antimicrobial and antibiofilm activities of this compound against various microorganisms.

MicroorganismMIC (μg/mL)MBC (μg/mL)Reference
Escherichia coli310-[7]
Escherichia coli (vapor phase)250 (μL/mL)500 (μL/mL)[1]
Staphylococcus aureus310-[7]
Pseudomonas aeruginosa11800 (11.8 mM)-[8]
Streptococcus mutans10002000[17]
Staphylococcus epidermidis300-500400-600[18]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria.

MicroorganismThis compound ConcentrationBiofilm Inhibition (%)Biofilm Disruption (%)Reference
Pseudomonas aeruginosa5.9 mM (0.5 MIC)-75.6[8]
Methicillin-resistant Staphylococcus aureus (MRSA)50 μMSignificant (p<0.01)-[15]
Methicillin-resistant Staphylococcus aureus (MRSA)100 μMSignificant (p<0.01)-[15]
Uropathogenic Escherichia coli (UPEC)100 µg/mL70-[19]
Staphylococcus aureus100 µg/mLNo significant inhibition-[19]
Vibrio parahaemolyticus200 µg/mLSignificant-[20]
Desulfovibrio vulgaris50 µg/mL-~90 (biomass reduction)[11]

Table 2: Antibiofilm Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).[21]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

  • Sterile agar plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of sterile broth and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.1).

    • Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

  • MBC Determination:

    • Take a 10-20 µL aliquot from the wells that show no visible growth (at and above the MIC).

    • Spread the aliquots onto sterile agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony formation on the agar plates.

Protocol 2: Biofilm Quantification using Crystal Violet Assay

This protocol quantifies the total biomass of a biofilm formed in a microtiter plate.[15][19]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dispense 100 µL of bacterial suspension (standardized to a specific OD) into the wells of a 96-well plate.

    • Add 100 µL of growth medium containing various concentrations of this compound to the wells. Include a control with no this compound.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization and Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 3: Membrane Permeability Assay - Electrical Conductivity

This protocol measures the leakage of ions from bacterial cells as an indicator of membrane damage.[1]

Materials:

  • Bacterial culture

  • This compound

  • Sterile PBS or other low-conductivity buffer

  • Conductivity meter

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a low-conductivity buffer to remove any residual growth medium.

    • Resuspend the cells in the same buffer to a specific cell density.

  • Treatment:

    • Add different concentrations of this compound to the bacterial suspension. Include a control without this compound.

  • Measurement:

    • Measure the electrical conductivity of the bacterial suspension at various time points using a conductivity meter.

    • An increase in conductivity over time indicates the leakage of ions from the cells, signifying membrane damage.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms and pathways through which this compound exerts its antimicrobial effects.

Cinnamaldehyde_Membrane_Interaction This compound This compound (Hydrophobic) Intercalation Intercalation into Membrane This compound->Intercalation Diffuses across cell wall Membrane Microbial Cell Membrane (Phospholipid Bilayer) Permeability Increased Membrane Permeability Membrane->Permeability Depolarization Membrane Depolarization Membrane->Depolarization Protein_Alteration Alteration of Membrane Protein Conformation Membrane->Protein_Alteration Intercalation->Membrane Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death ATP_Synthase Inhibition of Membrane-Bound ATP Synthase Depolarization->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion ATP_Depletion->Cell_Death Enzyme_Inhibition Inhibition of Membrane Enzymes Protein_Alteration->Enzyme_Inhibition Enzyme_Inhibition->Cell_Death Cinnamaldehyde_Biofilm_Inhibition This compound This compound QS_Inhibition Inhibition of QS Signaling This compound->QS_Inhibition Gene_Downregulation Downregulation of Biofilm Genes (e.g., EPS synthesis) This compound->Gene_Downregulation Matrix_Penetration Penetration of Biofilm Matrix This compound->Matrix_Penetration QS Quorum Sensing (QS) System QS_Inhibition->QS Virulence_Reduction Reduced Virulence Factor Production QS_Inhibition->Virulence_Reduction Biofilm_Formation Inhibition of Biofilm Formation Virulence_Reduction->Biofilm_Formation Biofilm_Genes Biofilm-Associated Gene Expression Gene_Downregulation->Biofilm_Genes EPS_Reduction Reduced EPS Production Gene_Downregulation->EPS_Reduction EPS_Reduction->Biofilm_Formation Preformed_Biofilm Pre-formed Biofilm Matrix_Penetration->Preformed_Biofilm Cell_Killing Killing of Embedded Bacteria Matrix_Penetration->Cell_Killing Biofilm_Disruption Disruption of Pre-formed Biofilm Cell_Killing->Biofilm_Disruption Experimental_Workflow_MIC_MBC Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->Plate_MBC Incubate_Agar Incubate Agar Plates at 37°C for 24h Plate_MBC->Incubate_Agar Read_MBC Read MBC (Lowest concentration with no colony growth) Incubate_Agar->Read_MBC End End Read_MBC->End

References

Methodological & Application

Application Note: Quantification of Cinnamaldehyde Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde is the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon. It is widely used as a flavoring agent in food and pharmaceutical industries and possesses various pharmacological properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of this compound in various matrices. This application note provides a detailed protocol and validated performance data for the quantification of this compound using reverse-phase HPLC.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Standard system with pump, autosampler, and detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)[2][3] or Methanol:Acetonitrile:Water (35:20:45 v/v/v)[1]
Flow Rate 1.0 mL/min[2][1][3]
Column Temperature 25-30 °C[3][4]
Detection Wavelength 280 nm[2][3][4], 282 nm[5][6], 285 nm[7][8], or 292 nm[9]
Injection Volume 10-20 µL[2][3]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • This compound reference standard (purity ≥ 98%)

  • Phosphoric acid or Acetic acid (optional, for mobile phase modification to improve peak shape)[2][7][9]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-200 µg/mL).[10]

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Solid Samples (e.g., Cinnamon Bark):

    • Weigh a known amount of the finely ground sample (e.g., 100 mg) into a suitable container.[10]

    • Add a defined volume of extraction solvent (e.g., 10 mL of methanol).[10]

    • Extract the this compound using sonication or another appropriate extraction technique for a specified time (e.g., 30 minutes).[2]

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[11]

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

  • For Liquid Samples (e.g., Essential Oils):

    • Accurately dilute a known volume of the liquid sample with a suitable solvent (e.g., methanol or acetonitrile) to bring the this compound concentration into the linear range of the assay.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma):

    • Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.[9]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary

The following tables summarize the validation parameters for the quantification of this compound by HPLC, as reported in the literature.

Table 2: Linearity and Range

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
0.5 - 40> 0.999[4]
1 - 200> 0.999[10]
0.004 - 0.02 (µL/mL)0.9996[7]
0.001 - 10.9993[9]

Table 3: Precision

Precision TypeRSD (%)Reference
Repeatability< 2[5][12]
Intra-day< 2[5][12]
Inter-day< 2[5][12]

Table 4: Accuracy (Recovery)

Recovery (%)Reference
98.74 - 101.95[2]
95.31 - 118.8[9]
~100.7[7]

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

LOD (µg/mL)LOQ (µg/mL)Reference
0.0620.19[5][13]
0.069 (ppm)0.23 (ppm)[2]
0.0010.001[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction/Dilution) injection Injection sample_prep->injection standard_prep Standard Preparation (Serial Dilution) standard_prep->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Chromatogram Generation hplc_system->chromatogram injection->hplc_system peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

data_analysis_logic cluster_input Inputs cluster_processing Processing cluster_output Outputs standard_peaks Standard Peak Areas linear_regression Linear Regression Analysis standard_peaks->linear_regression sample_peaks Sample Peak Areas interpolation Interpolation on Calibration Curve sample_peaks->interpolation standard_conc Standard Concentrations standard_conc->linear_regression calibration_equation Calibration Equation (y = mx + c, r²) linear_regression->calibration_equation sample_concentration This compound Concentration interpolation->sample_concentration calibration_equation->interpolation

Caption: Logical relationship for data analysis in HPLC quantification.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The provided protocols and validation data demonstrate the robustness and reliability of this technique for routine quality control and research applications. The method can be readily implemented in laboratories with standard HPLC equipment.

References

Application Note: Quantitative Analysis of Cinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key bioactive compound found in cinnamon, is of significant interest in the pharmaceutical and food industries for its antimicrobial and flavoring properties.[1][2][3][4] Accurate quantification is crucial for quality control, formulation development, and pharmacological studies.[5] This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, including the mass spectral fragmentation pattern of this compound.

Introduction

This compound is the primary constituent responsible for the characteristic flavor and aroma of cinnamon.[1][2] It is a volatile compound, making Gas Chromatography (GC) an ideal analytical technique for its separation and analysis.[5] When coupled with Mass Spectrometry (MS), GC-MS provides exceptional selectivity and sensitivity, allowing for accurate identification and quantification of this compound, even in complex matrices such as essential oils and food products.[5] This method is particularly advantageous over other techniques like High-Performance Liquid Chromatography (HPLC) for volatile analytes.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

a) Liquid-Liquid Extraction (for liquid samples and extracts):

  • Accurately weigh a known amount of the sample (e.g., cinnamon oil, food product extract).

  • Dissolve the sample in a suitable solvent such as ethyl acetate.[1][6]

  • Spike the sample with an internal standard (e.g., methyl benzoate or ethyl benzoate) of a known concentration.[1][7] The use of an internal standard improves reproducibility and accuracy.[7]

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.[1]

  • Allow the layers to separate for 30 minutes.[1]

  • Carefully transfer the organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction process two more times with fresh ethyl acetate.[1]

  • Combine the organic extracts and concentrate them under a gentle stream of nitrogen at room temperature.[1][6]

  • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.[1][6]

b) Solid-Phase Microextraction (SPME) (for solid and liquid samples):

SPME is a solvent-free extraction technique suitable for volatile compounds.[7]

  • Place a known amount of the solid sample (e.g., ground cinnamon) into a headspace vial.[7] For liquid samples, a known volume is used.

  • Add a known amount of an internal standard solution (e.g., ethyl benzoate in hexane) directly onto the sample or a carrier matrix like filter paper within the vial.[7]

  • Seal the vial and equilibrate it in a water bath at a controlled temperature (e.g., 40°C) for a specific time (e.g., 5 minutes) to allow the analytes to partition into the headspace.[7]

  • Expose a SPME fiber (e.g., 50/30 µm divinylbenzene/Carboxen on polydimethylsiloxane) to the headspace for a defined period (e.g., 5 minutes) to adsorb the volatile compounds.[7]

  • Withdraw the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.[7]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample.

ParameterValue
Gas Chromatograph Equipped with a split/splitless injector and a mass spectrometer detector.[5]
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1][5]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).[5]
Injector Temperature 250 °C.[5]
Injection Mode Splitless or split, depending on the concentration of the analyte.
Oven Temperature Program Initial temperature of 60°C, hold for 5 minutes, then ramp to 215°C at 20°C/min.[8]
Mass Spectrometer Ion Trap or Quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-400.
Ion Source Temperature 230 °C.
Transfer Line Temperature 280 °C.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
trans-Cinnamaldehyde ~12.23[9]132131, 103, 77, 51

Note: Retention times can vary depending on the specific GC column and temperature program used.

Data Analysis and Interpretation

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 132 and several key fragment ions.[9] The most abundant fragment is often observed at m/z 131, resulting from the loss of a hydrogen atom.[9] Other significant fragments include m/z 103 (loss of -CHO group) and m/z 77 (phenyl group).[9]

Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas on the calibration curve.[5] The use of an internal standard is recommended to correct for variations in injection volume and instrument response.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Cinnamon Oil) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or SPME Add_IS->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway This compound This compound (m/z 132) Fragment131 [M-H]+ (m/z 131) This compound->Fragment131 -H Fragment103 [M-CHO]+ (m/z 103) This compound->Fragment103 -CHO Fragment77 [C6H5]+ (m/z 77) Fragment103->Fragment77 -C2H2

Caption: Mass fragmentation pattern of this compound.

References

Application Notes and Protocols: Cinnamaldehyde-Based Natural Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon essential oil, is gaining significant attention as a natural alternative to synthetic food preservatives.[1][2] This α,β-unsaturated aldehyde is recognized for its potent broad-spectrum antimicrobial and antioxidant properties.[3][4] Classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), this compound is utilized as a flavoring agent and a preservative in a variety of food products, including beverages, candies, chewing gum, and condiments.[5][6][7] Its application extends the shelf-life of perishable foods like fruits, vegetables, meat, and fish by inhibiting the growth of spoilage and pathogenic microorganisms.[3][5]

However, the practical application of this compound is often limited by its high volatility, pungent odor, low water solubility, and instability in the presence of oxygen, light, and high temperatures.[8][9][10] To overcome these challenges, advanced delivery systems such as nanoemulsions, microencapsulation, and incorporation into active food packaging films have been developed.[5][9][11] These technologies enhance stability, enable controlled release, and improve the overall efficacy of this compound as a food preservative.[6][8]

Mechanism of Action

Antimicrobial and Antifungal Activity

This compound exerts broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] Its primary mode of action involves the disruption of microbial cell membranes.

  • Bacterial Cell Membrane Disruption : this compound interferes with the biosynthesis of key glycerophospholipids, specifically phosphatidylethanolamine and phosphatidylglycerol, which are essential components of bacterial cell membranes.[12][13] This disruption leads to increased membrane permeability, leakage of intracellular contents like nucleic acids and proteins, and a decrease in membrane potential, ultimately affecting metabolic activity and inhibiting bacterial growth. Scanning electron microscopy has shown visible damage to the cellular structure of bacteria such as Escherichia coli and Staphylococcus aureus after treatment with this compound.

  • Antifungal Mechanism : Against fungi, such as the food spoilage mold Aspergillus flavus, this compound inhibits spore germination, mycelial growth, and biomass production.[7] It disrupts the fungal cell wall and membrane by inhibiting ATPases and reducing ergosterol synthesis.[1][7] Furthermore, it can induce a series of apoptotic events in fungal cells, including elevated intracellular calcium and reactive oxygen species (ROS), leading to cell death.[7]

G cluster_cell Bacterial Cell cluster_effects Effects Membrane Cell Membrane Cytoplasm Cytoplasm (Metabolic Activity, Nucleic Acids, Proteins) Membrane->Cytoplasm Integrity Permeability Increased Permeability Membrane->Permeability Leads to Phospholipid Phospholipid Biosynthesis (Phosphatidylethanolamine, Phosphatidylglycerol) Phospholipid->Membrane Maintains This compound This compound This compound->Membrane Damages Structure This compound->Phospholipid Inhibits Leakage Leakage of Intracellular Contents Permeability->Leakage Metabolism Inhibition of Metabolic Activity Leakage->Metabolism Growth Bacterial Death / Growth Inhibition Metabolism->Growth

Diagram 1: Antimicrobial Mechanism of this compound.
Antioxidant Properties

This compound demonstrates antioxidant activity by scavenging free radicals and preventing lipid oxidation, which is crucial for preserving the freshness and nutritional quality of foods.[3] It can inhibit reactive oxygen species (ROS) production through various signaling pathways.[3] However, its effectiveness as an antioxidant can be temperature-dependent. Studies have shown that while this compound is effective at storage temperatures, it may lose its antioxidant capacity at high frying temperatures due to its volatility.[14] The antioxidant potential is often attributed to its phenolic constituents and the aldehyde group.[15][16]

Quantitative Data Summary

The efficacy of this compound as an antimicrobial and antioxidant agent has been quantified in numerous studies. The following tables summarize key data for easy comparison.

Table 1: Antimicrobial Activity of this compound against Common Foodborne Microorganisms

Microorganism Test Method Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference(s)
Listeria monocytogenes Broth Dilution 0.25% (2500 µg/mL) - [17]
Escherichia coli Broth Dilution 0.25% (2500 µg/mL) - [17]
Escherichia coli Broth Microdilution 0.25 µL/mL 0.5 µL/mL [18]
Escherichia coli Broth Microdilution 625 µg/mL 1250 µg/mL [19]
Staphylococcus aureus Broth Microdilution 0.25 µL/mL 0.5 µL/mL [18]
Salmonella enterica Broth Dilution 0.25% (2500 µg/mL) - [17]
Salmonella spp. Vapor-Phase Fumigation 0.125 µL/mL 0.25 µL/mL [20]
Aspergillus flavus Broth Dilution 0.065 mg/mL (65 µg/mL) - [7]

| Various Bacteria (12 strains) | - | 0.160 - 0.630 mg/mL | - |[3] |

Table 2: Antioxidant Activity of this compound and Cinnamon Extracts

Assay Sample Result Unit Reference(s)
DPPH Radical Scavenging This compound Derivatives IC50 values varied significantly based on chemical modification µg/mL [21][22]
TEAC (Trolox Equivalent Antioxidant Capacity) Cinnamon Extract 817.89 ± 9.03 µmol TE/g [15]

| ABTS Radical Scavenging | Cinnamon Extract | EC50 ≈ 80 | µg/mL |[16] |

Advanced Formulations for Enhanced Efficacy

To counter the limitations of free this compound, encapsulation and controlled-release technologies are employed. These strategies protect the active compound from degradation and reduce its sensory impact on food products.[5]

  • Nanoemulsions : Oil-in-water nanoemulsions are effective carriers for lipophilic compounds like this compound.[23] They can be incorporated into edible coatings or films to preserve a variety of foods, including fish and fresh produce, by ensuring a sustained release of the antimicrobial agent.[24][25]

  • Microencapsulation : Techniques like spray drying or inclusion complexation with cyclodextrins can encapsulate this compound, improving its stability and controlling its release in response to environmental triggers like moisture.[11]

  • Active Packaging : Incorporating this compound directly or in an encapsulated form into biodegradable polymer films (e.g., alginate, chitosan, polylactic acid) creates active packaging materials.[5][26][27] These materials continuously release this compound into the food's headspace or surface, extending shelf life.[6] A composite of chitosan and this compound has been shown to release the volatile preservative in response to the acid and moisture produced during fruit ripening, creating a "self-saving" preservation system.[28]

G cluster_input Inputs cluster_process Encapsulation Process cluster_output Outputs & Application CA This compound (CA) Emulsify High-Energy Emulsification (e.g., Microfluidization, Sonication) CA->Emulsify Carrier Carrier Material (e.g., Chitosan, Alginate, Lipids) Carrier->Emulsify Solvent Solvent/Aqueous Phase Solvent->Emulsify Homogenize Homogenization Emulsify->Homogenize SolventEvap Solvent Evaporation / Drying (e.g., Spray Drying) Homogenize->SolventEvap Formulation Stable Encapsulated This compound Formulation (Nanoemulsion, Microspheres) SolventEvap->Formulation Packaging Incorporate into Food Packaging Film Formulation->Packaging Coating Apply as Edible Coating Formulation->Coating Product Final Preserved Food Product Packaging->Product Coating->Product

Diagram 2: Workflow for Developing Encapsulated this compound.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits microbial growth.[19]

Materials:

  • 96-well polystyrene microtiter plates

  • This compound stock solution

  • Appropriate broth medium (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB)

  • Bacterial inoculum, adjusted to a concentration of ~1 x 10^6 CFU/mL

  • Solvent for this compound (e.g., DMSO, ethanol) with emulsifier if needed (e.g., Tween 80)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation : Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the wells should not affect bacterial growth (typically ≤1%).

  • Serial Dilution : a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the last column. Discard 100 µL from the last column.

  • Inoculation : Add 100 µL of the prepared bacterial suspension to each well, resulting in a final inoculum of ~5 x 10^5 CFU/mL.

  • Controls : a. Positive Control : A well containing 200 µL of inoculated broth without this compound. b. Negative Control : A well containing 200 µL of sterile broth. c. Solvent Control : A well containing inoculated broth with the highest concentration of the solvent used.

  • Incubation : Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading Results : The MIC is defined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[17]

Protocol: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15][29]

Materials:

  • This compound solutions of varying concentrations in methanol or ethanol.

  • DPPH solution (e.g., 0.2 mM in methanol).

  • Methanol or ethanol (as blank).

  • Positive control (e.g., Trolox, Ascorbic Acid).

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture : a. In a 96-well plate, add 100 µL of this compound solution at various concentrations to different wells. b. Add 100 µL of the DPPH solution to each of these wells.

  • Controls : a. Blank : 100 µL of methanol/ethanol + 100 µL of DPPH solution. b. Sample Blank : 100 µL of this compound solution + 100 µL of methanol/ethanol (to account for sample color).

  • Incubation : Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank (DPPH solution without sample) and A_sample is the absorbance of the sample with DPPH.

  • IC50 Determination : Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_controls Controls start Start prep Prepare this compound (CA) and DPPH solutions start->prep mix Mix CA solution (100µL) with DPPH solution (100µL) in 96-well plate prep->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Scavenging Activity measure->calc plot Plot % Activity vs. Concentration to determine IC50 calc->plot end End plot->end control_blank Control Blank: Solvent + DPPH control_blank->measure sample_blank Sample Blank: CA Solution + Solvent sample_blank->measure

References

Application of Cinnamaldehyde in Antimicrobial Food Packaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamaldehyde, the primary active component of cinnamon essential oil, has garnered significant attention as a natural antimicrobial agent for food preservation.[1] Its broad-spectrum efficacy against a wide range of foodborne pathogens, coupled with its status as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA), makes it a promising candidate for the development of active food packaging materials.[2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound's antimicrobial properties in food packaging systems.

The primary challenge in utilizing this compound is its volatility and strong aroma, which can be mitigated by incorporating it into packaging materials, ensuring a controlled release and targeted antimicrobial action.[1] This approach not only extends the shelf life of various food products, including fruits, vegetables, meat, and dairy, but also enhances their safety and quality.[1]

Antimicrobial Efficacy of this compound

This compound exhibits potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, that are common culprits in food spoilage and foodborne illnesses. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values of this compound against several key foodborne pathogens. This data is crucial for determining the effective concentration of this compound required in antimicrobial packaging formulations.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus cereusGram-positive Bacteria31.2[5]
Staphylococcus aureusGram-positive Bacteria62.5[5]
Escherichia coliGram-negative Bacteria62.5[5]
Klebsiella pneumoniaeGram-negative Bacteria62.5[5]
Proteus mirabilisGram-negative Bacteria125.0[5]
Pseudomonas aeruginosaGram-negative Bacteria125.0[5]
Enterobacteriaceae (various strains)Gram-negative Bacteria~625[6]
SalmonellaGram-negative Bacteria125 (vapor phase, µL/mL)[7]
Candida albicansFungus≥ 200[8]
Vibrio parahaemolyticusGram-negative Bacteria200[9]
Vibrio harveyiGram-negative Bacteria200[9]

Note: MIC values can vary depending on the specific strain of the microorganism, the testing method employed, and the purity of the this compound.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is attributed to its ability to disrupt key cellular functions in microorganisms. The primary mechanism involves the interaction of the aldehyde group with cellular components.

dot

cluster_mechanism Antimicrobial Mechanism of this compound This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Disruption CellWall Cell Wall Synthesis This compound->CellWall Inhibition DNA DNA Replication This compound->DNA Inhibition ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induction MembraneProteins Membrane Proteins & Enzymes CellMembrane->MembraneProteins Damage ATP ATP Synthesis MembraneProteins->ATP Inhibition CellDeath Cell Death ATP->CellDeath CellWall->CellDeath DNA->CellDeath ROS->CellDeath

Caption: Antimicrobial mechanism of this compound against pathogenic bacteria.

This compound's lipophilic nature allows it to penetrate the microbial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption affects ion transport and the proton motive force, ultimately inhibiting cellular respiration and ATP synthesis. Furthermore, this compound can inhibit enzymes involved in cell wall synthesis and interact with DNA, preventing replication. It can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound-based antimicrobial films and the evaluation of their antimicrobial efficacy.

Protocol 1: Preparation of Antimicrobial Film by Solvent Casting

The solvent casting method is a common and straightforward technique for preparing antimicrobial films in a laboratory setting.[6] This protocol describes the preparation of a polylactic acid (PLA) film incorporating this compound.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound (food grade)

  • Chloroform (or other suitable solvent for PLA)

  • Glass petri dishes or casting plates

  • Magnetic stirrer and hotplate

  • Drying oven or fume hood

Procedure:

  • Polymer Solution Preparation: Dissolve a specific amount of PLA pellets (e.g., 5% w/v) in chloroform by stirring with a magnetic stirrer at room temperature until a homogenous solution is obtained.

  • Incorporation of this compound: Add the desired concentration of this compound (e.g., 1-5% w/w of PLA) to the PLA solution. Continue stirring for at least 30 minutes to ensure uniform distribution.

  • Casting: Pour a specific volume of the film-forming solution into a clean, level glass petri dish or onto a casting plate. The volume will determine the final thickness of the film.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Alternatively, a drying oven at a low temperature (e.g., 40°C) can be used to accelerate the process.

  • Film Peeling and Storage: Once completely dry, carefully peel the film from the glass surface. Store the film in a desiccator or a sealed bag to prevent moisture absorption and loss of this compound.

Protocol 2: Evaluation of Antimicrobial Activity - Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of packaging films.[3][10]

Materials:

  • Prepared antimicrobial film discs (e.g., 6 mm diameter)

  • Target microorganism culture (e.g., E. coli, S. aureus)

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile swabs

  • Incubator

Procedure:

  • Culture Preparation: Prepare a fresh overnight culture of the target microorganism in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Disc Placement: Aseptically place a sterile disc of the antimicrobial film onto the surface of the inoculated agar plate. Gently press the disc to ensure complete contact with the agar.

  • Control: Place a sterile disc of the packaging film without this compound as a negative control. A standard antibiotic disc can be used as a positive control.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

  • Observation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Protocol 3: Evaluation of Antimicrobial Activity - Vapor Phase Diffusion Method

This method is particularly relevant for active packaging where the antimicrobial agent acts in the vapor phase.[9]

Materials:

  • Prepared antimicrobial film

  • Target microorganism culture

  • Nutrient agar

  • Sterile petri dishes with lids

  • Sterile filter paper discs (optional)

Procedure:

  • Plate Preparation: Prepare and inoculate agar plates with the target microorganism as described in the agar disc diffusion method.

  • Film Placement: Instead of direct contact, place the antimicrobial film on the inside of the petri dish lid. A small piece of sterile double-sided tape can be used to secure it. Alternatively, a filter paper disc can be impregnated with a known concentration of this compound and placed on the lid.

  • Sealing and Incubation: Seal the petri dish with parafilm to prevent vapor leakage and incubate at the appropriate temperature and duration.

  • Observation: Observe the inhibition of microbial growth on the agar surface. The extent of inhibition can be quantified by measuring the area of no growth or by comparing the microbial load with a control plate without the antimicrobial film.

Workflow and System Visualization

The following diagrams illustrate the experimental workflow for developing and evaluating this compound-based antimicrobial packaging and the logical relationship of the packaging components.

dot

cluster_workflow Experimental Workflow A Material Selection (Polymer, this compound) B Film Preparation (e.g., Solvent Casting) A->B C Film Characterization (Physical, Mechanical) B->C D Antimicrobial Activity Testing (Agar Diffusion, Vapor Phase) B->D E Food Application Studies (Shelf-life, Sensory Evaluation) C->E D->E F Data Analysis & Optimization E->F

Caption: Workflow for developing antimicrobial packaging with this compound.

dot

cluster_system Antimicrobial Packaging System Components Packaging Antimicrobial Packaging Film Food Food Product Packaging->Food Protection Microbes Spoilage & Pathogenic Microorganisms Packaging->Microbes Inhibition Polymer Polymer Matrix (e.g., PLA, Chitosan) Polymer->Packaging This compound This compound (Active Agent) This compound->Packaging Environment Storage Environment (Temperature, Humidity) Environment->Food Environment->Microbes Influences Growth Microbes->Food Contamination

References

cinnamaldehyde as a potential therapeutic agent for metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant scientific interest for its potential therapeutic effects on metabolic syndrome (MetS).[1][2][3] MetS is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes, including insulin resistance, hyperglycemia, dyslipidemia, and obesity.[4] This document provides a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation as a therapeutic agent for MetS, intended for researchers, scientists, and drug development professionals.

Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome through multiple pathways:

  • Improved Insulin Sensitivity and Glucose Homeostasis: CA enhances insulin sensitivity and promotes glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[5][6] This is achieved through the activation of key signaling molecules, including PI3-K, MAPK, and PKC.[5][6][7] It also stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[5] Furthermore, this compound has been shown to increase hepatic glycogen synthesis, contributing to lower blood glucose levels.[5] In vitro studies have demonstrated that CA can stimulate glucose uptake in a dose-dependent manner.[8][9]

  • Regulation of Lipid Metabolism: this compound plays a crucial role in ameliorating dyslipidemia, a hallmark of metabolic syndrome. It has been shown to significantly reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[5][10][11] These effects are partly mediated by the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ, which are key regulators of lipid metabolism.[4][12][13]

  • Anti-Obesity Effects: this compound has demonstrated potent anti-obesity properties by inhibiting adipocyte differentiation and adipogenesis.[1][14][15] It down-regulates the expression of adipogenic transcription factors such as PPAR-γ, C/EBPα, and SREBP1.[14][15] Additionally, CA promotes thermogenesis in subcutaneous adipocytes, potentially leading to increased energy expenditure.[16][17] In animal models, this compound treatment has been shown to reduce body weight gain, fat mass, and food intake.[11][18]

  • Anti-inflammatory and Antioxidant Activities: Chronic low-grade inflammation and oxidative stress are key contributors to the pathogenesis of metabolic syndrome. This compound exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][19][20] It also demonstrates antioxidant properties by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4][10]

Key Signaling Pathways

Several key signaling pathways are modulated by this compound in its action against metabolic syndrome.

  • AMPK Pathway: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][14][21] Activation of AMPK leads to the inhibition of anabolic pathways such as lipogenesis and the stimulation of catabolic pathways like fatty acid oxidation.[21]

  • PPAR Pathway: this compound activates PPARs (PPARγ and PPARδ), which are nuclear receptors that play a critical role in regulating glucose and lipid metabolism.[4][12][13][22] Activation of PPARγ improves insulin sensitivity, while PPARδ activation enhances fatty acid oxidation.[12]

  • Insulin Signaling Pathway: this compound enhances insulin signaling by promoting the phosphorylation of key downstream molecules like Akt (also known as protein kinase B).[23] This leads to increased glucose uptake and glycogen synthesis.

Visualizations

Signaling Pathways

cluster_CA This compound cluster_Metabolic_Effects Metabolic Effects cluster_Signaling Signaling Pathways CA This compound AMPK AMPK CA->AMPK activates PPAR PPARγ/δ CA->PPAR activates PI3K_Akt PI3K/Akt CA->PI3K_Akt enhances NF_kB NF-κB CA->NF_kB inhibits Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake ↑ Glucose Uptake Lipid_Metabolism ↓ Lipids Adipogenesis ↓ Adipogenesis Inflammation ↓ Inflammation AMPK->Insulin_Sensitivity AMPK->Glucose_Uptake AMPK->Lipid_Metabolism AMPK->Adipogenesis PPAR->Insulin_Sensitivity PPAR->Lipid_Metabolism PPAR->Adipogenesis PI3K_Akt->Insulin_Sensitivity PI3K_Akt->Glucose_Uptake NF_kB->Inflammation cluster_Workflow Experimental Workflow: In Vivo Study cluster_Analysis Analysis Animal_Model Metabolic Syndrome Animal Model (e.g., High-Fat Diet-fed Mice) Treatment This compound Administration (e.g., 20-40 mg/kg/day, oral gavage) Animal_Model->Treatment Monitoring Monitor Body Weight, Food Intake, Glucose Levels Treatment->Monitoring Sample_Collection Collect Blood and Tissues (Liver, Adipose, Muscle) Monitoring->Sample_Collection Biochemical Biochemical Assays (Lipids, Insulin, Cytokines) Sample_Collection->Biochemical Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Sample_Collection->Protein_Analysis Histology Histological Analysis (H&E, Oil Red O) Sample_Collection->Histology

References

Application Notes and Protocols: Formulation of Cinnamaldehyde Nanoemulsions for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamaldehyde, the primary active compound in cinnamon, exhibits a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anti-cancer effects. However, its poor water solubility and low bioavailability present significant challenges for its clinical application. Nanoemulsions have emerged as a promising drug delivery system to overcome these limitations by encapsulating this compound in fine oil-in-water droplets, thereby enhancing its solubility, stability, and absorption.

These application notes provide detailed protocols for the formulation and characterization of this compound nanoemulsions, as well as methods for evaluating their bioavailability. Additionally, we explore the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Data Presentation: Formulation and Characterization of this compound Nanoemulsions

The following tables summarize quantitative data from various studies on the formulation and characterization of this compound nanoemulsions.

Table 1: this compound Nanoemulsion Formulation Parameters

Formulation CodeThis compound Conc. (% v/v)Surfactant (Tween 80) Conc. (% v/v)Preparation MethodReference
F155High-Pressure Homogenization[1][2][3]
F256.23High-Pressure Homogenization[1]
F357.11High-Pressure Homogenization[2][3]
F47.524.3 (Tween 80) + 4.8 (1,2-propanediol) + 5 (Vitamin E oil)Water Titration Method[4][5]

Table 2: Physicochemical Characterization of this compound Nanoemulsions

Formulation CodeMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F150.48 - 55.500.06 - 0.08-4.11 to -5.38[1][2][3]
F255.500.08-5.38[1]
F356.560.08-4.32[2][3]
F4Not explicitly stated, but described as uniform in size and evenly dispersedNot explicitly statedNot explicitly stated[4][5]
CA-SLNs44.57 ± 0.27Not explicitly stated-27.66 ± 1.9[6]

Table 3: Bioavailability Enhancement of this compound Nanoemulsions

FormulationAnimal ModelKey FindingReference
This compound MicroemulsionRats2.5-fold increase in relative bioavailability compared to this compound solution.[4][5]
This compound Solid Lipid Nanoparticles (CA-SLNs)RatsOver 1.69-fold increase in oral bioavailability compared to this compound dispersions.[6]
This compound MicrocapsulesMiceSignificantly increased plasma levels of this compound and its metabolites.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol is based on the methods described by Asmawati et al. (2017).[1]

Materials:

  • This compound (oil phase)

  • Tween 80 (surfactant)

  • Deionized water (aqueous phase)

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Coarse Emulsion Preparation:

    • Prepare the oil phase by mixing this compound and Tween 80 at the desired ratio (e.g., 5% this compound and 5% Tween 80).

    • Slowly add deionized water to the oil phase while homogenizing at high speed (e.g., 12,000 rpm for 5 minutes) at room temperature to form a coarse emulsion.

  • Nanoemulsion Formation:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure to 900 bar and perform two passes to reduce the droplet size.

  • Characterization:

    • Analyze the resulting nanoemulsion for mean droplet size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.

Protocol 2: Preparation of this compound Nanoemulsion by Ultrasonication

This protocol is adapted from the methodology for preparing essential oil nanoemulsions.[8]

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Deionized water

  • Ultrasonicator (probe or bath)

Procedure:

  • Mixing:

    • Disperse the desired amount of this compound in the aqueous surfactant solution.

  • Emulsification:

    • Subject the mixture to high-energy ultrasonication.

    • Optimize sonication parameters (power, time, and temperature) to achieve the desired droplet size and stability.

  • Characterization:

    • Characterize the nanoemulsion for particle size, PDI, and zeta potential.

Protocol 3: In Vitro Assessment of Bioavailability using Caco-2 Cell Monolayers

This protocol outlines a general method for assessing the transport of this compound nanoemulsions across an intestinal barrier model.[6]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound nanoemulsion formulation

  • Analytical method for quantifying this compound (e.g., HPLC)

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the this compound nanoemulsion (diluted in HBSS) to the apical (AP) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C.

    • At predetermined time intervals, collect samples from the basolateral side and replace with fresh HBSS.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the transport of this compound across the Caco-2 monolayer.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of this compound nanoemulsions in an animal model.[4][5][6]

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound nanoemulsion formulation

  • Control formulation (e.g., this compound solution or dispersion)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for this compound quantification in plasma

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before the experiment with free access to water.

    • Divide the rats into experimental groups (e.g., nanoemulsion group and control group).

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

    • Determine the relative bioavailability of the nanoemulsion compared to the control formulation.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

cluster_0 This compound Effects cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway cluster_3 MAPK Pathway cluster_4 Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Activates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Caspase3 Caspase-3 This compound->Caspase3 Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis MAPK->Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound modulates PI3K/Akt, NF-κB, MAPK, and apoptosis pathways.

Experimental Workflow: From Formulation to Bioavailability Assessment

The following diagram illustrates the logical flow of experiments for developing and evaluating this compound nanoemulsions.

cluster_workflow Experimental Workflow Formulation Nanoemulsion Formulation (High-Pressure Homogenization / Ultrasonication) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization InVitro In Vitro Bioavailability (Caco-2 Cell Transport) Characterization->InVitro InVivo In Vivo Bioavailability (Pharmacokinetic Studies in Rats) Characterization->InVivo DataAnalysis Data Analysis & Conclusion InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Workflow for this compound nanoemulsion development and evaluation.

References

Application Notes and Protocols for Testing the Synergistic Antimicrobial Effect of Cinnamaldehyde with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for evaluating the synergistic antimicrobial effects of cinnamaldehyde in combination with conventional antibiotics. The following protocols for checkerboard microdilution and time-kill curve assays are detailed to ensure robust and reproducible results.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. This compound, the primary active component of cinnamon oil, has demonstrated intrinsic antimicrobial properties and, more significantly, synergistic activity when combined with various classes of antibiotics against a range of pathogenic bacteria.[1][2][3] This synergy can lead to lower required doses of antibiotics, potentially reducing toxicity and mitigating the development of resistance.[4]

The primary objectives of these protocols are to:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound and antibiotics, both individually and in combination.

  • Quantify the synergistic interaction using the Fractional Inhibitory Concentration Index (FICI).

  • Evaluate the bactericidal or bacteriostatic dynamics of the synergistic combination over time.

Key Methodologies

Two primary in vitro methods are employed to assess antimicrobial synergy: the checkerboard assay and the time-kill curve analysis.[5][6]

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the MIC of two antimicrobial agents alone and in all possible combinations.[7][8] This allows for the calculation of the FICI, which quantifies the nature of the interaction between the two compounds.[9][10]

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antimicrobial activity of a combination over a 24-hour period.[11][12] This assay helps to confirm synergy and determine whether the combination is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[11]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and an antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[14]

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)[13]

  • Multichannel and single-channel pipettes with sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[13]

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14]

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][13]

  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to each well of a 96-well microtiter plate.[7]

    • Prepare serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and this compound along the y-axis (e.g., rows A-G).

    • The final plate will contain a gradient of concentrations for both compounds.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.[7]

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum but no antimicrobial agents.

    • Sterility Control: Wells containing only CAMHB.

    • MIC of this compound alone: A row with serial dilutions of this compound and inoculum.

    • MIC of Antibiotic alone: A column with serial dilutions of the antibiotic and inoculum.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours.[7]

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[15]

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)[10]

    • The ΣFIC is the lowest FICI value obtained from all the wells that show no growth.[16]

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[9][17]

    • Additive: 0.5 < FICI ≤ 1.0[10]

    • Indifference: 1.0 < FICI ≤ 4.0[10]

    • Antagonism: FICI > 4.0[9][10]

Protocol 2: Time-Kill Curve Assay

This protocol is used to further characterize the synergistic interaction identified in the checkerboard assay.

Materials:

  • This compound and antibiotic at sub-MIC concentrations (e.g., 1/2 MIC) as determined by the checkerboard assay.[5]

  • Bacterial culture in the exponential growth phase.

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)[11]

  • Apparatus for serial dilutions and colony counting (e.g., plates, spreader, colony counter).

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and incubate until it reaches the exponential growth phase (e.g., OD600 of ~0.25).[11]

    • Dilute the culture to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.[11]

  • Experimental Setup:

    • Prepare flasks with the following conditions:

      • Growth Control (no antimicrobial agents)

      • This compound alone (at a sub-MIC concentration)

      • Antibiotic alone (at a sub-MIC concentration)

      • This compound + Antibiotic (at their respective sub-MIC concentrations)[5]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[5]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]

    • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.[11]

Data Presentation

Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Synergistic Activity of this compound with Various Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FICIInterpretationReference
Amikacin2562501631.250.19Synergy[5]
Oxacillin5122506462.50.375Synergy[5]
Gentamicin1282501662.50.375Synergy[5]
Ampicillin102425012862.50.375Synergy[5]

Table 2: Time-Kill Assay Results for this compound in Combination with Antibiotics against MRSA

Combination (at sub-MIC)Initial Inoculum (log10 CFU/mL)Log10 CFU/mL at 24h (Combination)Log10 Reduction at 24hInterpretationReference
This compound + Amikacin~5.2< 2> 3Bactericidal Synergy[5]
This compound + Gentamicin~5.2< 2> 3Bactericidal Synergy[5]
This compound + Oxacillin~5.2< 2> 3Bactericidal Synergy[5]

Visualizations

Diagrams illustrating experimental workflows and potential mechanisms of action can aid in understanding the synergistic interactions.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis bacterial_culture Bacterial Culture adjust_turbidity Adjust to 0.5 McFarland bacterial_culture->adjust_turbidity prepare_inoculum Prepare Inoculum (5x10^5 CFU/mL) adjust_turbidity->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate Inoculum serial_dilution_antibiotic Serial Dilution of Antibiotic serial_dilution_antibiotic->inoculate_plate serial_dilution_cinna Serial Dilution of this compound serial_dilution_cinna->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate read_mic Read MICs incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results calculate_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis exp_culture Exponential Phase Culture adjust_inoculum Adjust Inoculum (5x10^5 CFU/mL) exp_culture->adjust_inoculum control Growth Control adjust_inoculum->control cinna_alone This compound Alone adjust_inoculum->cinna_alone abx_alone Antibiotic Alone adjust_inoculum->abx_alone combination Combination adjust_inoculum->combination sampling Time-point Sampling (0-24h) control->sampling cinna_alone->sampling abx_alone->sampling combination->sampling plating Serial Dilution & Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting plotting Plot Time-Kill Curve counting->plotting interpretation Interpret Synergy & Cidal/Static Effect plotting->interpretation

Caption: Workflow for the time-kill curve assay.

Synergy_Mechanism cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane antibiotic Antibiotic (e.g., β-lactam) cell_membrane->antibiotic Increased Permeability ribosome Ribosome dna DNA pbp Penicillin-Binding Proteins (PBPs) efflux_pump Efflux Pump This compound This compound This compound->cell_membrane Disrupts Integrity This compound->efflux_pump Inhibits antibiotic->pbp Inhibits

Caption: Potential mechanisms of synergy between this compound and antibiotics.

References

Cinnamaldehyde as a Green Corrosion Inhibitor for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant threat to the longevity and integrity of metallic infrastructure across various industries, leading to substantial economic losses and safety concerns. Traditional synthetic corrosion inhibitors, while effective, often raise environmental and health issues. This has spurred research into green, sustainable alternatives. Cinnamaldehyde, the primary constituent of cinnamon bark oil, has emerged as a promising, eco-friendly corrosion inhibitor for various metals, particularly steel, in aggressive environments.[1][2] Its efficacy stems from its ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive attacks.[2] This document provides detailed application notes and experimental protocols for evaluating the use of this compound as a corrosion inhibitor in industrial settings.

Mechanism of Action

This compound functions as a corrosion inhibitor primarily through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[2] This adsorption is a complex process influenced by the molecular structure of this compound, the nature of the metal surface, and the composition of the corrosive environment. The molecule's conjugated system and aldehyde group are thought to play a crucial role in its ability to bind to the metal.[2] Studies have shown that this compound acts as a mixed-type inhibitor, meaning it reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates.[3][4] The adsorption of this compound on steel surfaces has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.[3]

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Mild Steel) Corrosive_Species Corrosive Species (H+, Cl-) Metal Metal Surface Corrosive_Species->Metal Corrosive Attack This compound This compound Molecules This compound->Metal Adsorption (Protective Film Formation) Experimental_Workflow Start Start: Prepare Metal Coupons and Corrosive Solutions Weight_Loss Weight Loss Measurement Start->Weight_Loss Electrochemical_Tests Electrochemical Tests Start->Electrochemical_Tests Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization Electrochemical_Tests->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical_Tests->EIS PDP->Data_Analysis EIS->Data_Analysis End End: Characterize Inhibitor Performance Data_Analysis->End

References

Application Notes and Protocols: Cinnamaldehyde in Novel Anti-Cancer Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer properties.[1][2][3] Extensive research has shown that this compound can inhibit tumor cell growth, induce apoptosis (programmed cell death), arrest the cell cycle, and prevent cell migration and invasion across various cancer types.[1] However, the clinical translation of free this compound is hampered by challenges such as poor water solubility, instability, and the need for high concentrations to achieve therapeutic effects.[4] To overcome these limitations, researchers are developing novel drug delivery systems, particularly nano-carriers, to enhance the bioavailability, stability, and targeted delivery of this compound to tumor sites.[1][3] These advanced formulations aim to improve therapeutic efficacy while minimizing systemic toxicity.[3][5] This document provides an overview of the anti-cancer mechanisms of this compound, quantitative data on its nano-formulations, and detailed protocols for their synthesis and evaluation.

Anti-Cancer Mechanisms of this compound

This compound exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways. Its mechanisms include the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[2][6][7] A primary mechanism is the generation of reactive oxygen species (ROS) within cancer cells, which leads to oxidative stress, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.[3][8] this compound has also been shown to inhibit critical cell survival pathways such as the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway, which are often dysregulated in cancer.[1][6][9]

G cluster_0 This compound-Based Nanoparticle cluster_1 Cancer Cell CA_NP CA Nanoparticle ROS ↑ Reactive Oxygen Species (ROS) CA_NP->ROS PI3K_AKT PI3K/Akt/mTOR Pathway CA_NP->PI3K_AKT Inhibits NFKB NF-κB Pathway CA_NP->NFKB Inhibits Angiogenesis Angiogenesis (VEGF) CA_NP->Angiogenesis Inhibits Mito Mitochondrial Dysfunction ROS->Mito Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes NFKB->Proliferation Promotes Caspase ↑ Caspase-3/-9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

Data Presentation: this compound Drug Delivery Systems

The encapsulation of this compound into nanoparticles improves its physical characteristics and biological activity. The tables below summarize quantitative data from various studies.

Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles

Nanoparticle System Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading / Encapsulation Efficiency (%) Reference
Chitosan-Cinnamaldehyde NPs 135 - 166 N/A N/A N/A [10]
Chitosan Sub-Micron Particles (CSMPs) 118 - 170 < 0.4 > +40 N/A [11][12]
This compound-Chitosan Hybrid NPs (CCA NPs) 268.1 0.187 N/A N/A [8]
Cucurbit[3]uril-Cinnamaldehyde (CB[3]–Cinn) 11 - 30 N/A N/A N/A [13]

| this compound-Fe3O4 NPs (CPGF NPs) | ~15 | N/A | N/A | N/A |[4] |

N/A: Data not available in the cited source.

Table 2: In Vitro Anti-Cancer Efficacy of this compound Formulations

Formulation Cancer Cell Line Incubation Time (h) Key Finding (IC50 or Cell Viability) Reference
Free this compound MCF-7 (Breast) N/A 32.3% growth inhibition at 200 µg/mL [9]
Free this compound HCT116 & HT-29 (Colon) N/A Decrease in G1 phase, increase in sub-G1 [1][3]
CB[3]–Cinn Inclusion Complex MDA-MB-231 (Breast) 72 IC50: 176.3 µM [13]
CB[3]–Cinn Inclusion Complex U-87 (Glioblastoma) 72 IC50: 260.47 µM [13]
Chitosan-Cinnamaldehyde NPs A-375 (Melanoma) N/A IC50: 135 µg/mL [10]
Chitosan-Cinnamaldehyde NPs MDA-MB-468 (Breast) N/A IC50: 166 µg/mL [10]
This compound-Chitosan NPs (CCA NPs) H22 (Hepatoma) 48 Cell viability: 84.9% [8]
DOX-CCA NPs H22 (Hepatoma) 48 Cell viability: 58.3% [8]

| TCIN-PTX-loaded CSMPs | HeLa (Cervical) | 24 | Synergistic cytotoxic effect observed |[11][12] |

Table 3: In Vitro this compound Release from Nanoparticles

Formulation Condition Time (min) Cumulative Release (%) Reference
TCIN-PTX-loaded CSMPs pH 6.5 15 77 [11]
TCIN-PTX-loaded CSMPs pH 6.5 120 100 [11]
TCIN-PTX-loaded CSMPs pH 7.4 15 53 [11]
TCIN-PTX-loaded CSMPs pH 7.4 240 100 [11]

| MSNCA@GODOX-HA | pH-responsive | N/A | Achieved pH-responsive release |[5][14] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.

G cluster_0 Synthesis & Formulation cluster_1 Characterization A 1. Dissolve Chitosan in Acetic Acid B 2. Prepare this compound Solution A->B C 3. Add CA to Chitosan (Emulsification) B->C D 4. Add TPP Cross-linker (Ionic Gelation) C->D E 5. Isolate Nanoparticles (Centrifugation) D->E F Size & PDI (DLS) E->F G Morphology (TEM/SEM) E->G H Surface Charge (Zeta Potential) E->H I Encapsulation Efficiency (EE%) E->I

Caption: Workflow for nanoparticle synthesis and characterization.

This protocol is based on the ionic gelation method, widely used for preparing chitosan nanoparticles.[10][11]

Materials:

  • Low molecular weight chitosan

  • Glacial acetic acid

  • Trans-cinnamaldehyde (TCIN)

  • Sodium tripolyphosphate (TPP)

  • Ethanol

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • TPP Solution Preparation: Prepare a 1 mg/mL TPP solution in deionized water.

  • This compound Loading: Dissolve the desired amount of this compound in a small volume of ethanol. Add this solution dropwise to the chitosan solution under constant magnetic stirring.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-cinnamaldehyde mixture under continuous stirring at room temperature. A cloudy, opalescent suspension will form, indicating the formation of nanoparticles.

  • Stabilization: Continue stirring for an additional 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Isolation: Collect the nanoparticles by centrifugation at approximately 15,000 x g for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unreacted reagents.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.

This protocol determines the effect of this compound formulations on cancer cell viability.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-loaded nanoparticles and corresponding empty nanoparticles (vehicle control)

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[13]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound nanoparticles, empty nanoparticles, and free this compound in the cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Nanoparticle Serial Dilutions B->C D 4. Incubate for 24-72h (Treatment Period) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate Cell Viability (%) G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

This protocol uses a dialysis method to simulate drug release under physiological and tumor microenvironment pH conditions.[11][14]

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 3.5 kDa)

  • Release buffers: PBS at pH 7.4 (simulating physiological pH) and Acetate buffer at pH 6.5 or 5.5 (simulating tumor microenvironment)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in 1-2 mL of the release buffer.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Securely clip both ends.

  • Release: Immerse the dialysis bag in a container with a larger volume (e.g., 50 mL) of the same release buffer. Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[8][14]

Materials:

  • Cancer cell line

  • This compound formulations

  • DCFH-DA probe

  • Serum-free culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells on appropriate culture plates or coverslips and allow them to attach. Treat the cells with the this compound formulations for the desired time.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with a 10 µM solution of DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove any excess probe.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. An increase in green fluorescence (from the oxidized DCF product) indicates an increase in intracellular ROS.

    • Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Conclusion

The use of novel drug delivery systems, particularly nanoparticles, presents a highly promising strategy to harness the anti-cancer potential of this compound.[3] These systems can improve the compound's stability and bioavailability, enable targeted delivery, and facilitate synergistic effects when co-loaded with other chemotherapeutic agents.[5][8][11] The quantitative data and protocols provided herein serve as a resource for researchers and scientists working to advance this compound-based formulations from preclinical research toward potential clinical applications in cancer therapy. Further in vivo studies are essential to validate the efficacy and safety of these innovative delivery systems.[11][12]

References

Application Notes: Spectrophotometric Methods for the Determination of Cinnamaldehyde in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamaldehyde is the primary bioactive and aromatic compound responsible for the characteristic flavor and fragrance of cinnamon.[1][2] As a key component in various herbal extracts and formulations, its accurate quantification is crucial for quality control, standardization, and ensuring therapeutic efficacy. Spectrophotometry offers a rapid, cost-effective, and accessible alternative to more complex chromatographic techniques for this purpose.[3]

This document provides detailed application notes and protocols for two distinct UV-Vis spectrophotometric methods for the determination of this compound in herbal extracts:

  • Direct UV Spectrophotometry: A straightforward method based on the intrinsic ultraviolet absorbance of the this compound molecule.

  • Derivatization UV-Vis Spectrophotometry: An approach involving a chemical reaction to produce a new chromophore with distinct optical properties, enhancing selectivity and shifting absorbance into the visible range.

Method 1: Direct UV Spectrophotometry

Principle

This compound inherently absorbs light in the ultraviolet spectrum due to its molecular structure, which includes a conjugated system of double bonds in the aromatic ring and the aldehyde side chain. The method involves measuring the absorbance of an ethanolic extract at the wavelength of maximum absorbance (λmax) and quantifying the concentration using a calibration curve prepared from this compound standards. The natural absorbance maximum for this compound is reported between 282 nm and 290 nm.[1][3][4]

Quantitative Method Parameters

The performance of the direct UV spectrophotometric method has been validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

ParameterReported ValueReference
Wavelength (λmax)282 nm[1][4]
Linearity Range1 - 10 µg/mL[1]
Correlation Coefficient (R²)> 0.999[3]
Limit of Detection (LOD)0.104 µg/mL[1][4]
Limit of Quantitation (LOQ)0.312 µg/mL[1][4]
Accuracy (Recovery)98.5% - 101.2%[3]
Precision (%RSD, Inter-day & Intra-day)< 2%[1][4]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Ethanol (Spectroscopic grade)

  • Deionized water

  • Herbal extract sample (e.g., Cinnamon bark powder)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with spectroscopic grade ethanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by appropriate dilution with ethanol in 10 mL volumetric flasks.

3. Sample Preparation (Cinnamon Bark Extract)

  • Accurately weigh 1.0 g of the powdered herbal material.

  • Perform a Soxhlet extraction with 100 mL of ethanol for a sufficient duration (e.g., 24 hours) to ensure complete extraction.[5]

  • After extraction, filter the solution using Whatman No. 42 filter paper and adjust the final volume to 100 mL with ethanol.[5]

  • Further dilute the extract with ethanol as needed to bring the this compound concentration within the linear range of the calibration curve.

4. Spectrophotometric Measurement

  • Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

  • Use ethanol as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the prepared sample solution at the determined λmax (e.g., 282 nm).[1]

  • Record the absorbance values.

5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance value into the regression equation.

  • Calculate the final concentration of this compound in the original herbal material, accounting for all dilution factors.

Method 2: Derivatization with α-Aminonaphthalene

Principle

This method enhances selectivity by using a derivatizing agent, α-aminonaphthalene, which specifically reacts with the aldehyde group of this compound.[5][6] The reaction forms a colored azomethine derivative (cinnamylidene-α-aminonaphthalene) in an acidic buffer. This derivative exhibits a significant bathochromic shift (shift to a longer wavelength) with a new absorbance maximum in the visible region at 376 nm, away from potential interferences in the UV region.[5]

G Cinn This compound (Aldehyde Group) Product Azomethine Derivative (Cinnamylidene-α-aminonaphthalene) λmax = 376 nm Cinn->Product + AAN α-Aminonaphthalene (Primary Amine) AAN->Product Heat, pH 4 (Acetate Buffer) G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Herbal Sample (e.g., Cinnamon Bark) Extract Soxhlet Extraction (Ethanol) Sample->Extract Filter Filtration & Dilution Extract->Filter Method1 Method 1: Direct Measurement at ~282 nm Filter->Method1 Method2 Method 2: Derivatization with AN, Heat, Measure at 376 nm Filter->Method2 Calib Construct Calibration Curve Method1->Calib Method2->Calib Quant Quantify this compound Concentration Calib->Quant

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Low Aqueous Solubility of Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of cinnamaldehyde in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to an aqueous buffer or cell culture medium?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1][2] Precipitation is a common issue that occurs when the concentration of this compound surpasses its solubility limit in the aqueous environment. This often happens when a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl sulfoxide (DMSO), is diluted into a larger volume of aqueous buffer or media. The organic solvent disperses, and if the final concentration of this compound is too high for the aqueous system, it will precipitate out of the solution.[1][2]

Q2: What is the recommended solvent for preparing a this compound stock solution for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for dissolving this compound for in vitro experiments.[1][2] It is crucial, however, to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity. Generally, the final DMSO concentration should be kept at or below 0.5%, with a concentration of 0.1% being preferable for sensitive or primary cell cultures.[2] It is always recommended to perform a solvent tolerance control experiment for your specific cell line.[2]

Q3: My this compound precipitates in the incubator over time. What could be the cause?

Several factors can contribute to the delayed precipitation of this compound in an incubator:

  • Temperature Shift: The solubility of this compound may decrease as the solution equilibrates to the incubator's temperature of 37°C.[1]

  • pH Shift: The CO2 environment in an incubator can slightly lower the pH of the culture medium, potentially reducing this compound's solubility.[1]

  • Interaction with Media Components: this compound can interact with proteins, salts, and other components in the culture media over time, leading to the formation of insoluble complexes.[1]

To mitigate this, always pre-warm your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution and ensure your medium is adequately buffered for the CO2 concentration in your incubator.[1][2]

Q4: What are the primary methods to enhance the aqueous solubility of this compound for research purposes?

Several advanced formulation strategies can be employed to overcome the poor water solubility of this compound:

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate this compound, improving its dispersibility and stability in aqueous solutions.[3][4]

  • Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate this compound, offering benefits like sustained release and improved bioavailability.[5][6][7]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound stock to aqueous media. The final concentration of this compound exceeds its solubility limit.- Decrease the final working concentration of this compound.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the pre-warmed culture medium.[1][2]
The prepared aqueous solution appears cloudy or hazy. Micro-precipitation or the formation of a fine suspension is occurring.- Filter the final solution through a 0.22 µm sterile filter to remove undissolved particles before adding it to your cells.- Vortex the solution gently but thoroughly immediately after adding the stock solution to the aqueous medium to ensure rapid and even dispersion.[1][2]
Cells show signs of toxicity in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line.- Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your cell line.- Ensure the final solvent concentration is kept at or below 0.5% for most cell lines, and consider going as low as 0.1% for sensitive cells.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing this compound solubility.

Table 1: this compound Nanoemulsion and Solid Lipid Nanoparticle Characteristics

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Nanoemulsion 50.48 - 106.4[3]0.06 - 0.28[3]-4.11 to -6.98[3]>90[5]
Solid Lipid Nanoparticles (SLN-CA) 74 ± 5[5][6]0.153 ± 0.032[5][6]-44.36 ± 2.2[5][6]83.63 ± 2.16[7][11]
Optimized SLNs 44.57 ± 0.27[7][11]--27.66 ± 1.9[7][11]83.63 ± 2.16[7][11]

Table 2: Optimized Formulations for this compound Delivery Systems

Delivery SystemThis compound ConcentrationSurfactant/Lipid CompositionKey Finding
Nanoemulsion 5% (v/v)7.11% (v/v) Tween 80Optimized for smallest droplet size (56.56 nm) and stability.[12]
Submicron Emulsion 2.5%1.5% Tween-80 & Span-80 (1:1), 1.5% MCT, 1.5% Poloxamer-188, 1.5% lecithinStable formulation with a mean particle size of 257.23 ± 3.74 nm.[13]

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLN-CA)

This protocol is adapted from a high-pressure microfluidic method.[14]

Materials:

  • This compound

  • Poloxamer 188

  • Lecithin High Potency

  • Tween 80 (T-80)

  • Monoglycerides (MG)

  • Ultrapure water

Procedure:

  • Aqueous Phase Preparation: Dissolve 1.5 g of Poloxamer 188 and 1.5 g of Lecithin High Potency in 100 mL of ultrapure water. Stir the mixture on a magnetic stirrer at 65°C to form the aqueous phase.

  • Oil Phase Preparation: In a separate beaker, melt and thoroughly mix 2 g of Tween 80 and monoglycerides (at a 1:1 ratio) on a magnetic stirrer at 65°C.[14] Add 1 mL of this compound to the molten lipid mixture and stir well.

  • Emulsification: Add the aqueous phase to the oil phase at a rate of 6.6 mL per minute while continuously stirring for 15 minutes.

  • Homogenization: Subject the resulting emulsion to high-pressure homogenization. Initial conditions can be set at 10,000 psi for one pass.[14] These parameters may be optimized to achieve the desired particle size and polydispersity index.

Preparation of this compound-in-Water Nanoemulsion

This protocol utilizes a high-pressure homogenization technique.[3]

Materials:

  • This compound

  • Tween 80

  • Deionized water

Procedure:

  • Coarse Emulsion Preparation: At room temperature (25°C), blend the desired amount of this compound (oil phase) and Tween 80 (emulsifier).

  • Slowly add deionized water (aqueous phase) to the oil-emulsifier mixture while homogenizing using a high-shear mixer (e.g., Ultra Turrax) at 12,000 rpm for 5 minutes.

  • Droplet Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer for two passes at 900 bar to reduce the droplet size and form the nanoemulsion.

Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex

This protocol is based on the molecular self-assembly method.[10]

Materials:

  • trans-Cinnamaldehyde

  • β-Cyclodextrin (β-CD)

  • Distilled water

Procedure:

  • β-CD Solution Preparation: Prepare a β-CD solution (e.g., 1.8% w/v) by dissolving it in distilled water at 55°C for 1 hour in a shaking incubator at 250 rpm. Allow the solution to cool to room temperature.

  • Inclusion Complex Formation: Add trans-cinnamaldehyde to the β-CD solution at the desired molar ratio (e.g., 1:1, 1:2, or 1:3 of β-CD to this compound).

  • Mix the solution at 55°C for 4 hours in a shaking incubator at 250 rpm.

  • Allow the solution to cool to room temperature to complete the formation of the inclusion complexes.

Visualizations

experimental_workflow General Workflow for Overcoming this compound Solubility Issues cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start with this compound Powder stock_sol Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_sol direct_dilution Direct Dilution in Aqueous Medium stock_sol->direct_dilution Simple Approach nano_formulation Advanced Formulation (Nanoemulsion, SLN, Cyclodextrin) stock_sol->nano_formulation Advanced Approach precipitation_check Precipitation? direct_dilution->precipitation_check success Soluble this compound Solution for Experiments nano_formulation->success precipitation_check->success No failure Precipitation Occurs precipitation_check->failure Yes failure->nano_formulation Optimize or Change Strategy signaling_pathway Conceptual Diagram of this compound Encapsulation cluster_process Encapsulation Process cluster_result Resulting Formulation cluster_dispersion Dispersion in Aqueous Phase This compound This compound (Hydrophobic) encapsulation Encapsulation (e.g., Homogenization, Self-Assembly) This compound->encapsulation carrier Carrier System (e.g., Lipid, Cyclodextrin) carrier->encapsulation aqueous Aqueous Environment (Water, Buffer, Media) dispersion Stable Dispersion encapsulated_cinn Encapsulated this compound (e.g., Nanoemulsion, Inclusion Complex) encapsulation->encapsulated_cinn hydrophilic_shell Hydrophilic Shell hydrophobic_core Hydrophobic Core (with this compound) encapsulated_cinn->dispersion

References

strategies to improve the stability and prevent oxidation of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and preventing the oxidation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered unstable? A1: this compound's instability arises from its chemical structure, which contains both an α,β-unsaturated aldehyde group and a double bond.[1][2] These features make it highly susceptible to degradation through oxidation, especially when exposed to air (oxygen), light, and heat.[1][3] It is stable under a nitrogen atmosphere but very unstable in the presence of oxygen.[1][4]

Q2: What are the primary degradation pathways and products of this compound oxidation? A2: The oxidation of this compound is a complex, multi-step process.[1][4]

  • Peroxide Formation : The initial step involves the reaction of this compound with oxygen to form unstable organic peroxides.[1][4] Peroxide values can increase significantly even at moderate temperatures (e.g., 308 K or 35°C).[1][5]

  • Decomposition : These peroxides then undergo thermal decomposition, leading to a variety of oxidation products.[1][4]

  • Key Products : The main degradation products identified include cinnamic acid, benzaldehyde, benzoic acid, and this compound epoxide.[1][4][5] Under heating, pure this compound can also transform into benzaldehyde.[6]

Q3: What are the most effective strategies to improve the stability of this compound? A3: The most common and effective strategies focus on creating a physical barrier to protect the molecule from environmental factors. These include:

  • Microencapsulation/Nanoencapsulation : This is a leading strategy to enhance stability, protect against environmental stress, and control release.[3][7] Wall materials like β-cyclodextrins,[1][7] chitosan,[8] silica,[9] and lipids/waxes[10] are used to physically entrap this compound.

  • Nanoemulsions : Formulating this compound as an oil-in-water nanoemulsion improves its poor water solubility and can enhance its physical stability and bioavailability.[3][11] These systems encapsulate this compound in tiny droplets, often stabilized by surfactants like Tween 80.[11][12]

  • Use of Antioxidants : Adding antioxidants can protect this compound from degradation. Eugenol, for instance, has been shown to protect this compound against heat-induced destruction.[6][13] However, some studies note that this compound itself does not act as a potent antioxidant for preserving oils at high temperatures, and its effectiveness can be lower than synthetic antioxidants like BHT.[14][15]

Q4: How does β-cyclodextrin encapsulation protect this compound? A4: β-cyclodextrins (β-CDs) have a unique structure resembling a hollow cone with a hydrophobic (water-repelling) interior and a hydrophilic (water-attracting) exterior. The lipophilic this compound molecule can fit into the hydrophobic inner cavity, forming a noncovalent inclusion complex.[7] This encapsulation provides a protective barrier, preventing oxidation and improving photostability and thermostability.[1][7]

Q5: How should I properly store pure this compound to minimize degradation? A5: To ensure the stability of pure this compound, it is crucial to minimize its exposure to oxygen, light, and heat.[16] The recommended storage condition is in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), in a cool, dark place.[1][2]

Troubleshooting Guide

Issue 1: My this compound-based formulation (e.g., in a buffer or cell media) is showing a visible color change and increased viscosity.

  • Question: What is causing this change and how can I prevent it?

  • Answer: This is a classic sign of oxidation and potential polymerization. This compound's aldehyde group and double bond are reacting with oxygen.[1]

    • Immediate Action: Confirm degradation by using an analytical method such as HPLC or GC-MS to identify oxidation products like cinnamic acid and benzaldehyde.[1][17]

    • Preventative Measures:

      • Deoxygenate Solvents: Before preparing solutions, sparge all aqueous buffers and solvents with nitrogen or argon gas to remove dissolved oxygen.

      • Inert Atmosphere: Work under an inert atmosphere (e.g., in a glove box) whenever possible. Always blanket the headspace of your storage vials with an inert gas before sealing.

      • Use Stabilized Formulations: For aqueous applications, consider using an encapsulated form of this compound (e.g., β-cyclodextrin complex) or a nanoemulsion to protect it from the aqueous environment.[7][11]

Issue 2: My this compound nanoemulsion is unstable and shows phase separation after a few days.

  • Question: What factors are contributing to the instability of my nanoemulsion?

  • Answer: Nanoemulsion stability is a delicate balance of formulation and processing parameters. Instability (creaming, coalescence, phase separation) can be caused by several factors.

    • Troubleshooting Steps:

      • Surfactant Concentration: The oil-to-surfactant ratio is critical. An insufficient amount of surfactant will fail to adequately coat the oil droplets, leading to coalescence. Try increasing the concentration of the surfactant (e.g., Tween 80).[11][12]

      • Co-Solvent/Co-Oil: Pure this compound can be challenging to emulsify. Adding a carrier oil like medium-chain triglycerides (MCT) can significantly improve the formation and stability of the nanoemulsion.[18]

      • Homogenization Process: The energy input during emulsification determines the initial droplet size. Ensure your high-pressure homogenizer or sonicator is functioning correctly. Increasing the pressure or number of passes can lead to smaller, more stable droplets.[11]

      • Storage Temperature: Stability is temperature-dependent. Some nanoemulsions are more stable when refrigerated (e.g., 4°C).[11][12] However, phase separation was observed in one study after 12 days of storage at 37°C.[18] Conduct a stability study at different temperatures to find the optimal condition.

Issue 3: The encapsulation efficiency (EE) of my this compound microcapsules is consistently low.

  • Question: How can I improve the encapsulation efficiency?

  • Answer: Low EE means a significant portion of the this compound is not being successfully encapsulated within the wall material.

    • Optimization Strategies:

      • Core-to-Wall Ratio: This is one of the most important factors. An excessive amount of this compound relative to the wall material (e.g., β-cyclodextrin) will lead to incomplete encapsulation. Systematically test different ratios. For wax-based nanoparticles, a 1:0.25 wax-to-cinnamaldehyde ratio yielded the highest EE.[10] For β-cyclodextrin, ratios like 25:75 (this compound:β-CD) have shown high efficiency.[19]

      • Processing Parameters: Ensure the parameters of your encapsulation method are optimal. For inclusion complexation, ensure the β-CD is fully dissolved and that stirring time and temperature are adequate to facilitate complex formation.[7] For spray-drying, inlet temperature and feed flow rate can dramatically impact EE.

      • Solvent Choice: The choice of solvent can influence the interaction between the core and wall material. In one protocol, propanol was used to dissolve this compound before adding it to the aqueous β-CD solution.[7]

Visual Guides and Workflows

Diagram 1: Troubleshooting this compound Degradation Observe Observe Degradation (Color Change, Precipitation, Viscosity Increase) Confirm Confirm with Analytics (HPLC, GC-MS) Observe->Confirm Oxidation Oxidation Confirmed? (e.g., Cinnamic Acid Peak) Confirm->Oxidation Prevent Implement Preventative Measures Oxidation->Prevent Yes Other Consider Other Issues: - Contamination - pH Effects Oxidation->Other No Storage Improve Storage: - Inert Atmosphere (N2) - Cool & Dark Place - Tightly Sealed Prevent->Storage Solvents Improve Formulation: - Deoxygenate Solvents - Use Antioxidants (Eugenol) Prevent->Solvents Encapsulate Use Protective Delivery System: - Microencapsulation - Nanoemulsion Prevent->Encapsulate

Caption: A decision tree for troubleshooting this compound degradation.

Diagram 2: Workflow for β-Cyclodextrin Encapsulation cluster_prep Preparation cluster_reaction Complexation cluster_isolation Isolation & Drying PrepCD 1. Dissolve β-Cyclodextrin in Deionized Water (e.g., 8g in 100mL at 100°C) CoolCD 3. Cool β-CD Solution (e.g., to 80°C) PrepCD->CoolCD PrepCIN 2. Dissolve this compound in Solvent (e.g., 5g in 16g Propanol) AddCIN 4. Add CIN Solution Dropwise to β-CD Solution with Stirring (e.g., 500 rpm for 2h) PrepCIN->AddCIN CoolCD->AddCIN Incubate 5. Refrigerate Emulsion to Form Precipitate (e.g., 4°C for 24h) AddCIN->Incubate Isolate 6. Isolate Complex (Filtration/Centrifugation) Incubate->Isolate Dry 7. Dry Powder (Freeze-drying or Spray-drying) Isolate->Dry

Caption: Experimental workflow for this compound encapsulation.

Diagram 3: Simplified this compound Oxidation Pathway cluster_products Major Products CIN This compound (C9H8O) Peroxide Step 1: Forms This compound Peroxides CIN->Peroxide + O2 O2 Oxygen (O2) + Light/Heat Decomp Step 2: Thermal Decomposition Peroxide->Decomp Products Step 3: Final Oxidation Products Decomp->Products p1 Cinnamic Acid Products->p1 p2 Benzaldehyde Products->p2 p3 Benzoic Acid Products->p3 p4 Epoxides Products->p4

Caption: The three-step oxidation pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin (β-CD) Microcapsules This protocol is adapted from the inclusion complex method.[7]

  • Preparation of β-CD Solution: Add 8.0 g of β-cyclodextrin to 100 mL of deionized water in a beaker. Heat the solution to 100°C while stirring at 500 rpm until the β-CD is completely dissolved.

  • Preparation of this compound Solution: In a separate beaker, add 5.0 g of this compound to 16.0 g of propanol. Stir until it is completely dissolved.

  • Inclusion Complex Formation: Allow the β-CD solution to cool to 80°C. While maintaining stirring at 500 rpm, add the this compound solution drop by drop to the β-CD solution. Continue stirring for 2 hours to form the microencapsulation emulsion.

  • Precipitation: Store the resulting emulsion at 4°C for 24 hours to allow the inclusion complex to precipitate.

  • Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the powder with a small amount of cold ethanol to remove any surface-adsorbed this compound. Dry the final powder using an appropriate method, such as freeze-drying or spray-drying, to obtain the this compound microcapsules.[20]

Protocol 2: Preparation of a this compound-in-Water Nanoemulsion This protocol is based on a high-pressure homogenization method.[11]

  • Preparation of Coarse Emulsion:

    • Prepare the oil phase by mixing this compound (e.g., 5% w/w) and a non-ionic surfactant such as Tween 80 (e.g., 6.23% w/w).[11]

    • Slowly add deionized water (the aqueous phase) to the oil/surfactant mixture while homogenizing at high speed (e.g., 12,000 rpm for 5 minutes) using a rotor-stator homogenizer (e.g., Ultra-Turrax).

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 900 bar for two passes) to reduce the droplet size.[11]

  • Characterization and Storage:

    • Characterize the resulting nanoemulsion for mean droplet diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Store the nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C) and monitor its physical stability over time.[11][12]

Protocol 3: Quantification of this compound and Degradation Products by HPLC This is a general protocol for stability testing, adaptable from validated methods.[17][21]

  • Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.04% acetic acid in water (e.g., 60:40 v/v).[17][21]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm or 282 nm.[17][22]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of your this compound-containing sample (e.g., pure compound after storage, nanoemulsion, or dissolved microcapsules).

    • Dissolve and dilute the sample in a suitable solvent (e.g., the mobile phase) to a final concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Prepare a calibration curve using standard solutions of pure this compound and expected degradation products (e.g., cinnamic acid) of known concentrations.

    • Inject the prepared samples into the HPLC system.

    • Quantify the concentration of this compound and any degradation products by comparing their peak areas to the calibration curves. Stability is assessed by the decrease in the this compound peak and the appearance of new peaks over time.

Data Summary Tables

Table 1: Comparison of this compound Encapsulation Techniques and Efficiencies

Encapsulation SystemWall Material(s)Particle SizeEncapsulation Efficiency (EE %)Reference
Pickering EmulsionLignin-containing nanocelluloseNot specified81.9%[3]
NanoemulsionSoy Lecithin / Pea Protein8.35 µm (Spray-dried)Not specified[20]
NanoparticlesBeeswax / Propolis Wax~200-400 nm>90% (at 1:0.25 core:wall ratio)[10]
MicrocapsulesSiO₂ (Silica)450-700 nmNot specified[9]
NanoparticlesChitosanNot specified~74.4%[8]
Inclusion Complexβ-CyclodextrinNot specified>80% (at 25:75 core:wall ratio)[19]

Table 2: Example Formulations and Stability of this compound Nanoemulsions

This compound Conc. (% w/w)Surfactant (Tween 80) Conc. (% w/w)Mean Droplet Diameter (nm)Polydispersity Index (PDI)Stability NoteReference
5%5%50.480.28-[11][12]
5%6.23%55.500.08Stable for 10 days at 4°C[11][12]
10%10%106.40.06-[11][12]
Not specifiedNot specified~13-21 nm<0.3Stable at 4, 25, and 37°C[23]

*Note: Some studies optimize for the smallest possible size, achieving high stability with very small droplets.[23]

References

Technical Support Center: Addressing Microbial Resistance to Cinnamaldehyde in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial resistance to cinnamaldehyde in long-term studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

  • Question: Why am I observing variability in MIC values for this compound against the same microbial strain across different experiments?

  • Possible Causes & Solutions:

    • This compound Volatility and Stability: this compound is volatile and can degrade over time, especially when exposed to light and air. Prepare fresh stock solutions for each experiment and store them in airtight, light-protected containers.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own antimicrobial effects at certain concentrations. Always include a solvent control to ensure the observed inhibition is due to this compound.

    • Inoculum Preparation: The density of the bacterial inoculum can significantly impact MIC results. Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell concentration (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Broth Composition: The components of the culture medium can interact with this compound. Use a standardized broth medium, such as Mueller-Hinton Broth, for consistency.

Issue 2: Difficulty in selecting for this compound-resistant mutants.

  • Question: My attempts to generate this compound-resistant mutants through serial passage are not yielding stable, high-level resistance. What could be the reason?

  • Possible Causes & Solutions:

    • Pleiotropic Effects: this compound has multiple targets within the bacterial cell, which can make it difficult for resistance to develop through a single mutation.[2][3] Consider using a gradient plating method or exposing the bacteria to gradually increasing concentrations of this compound over a longer duration.

    • Fitness Cost of Resistance: Mutations conferring resistance to this compound may come with a fitness cost, causing resistant strains to be outcompeted by susceptible ones in the absence of selective pressure. Ensure continuous exposure to this compound during the selection process. Mutations in the ATP synthase operon, for instance, can be selected for by this compound but may impair bacterial fitness.[4]

    • Metabolic Adaptation: Bacteria can metabolize this compound into less toxic compounds, such as cinnamic alcohol.[5][6] This is a form of tolerance rather than genetic resistance. Monitor for the emergence of true resistant mutants by assessing the stability of the resistant phenotype after subculturing in a this compound-free medium.

Issue 3: Contradictory results in biofilm formation assays.

  • Question: I am getting conflicting results on the effect of this compound on biofilm formation. Sometimes it inhibits, and other times it seems to have no effect. Why is this happening?

  • Possible Causes & Solutions:

    • Concentration Dependence: this compound's effect on biofilms is highly concentration-dependent.[7][8] At sub-inhibitory concentrations, it can effectively inhibit biofilm formation, while at higher concentrations, it may have a bactericidal effect that also reduces the biofilm.[7][8] Determine the MIC first and then test a range of sub-MIC concentrations for anti-biofilm activity.

    • Biofilm Age: The age of the biofilm can influence its susceptibility to this compound. It is generally more effective at preventing biofilm formation than eradicating established, mature biofilms.[8] Specify the stage of biofilm development in your experimental design (e.g., initial attachment, maturation).

    • Assay Method: Different methods for quantifying biofilms (e.g., crystal violet staining, viable cell counting) measure different aspects (biomass vs. metabolic activity). Using a combination of methods can provide a more comprehensive understanding of this compound's effect.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of microbial resistance to this compound in long-term studies?

A1: Long-term exposure to this compound can lead to the development of resistance primarily through two mechanisms:

  • Upregulation of Efflux Pumps: Bacteria can increase the expression of multidrug resistance (MDR) efflux pumps, which actively transport this compound out of the cell. In Pseudomonas aeruginosa, exposure to subinhibitory concentrations of this compound has been shown to induce the expression of efflux systems like MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY/OprM.[5][6][9]

  • Genetic Mutations: Mutations in regulatory genes that control the expression of efflux pumps can lead to their constitutive overexpression. For example, mutations in the nalC gene, a repressor of the mexAB-oprM operon, have been observed in this compound-resistant P. aeruginosa mutants.[2][3] Mutations in the ATP synthase operon have also been identified, which can lead to a trade-off between this compound resistance and susceptibility to other antibiotics.[4][10]

Q2: How does long-term exposure to this compound affect a microbe's susceptibility to other antibiotics?

A2: The development of resistance to this compound can have a complex impact on antibiotic susceptibility. The upregulation of MDR efflux pumps can lead to cross-resistance to antibiotics that are also substrates for these pumps. For instance, overexpression of MexAB-OprM in P. aeruginosa can increase resistance to β-lactams and ciprofloxacin.[4][5][9] Conversely, some mutations selected for by this compound, such as those in the ATP synthase operon, can lead to hypersusceptibility to other classes of antibiotics like aminoglycosides and colistin.[4][10]

Q3: What is the effect of this compound on biofilm formation in long-term studies?

A3: this compound has been shown to inhibit biofilm formation in various bacteria, including MRSA and Pseudomonas aeruginosa.[7][11] It can interfere with quorum sensing, a key signaling pathway in biofilm development.[11] However, the selective pressure from long-term exposure could potentially lead to the emergence of strains with altered biofilm-forming capabilities. It is crucial to monitor biofilm formation phenotypes in this compound-resistant mutants.

Q4: Are there standardized protocols for assessing microbial resistance to this compound?

A4: While there isn't a single, universally mandated protocol specifically for this compound, standard antimicrobial susceptibility testing methods can be adapted. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[1][8][12]

Data Presentation

Table 1: Change in Minimum Inhibitory Concentration (MIC) of this compound and Antibiotics in Pseudomonas aeruginosa PA14 After Exposure to this compound.

AntibioticMIC (µg/mL) - Unexposed PA14MIC (µg/mL) - CNA-Exposed PA14Fold Change
This compound7009001.3
Meropenem0.512
Ceftazidime144
Tobramycin0.250.52
Ciprofloxacin0.12518

Data synthesized from studies on P. aeruginosa adaptation to this compound.[2][5][9]

Table 2: Relative Gene Expression of Efflux Pumps in Pseudomonas aeruginosa PA14 Following this compound Exposure.

GeneFold Increase in Expression (256 µg/mL CNA)Fold Increase in Expression (512 µg/mL CNA)
mexB (MexAB-OprM)~3~9.5
mexC (MexCD-OprJ)~20~150
mexE (MexEF-OprN)~20~400
mexY (MexXY/OprM)~5~24

Data adapted from studies investigating the induction of efflux pump gene expression by this compound.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL).

  • Prepare Bacterial Inoculum: Inoculate a single colony into a sterile broth and incubate overnight. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Further dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[1]

Protocol 2: Experimental Evolution of this compound Resistance

  • Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type strain.

  • Serial Passage: Inoculate the bacterial strain into a broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Incubation and Transfer: Incubate until growth is observed. Transfer an aliquot of the culture to a fresh broth with the same or a slightly increased concentration of this compound.

  • Repeat Passages: Repeat the incubation and transfer steps for a predetermined number of passages or until a significant increase in MIC is observed.

  • Isolation of Resistant Mutants: Plate the final culture onto an agar medium containing this compound to isolate single colonies of resistant mutants.

  • Phenotypic and Genotypic Characterization: Characterize the resistant isolates by re-determining the MIC, assessing cross-resistance to other antibiotics, and performing whole-genome sequencing to identify potential mutations.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Resistance cluster_setup Initial Setup cluster_evolution Experimental Evolution cluster_characterization Characterization of Resistant Mutants start Start with Wild-Type Strain mic_initial Determine Baseline MIC start->mic_initial serial_passage Serial Passage in Sub-MIC this compound mic_initial->serial_passage mic_monitoring Monitor MIC Increase serial_passage->mic_monitoring Daily Transfer mic_monitoring->serial_passage Continue Passaging isolate_mutants Isolate Resistant Mutants mic_monitoring->isolate_mutants Significant MIC Increase phenotype Phenotypic Analysis (MIC, Cross-Resistance, Biofilm) isolate_mutants->phenotype genotype Genotypic Analysis (Whole Genome Sequencing) isolate_mutants->genotype

Caption: Workflow for studying this compound resistance.

signaling_pathway This compound Resistance Mechanisms in P. aeruginosa cluster_stress External Stress cluster_resistance Resistance Mechanisms cluster_outcome Outcomes cna This compound (CNA) efflux Upregulation of Efflux Pumps (e.g., MexAB-OprM) cna->efflux Induces Expression mutation Mutations in Regulatory Genes (e.g., nalC) cna->mutation Selects for resistance Increased CNA Resistance efflux->resistance cross_resistance Cross-Resistance (e.g., β-lactams) efflux->cross_resistance mutation->efflux Leads to Overexpression hypersusceptibility Hypersusceptibility (e.g., Aminoglycosides) mutation->hypersusceptibility e.g., atp operon mutations

Caption: this compound resistance pathways.

References

identification and characterization of cinnamaldehyde degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of cinnamaldehyde degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through oxidation, a process accelerated by exposure to air (oxygen), light, and heat.[1][2][3] It is relatively stable under a nitrogen atmosphere but highly unstable in the presence of oxygen.[3][4] The initial step in its oxidation involves the formation of organic peroxides, which can then decompose into various other products.[3][4][5]

Q2: What are the major degradation products of this compound?

A2: The main degradation products resulting from the oxidation of this compound include:

  • Cinnamic acid[1][2][3][5]

  • Benzaldehyde[2][3][5][6]

  • Benzoic acid[2][3][5]

  • This compound epoxide[2][3][5]

  • Acetaldehyde[2][3][5]

  • Phenylacetaldehyde[3][5]

  • Acetophenone[2][3][5]

In soil, hydroxycinnamic acid has been identified as a possible metabolite.[7]

Q3: How can I minimize this compound degradation during storage and experimentation?

A3: To minimize degradation, pure this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1][3] Avoid prolonged exposure to air and light.[2][8] For experimental solutions, it is advisable to prepare them fresh. The addition of antioxidants, such as eugenol, has been shown to protect this compound from heat-induced degradation.[6]

Q4: My this compound solution has turned yellow/brown. What does this indicate?

A4: A color change to a more yellow or brownish hue is a common visual indicator of this compound degradation, primarily due to oxidation.[2]

Q5: The smell of my this compound sample has changed. What could be the reason?

A5: A change from the characteristic cinnamon-like odor can signify the formation of degradation products.[2] For instance, the emergence of a bitter almond-like smell may suggest the presence of benzaldehyde.[2]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Column overload.2. Mismatch between injection solvent and mobile phase.3. Column contamination or degradation.4. Improperly installed fittings creating void volume.1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the initial mobile phase whenever possible.3. Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent.4. Check all fittings and tubing connections to ensure they are secure and properly seated.[9]
Variable retention times in replicate injections. 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction (e.g., leaks, worn seals, faulty check valves).1. Ensure mobile phase components are thoroughly mixed and degassed. If using a gradient, check the proportioning valves.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove air bubbles. Check for leaks and perform routine pump maintenance.[9][10]
New, unexpected peaks appearing in the chromatogram. 1. Sample degradation after preparation.2. Contamination of the mobile phase, solvent, or glassware.3. Carryover from a previous injection.1. Analyze samples as quickly as possible after preparation or store them under conditions that minimize degradation (e.g., low temperature, protected from light).2. Use high-purity solvents and thoroughly clean all glassware.3. Run a blank injection of the mobile phase to check for carryover. Implement a robust needle wash protocol.
Inability to detect known degradation products by GC-MS. 1. Degradation products are too volatile or not stable at the injection port temperature.2. Inappropriate GC column phase for the analytes.3. Mass spectrometer settings are not optimized for the target ions.1. Lower the injector temperature. Consider derivatization to increase thermal stability.2. Select a column with a suitable polarity for the expected degradation products.3. Perform a full scan to identify potential mass fragments, then create a selected ion monitoring (SIM) method for higher sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative data on the formation of this compound degradation products under specified conditions.

Product/ParameterConditionResultReference
Peroxide Value Oxidation at 308 K (35°C)Can reach up to 139.44 mmol kg⁻¹[3][4]
Peroxide Value Oxidation at 318 K (45°C) for 8 hoursReached a maximum of 113.29 mmol kg⁻¹[3]
Peroxide Value Oxidation under high pressure at 318 K (45°C)Reached a maximum of 193.61 mmol kg⁻¹[3]
This compound Conversion Oxidation under high pressure, temperature increase from 308 K to 338 K (35°C to 65°C)Conversion increased from 30% to 75%[5]
Benzaldehyde Formation Heating pure this compoundBegins to form at approximately 60°C[6][11]
This compound Content in Foods Analysis of various commercial foodsRanged from trace amounts to 31.1 mg/100 g[6][11]

Experimental Protocols

Protocol 1: Identification of Degradation Products by GC-MS

This protocol is a general guideline for the analysis of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dissolve the this compound sample (pure substance or extract) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • If analyzing a complex matrix (e.g., food, soil), perform an appropriate extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the compounds of interest.[6][11]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • GC-MS Parameters:

    • Injector: Split/splitless, with an injection volume of 1 µL. Set the injector temperature to 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications by comparing retention times and mass spectra with authentic standards where available.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase or a compatible solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 200 mm, 5 µm particle size).[12]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.04% acetic acid solution (60:40 v/v).[13][14]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 29°C.[13]

    • Detector: UV-Vis or Photodiode Array (PDA) detector set to 280 nm or 285 nm.[12][13][14]

    • Injection Volume: 20 µL.[13]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Method validation should be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, LOD, and LOQ.[13]

Visualizations

G Workflow for this compound Degradation Analysis cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Exposure Exposure to Air, Light, Heat Sample->Exposure DegradedSample Degraded Sample Exposure->DegradedSample Extraction Extraction / Dilution DegradedSample->Extraction FilteredSample Filtered Sample Extraction->FilteredSample HPLC HPLC-UV/PDA FilteredSample->HPLC GCMS GC-MS FilteredSample->GCMS Quantification Quantification of This compound HPLC->Quantification Identification Identification of Degradation Products GCMS->Identification Report Final Report Quantification->Report Identification->Report

Caption: Experimental workflow for analyzing this compound degradation.

G Primary Oxidation Pathway of this compound cluster_products Major Degradation Products CA This compound O2 O₂ (Air) CA->O2 Peroxide Peroxide Intermediates O2->Peroxide Initial Oxidation CinnamicAcid Cinnamic Acid Peroxide->CinnamicAcid Oxidation Benzaldehyde Benzaldehyde Peroxide->Benzaldehyde Decomposition Epoxide This compound Epoxide Peroxide->Epoxide Epoxidation BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Further Oxidation

Caption: Simplified this compound oxidation degradation pathway.

References

Technical Support Center: Optimizing Cinnamaldehyde's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cinnamaldehyde as an antifungal agent.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What could be the cause?

Answer: Inconsistent MIC values for this compound can stem from several factors related to its chemical properties and experimental setup.

  • Volatility: this compound is a volatile compound. Evaporation from the culture medium during incubation can lead to a decrease in the effective concentration, resulting in higher apparent MICs.

    • Troubleshooting Step: Ensure that microplates are sealed securely with adhesive film or placed in a humidified chamber during incubation to minimize evaporation.

  • Solubility and Precipitation: this compound has low solubility in aqueous media. Improper dissolution can lead to precipitation, especially at higher concentrations, making it difficult to determine the true MIC.

    • Troubleshooting Step: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it in the broth medium. Ensure the final concentration of DMSO does not affect fungal growth (typically ≤1%). Visually inspect for any precipitation before and after inoculation.

  • Adsorption to Plastics: this compound can adsorb to the surface of plastic labware, such as microplates and pipette tips, reducing its bioavailable concentration.

    • Troubleshooting Step: Consider using low-adhesion plasticware or glass tubes for sensitive experiments. Pre-conditioning the plasticware by incubating it with a this compound solution of the same concentration as the test wells might also reduce subsequent binding.

Question: My time-kill curve assay does not show a significant reduction in fungal viability, even at concentrations above the MIC. Why is this happening?

Answer: This could indicate that this compound is acting as a fungistatic rather than a fungicidal agent at the tested concentrations, or there might be experimental factors at play.

  • Fungistatic vs. Fungicidal Activity: The MIC is the concentration that inhibits visible growth, not necessarily the concentration that kills the fungus. The Minimum Fungicidal Concentration (MFC) is often higher than the MIC.

    • Troubleshooting Step: Determine the MFC by subculturing from clear wells of your MIC assay onto agar plates.[1] A fungicidal effect is generally considered when the MFC/MIC ratio is ≤ 4.[1] Your time-kill assay should be performed at concentrations at and above the determined MFC.

  • Inoculum Effect: A high initial inoculum density can overwhelm the antifungal effect of this compound.

    • Troubleshooting Step: Ensure your starting inoculum is standardized and within the recommended range for the specific assay (e.g., 1 x 10^5 CFU/mL for broth microdilution).

  • Compound Stability: this compound can be unstable over long incubation periods.

    • Troubleshooting Step: For prolonged assays, consider refreshing the medium containing this compound at specific time points to maintain its effective concentration.

Frequently Asked Questions (FAQs)

What is the typical effective concentration range for this compound's antifungal activity?

The effective concentration of this compound varies significantly depending on the fungal species and the specific experimental conditions. However, based on published data, the following ranges are commonly reported:

  • Minimum Inhibitory Concentration (MIC): For Candida species, MIC values can range from as low as 20.48 mg/L to over 256 mg/L.[1][2] For Aspergillus fumigatus, the MIC has been reported to be in the range of 40–80 μg/mL.[3]

  • Minimum Fungicidal Concentration (MFC): MFC values are generally equal to or higher than the MICs. For Candida species, mean MFCs have been reported around 81.94 mg/L to 109.26 mg/L.[1][2]

What are the primary mechanisms of antifungal action for this compound?

This compound exerts its antifungal effects through multiple mechanisms:

  • Cell Membrane Disruption: It can interfere with the integrity and permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.[4]

  • Enzyme Inhibition: this compound can inhibit key fungal enzymes. For instance, it has been shown to inhibit plasma membrane H+-ATPase, which is crucial for maintaining intracellular pH and nutrient transport.[1][5]

  • Inhibition of Virulence Factors: At sub-inhibitory concentrations, this compound can reduce the expression of virulence factors. In Candida albicans, it has been shown to inhibit germ tube formation, proteinase and phospholipase activities, and adhesion to epithelial cells.[6][7][8]

  • Biofilm Inhibition: this compound can prevent the formation of fungal biofilms and may also have activity against pre-formed biofilms.

  • Disruption of Metabolic Pathways: Studies on Aspergillus fumigatus suggest that this compound disrupts the TCA cycle and protein metabolism.[3]

Can this compound be used in combination with other antifungal agents?

Yes, this compound has demonstrated synergistic or additive effects when combined with other antifungal compounds. For example, a combination of this compound and eugenol has shown a strong additive effect against Candida strains.[2][9] This can be a promising strategy to enhance efficacy and potentially reduce the required concentrations of each compound.

Data Presentation

Table 1: Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesMIC RangeMFC RangeReference
Candida albicans25 µg/mL - 125 µg/mL69.65 µg/mL - 109.26 mg/L[1][2][6]
Candida glabrata54.77 mm (IZ) - 88 µg/mL76.24 µg/mL[1]
Candida tropicalis64 mg/mL (mean)-[1]
Candida krusei50.8 mg/mL (mean)-[1]
Aspergillus fumigatus40-80 µg/mL-[3]
Geotrichum citri-aurantii1/2 MIC for experiments-[5]

IZ = Inhibition Zone diameter

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on this compound.[1][3]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI 1640 for yeasts, Sabouraud Dextrose Broth for some fungi) to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microplate. Include a growth control (no this compound) and a sterility control (no fungus). Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

  • MFC Determination: From each well showing no visible growth, subculture a small aliquot (e.g., 10 µL) onto an agar plate. Incubate the plates until growth is visible in the control. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Visualizations

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate (24-48h, 35-37°C) D->E F Determine MIC (Visual Inspection) E->F G Subculture from Clear Wells F->G H Incubate Agar Plates G->H I Determine MFC H->I

Caption: A generalized workflow for determining the MIC and MFC of this compound.

Cinnamaldehyde_Mechanism Proposed Antifungal Mechanisms of this compound cluster_intracellular Intracellular Targets This compound This compound Membrane Disruption of Membrane Integrity & Permeability This compound->Membrane ATPase Inhibition of H+-ATPase This compound->ATPase Ergosterol Interference with Ergosterol Biosynthesis This compound->Ergosterol ROS Accumulation of Reactive Oxygen Species (ROS) This compound->ROS TCA Disruption of TCA Cycle This compound->TCA Biofilm Inhibition of Biofilm Formation This compound->Biofilm GermTube Inhibition of Germ Tube Formation This compound->GermTube Mitochondria Mitochondrial Dysfunction ROS->Mitochondria

Caption: Key antifungal mechanisms of this compound targeting various cellular components.

Troubleshooting_Tree Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Values? Q_Volatility Is the plate sealed properly? Start->Q_Volatility Check Volatility A_Volatility Seal plate with adhesive film and use a humidified chamber. Q_Volatility->A_Volatility No Q_Solubility Is there visible precipitation? Q_Volatility->Q_Solubility Yes End Re-run Experiment A_Volatility->End A_Solubility Ensure final DMSO concentration is low (≤1%). Check stock solution for clarity. Q_Solubility->A_Solubility Yes Q_Adsorption Are you using standard plasticware? Q_Solubility->Q_Adsorption No A_Solubility->End A_Adsorption Consider using low-adhesion plasticware or glass tubes for the assay. Q_Adsorption->A_Adsorption Yes Q_Adsorption->End No A_Adsorption->End

Caption: A decision tree for troubleshooting inconsistent MIC results with this compound.

References

troubleshooting side reactions in the synthetic production of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthetic production of cinnamaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, with a focus on mitigating side reactions.

Troubleshooting Guides

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A low yield in this compound synthesis, typically performed via a Claisen-Schmidt condensation, can be attributed to several factors. The primary culprits are often competing side reactions, suboptimal reaction conditions, or poor quality of starting materials.

Key Troubleshooting Steps:

  • Minimize Acetaldehyde Self-Condensation: Acetaldehyde can react with itself, reducing the amount available to react with benzaldehyde.

    • Slow Addition: Add acetaldehyde dropwise to the reaction mixture containing benzaldehyde and the base. This keeps the instantaneous concentration of acetaldehyde low, favoring the desired cross-condensation.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of acetaldehyde to disfavor the self-condensation reaction.

  • Suppress the Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo disproportionation in the presence of a strong base to yield benzyl alcohol and benzoic acid.

    • Base Concentration: Avoid excessively high concentrations of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use the lowest effective concentration to catalyze the reaction.

    • Temperature Management: The Cannizzaro reaction is more prevalent at higher temperatures. Maintaining a controlled temperature throughout the reaction is crucial.

  • Ensure Purity of Reactants:

    • Benzaldehyde Oxidation: Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will neutralize the base catalyst. Use freshly distilled benzaldehyde for best results.

    • Acetaldehyde Quality: Use high-purity acetaldehyde to avoid introducing impurities that could lead to unknown side products.

  • Optimize Reaction Time and Temperature: The Claisen-Schmidt condensation requires a balance of time and temperature. While higher temperatures can drive the dehydration step to form the final α,β-unsaturated aldehyde, they can also promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing significant amounts of benzaldehyde and a white precipitate in my final product. What is happening?

The presence of unreacted benzaldehyde and a white precipitate (likely the salt of a carboxylic acid) suggests that the Cannizzaro reaction is a significant competing side reaction. This occurs when benzaldehyde, in the presence of a strong base, disproportionates into benzyl alcohol and a carboxylate salt (e.g., sodium benzoate).

Solutions:

  • Reduce Base Concentration: High concentrations of strong bases are a primary driver of the Cannizzaro reaction. Consider lowering the molarity of your base solution.

  • Control Temperature: This side reaction is accelerated at higher temperatures. Ensure your reaction is adequately cooled, especially during the initial stages.

  • Order of Reagent Addition: Slowly adding the base to the mixture of aldehydes can help to maintain a lower instantaneous base concentration, thus disfavoring the Cannizzaro reaction.

Q3: My reaction mixture is turning into a thick, resinous material. What is causing this and how can I prevent it?

The formation of a thick, resinous material is often due to the polymerization of acetaldehyde or the product, this compound, under basic conditions.

Preventative Measures:

  • Maintain Low Temperatures: Polymerization reactions are often initiated by heat. Strict temperature control is essential.

  • Limit Reaction Time: Over-extending the reaction time can increase the likelihood of polymerization. Monitor the reaction's completion and proceed with the work-up promptly.

  • Control Base Concentration: High base concentrations can also promote polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Claisen-Schmidt synthesis of this compound?

The two most prominent side reactions are:

  • Acetaldehyde Self-Aldol Condensation: Acetaldehyde, having α-hydrogens, can act as both the nucleophile and the electrophile, leading to the formation of 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, two molecules of benzaldehyde (which lacks α-hydrogens) can react to produce one molecule of benzyl alcohol and one molecule of benzoic acid (as its salt).

Q2: How can I effectively purify my crude this compound?

Purification is crucial to remove unreacted starting materials and byproducts. The two most common methods are:

  • Vacuum Distillation: this compound has a high boiling point (248 °C), and distillation at atmospheric pressure can lead to decomposition. Vacuum distillation allows for distillation at a lower temperature, preserving the integrity of the product.

  • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography using silica gel is effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Q3: What is the role of the base in the Claisen-Schmidt condensation?

The base, typically NaOH or KOH, acts as a catalyst. It deprotonates the α-carbon of acetaldehyde to form a resonance-stabilized enolate ion. This enolate is a strong nucleophile that then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the condensation reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis (Illustrative Data)

CatalystBase ConcentrationTemperature (°C)Reaction Time (h)This compound Yield (%)Major Byproducts
NaOH10% (w/v)20-25260-70Acetaldehyde self-condensation products, Benzoic Acid
NaOH20% (w/v)20-25250-60Increased Benzoic Acid and Benzyl Alcohol
KOH10% (w/v)10-15370-80Reduced side products
Solid NaOHN/A (solvent-free)250.5~90Minimal

Note: Yields are highly dependent on the specific experimental setup and procedure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Prepare a 10% (w/v) aqueous solution of NaOH.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in ethanol.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add the 10% NaOH solution to the stirred benzaldehyde solution.

  • In a separate container, dilute acetaldehyde (1.2 equivalents) with an equal volume of cold ethanol.

  • Add the acetaldehyde solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a vacuum pump, manometer, and cold trap)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Begin to slowly evacuate the system using the vacuum pump.

  • Once the desired pressure is reached (typically a few mmHg), begin to gently heat the distillation flask with the heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (the boiling point will be significantly lower than 248°C under vacuum).

  • Discard the initial lower-boiling fraction (which may contain unreacted acetaldehyde and solvent) and the higher-boiling residue.

  • The collected fraction should be pure this compound, a pale yellow oil with a characteristic cinnamon odor.

Visualizations

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate Deprotonation base Base (NaOH) enolate->benzaldehyde Nucleophilic Attack This compound This compound aldol_adduct->this compound Dehydration

Caption: The reaction pathway for the Claisen-Schmidt synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions main_rxn Benzaldehyde + Acetaldehyde -> this compound self_condensation Acetaldehyde + Acetaldehyde -> Crotonaldehyde cannizzaro Benzaldehyde + Benzaldehyde -> Benzyl Alcohol + Benzoic Acid start Starting Materials start->main_rxn start->self_condensation start->cannizzaro

Caption: Competing side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low this compound Yield q1 High levels of unreacted Benzaldehyde? start->q1 a1 Likely Cannizzaro Reaction. - Decrease base concentration. - Lower reaction temperature. q1->a1 Yes q2 Presence of Crotonaldehyde or other unexpected peaks? q1->q2 No end Improved Yield a1->end a2 Likely Acetaldehyde self-condensation. - Add Acetaldehyde slowly. - Ensure low temperature during addition. q2->a2 Yes q3 Resinous material formed? q2->q3 No a2->end a3 Polymerization. - Strictly control temperature. - Do not exceed optimal reaction time. q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

challenges in the scale-up of biotechnological production of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of biotechnological cinnamaldehyde production.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for producing this compound in engineered microbes like E. coli?

A1: The biotechnological production of this compound in a host like E. coli is typically achieved by introducing a heterologous pathway starting from the amino acid L-phenylalanine. The most widely accepted model involves three key enzymatic reactions[1][2][3]:

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine into trans-cinnamic acid.

  • CoA Ligation: 4-coumarate:CoA ligase (4CL) activates trans-cinnamic acid by ligating it to Coenzyme A, forming cinnamoyl-CoA.

  • Reduction: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to produce this compound.

Q2: What are some of the major challenges encountered when scaling up microbial this compound production?

A2: Scaling up any microbial fermentation process is a significant undertaking.[4] Key challenges specific to this compound production include:

  • Product Toxicity: this compound is a known antimicrobial agent and can be toxic to the microbial host, inhibiting cell growth and productivity.[3][5]

  • Precursor Limitation: High-level production requires a sufficient intracellular pool of the precursor, L-phenylalanine. Native production in the host may not be adequate.[1]

  • By-product Formation: Host cell enzymes, particularly endogenous reductases and dehydrogenases, can convert the desired this compound product into cinnamyl alcohol or other derivatives.[6][7][8]

  • Process Control at Scale: Maintaining optimal and consistent conditions such as pH, temperature, dissolved oxygen, and nutrient gradients becomes more complex in large-scale bioreactors.[9][10][11]

  • Metabolic Burden: Overexpression of the multiple enzymes in the biosynthetic pathway can impose a significant metabolic load on the host cells, affecting their growth and viability.

Q3: Is this compound toxic to the production host?

A3: Yes, this compound exhibits broad-spectrum antimicrobial activity and can be toxic to the microbial hosts used for its production, such as E. coli and yeast.[3][12] Its aldehyde group is reactive and can interfere with essential cellular processes, including disrupting cell membranes and inhibiting energy metabolism.[3][13] This toxicity can limit the maximum achievable product titer as it negatively impacts cell growth and enzyme function.[5]

Q4: How is this compound typically recovered and purified from a fermentation broth?

A4: After fermentation, this compound must be extracted from the aqueous broth. Common laboratory and industrial methods include:

  • Solvent Extraction: An organic solvent in which this compound is soluble, such as dichloromethane or ether, is used to extract the product from the distillate.[14][15]

  • Steam Distillation: Because this compound is volatile in steam, this method can be used to separate it from the non-volatile components of the fermentation broth.[14][16] The resulting distillate, an emulsion of this compound and water, is then typically subjected to solvent extraction.

  • Vacuum and Molecular Distillation: For further purification to achieve high purity (e.g., >98%), vacuum distillation followed by molecular distillation can be employed.[17]

Visualizing the Biosynthetic Pathway and Workflow

This compound Biosynthesis Pathway

G This compound Biosynthetic Pathway in Recombinant E. coli Phe L-Phenylalanine CA trans-Cinnamic Acid Phe->CA PAL CCoA Cinnamoyl-CoA CA->CCoA 4CL CAD This compound CCoA->CAD CCR

Caption: Key enzymatic steps for this compound synthesis from L-phenylalanine.

Experimental Workflow

G General Experimental Workflow Strain Strain Engineering (Plasmid Construction) Ferm Fermentation (Bioreactor Culture) Strain->Ferm Ext Extraction (Steam Distillation / Solvent) Ferm->Ext Quant Quantification (HPLC Analysis) Ext->Quant Result Yield & Purity Determination Quant->Result

Caption: From strain development to final product analysis.

Troubleshooting Guide

Problem: Low or No this compound Yield

Possible CauseSuggested Solution
Inefficient Enzyme Activity 1. Enzyme Source: Test and select enzymes (PAL, 4CL, CCR) from different source organisms for optimal activity in your host.[1] 2. Codon Optimization: Ensure the genes encoding the pathway enzymes are codon-optimized for your expression host (e.g., E. coli). 3. Expression Levels: Optimize protein expression by trying different promoters, ribosome binding sites (RBS), or induction conditions (e.g., IPTG concentration, temperature).
Precursor (L-Phenylalanine) Limitation 1. Pathway Engineering: Engineer the host's central metabolic pathways to overproduce the L-phenylalanine precursor.[1] This may involve knocking out competing pathways or overexpressing key enzymes in the shikimate pathway. 2. Media Supplementation: Add L-phenylalanine to the fermentation medium, although this can significantly increase costs at scale.
Product Toxicity to Host Cells 1. In Situ Product Recovery (ISPR): Implement a strategy to continuously remove this compound from the culture broth as it is produced. This can be done using a solvent overlay (e.g., with a biocompatible organic solvent) or adsorbent resins. A titer of 3.8 g/L was achieved using ISPR.[7] 2. Tolerant Strain Development: Use adaptive laboratory evolution or targeted genetic engineering to develop host strains with increased tolerance to this compound.
Conversion to By-products 1. Gene Knockouts: Identify and delete genes encoding endogenous enzymes, such as alcohol dehydrogenases and other reductases, that convert this compound to cinnamyl alcohol.[6][7] For example, deleting multiple reductase genes in E. coli has been shown to improve this compound titers.[7]

Problem: Poor Cell Growth During Fermentation

Possible CauseSuggested Solution
Sub-optimal Fermentation Conditions 1. Parameter Optimization: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen (DO), and nutrient feed rates. These parameters can change during scale-up.[11] 2. Scale-Down Models: Use properly scaled-down laboratory models that mimic the conditions of larger bioreactors to identify potential issues with mass and heat transfer before moving to pilot scale.[4][10]
Metabolic Burden 1. Expression Tuning: Avoid unnecessarily high levels of protein expression. Use inducible promoters to separate the cell growth phase from the production phase. 2. Chromosomal Integration: Integrate the expression cassettes for the biosynthetic pathway into the host chromosome to ensure stable expression and reduce the metabolic load associated with maintaining high-copy plasmids.[7]

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart: Low this compound Yield Start Low Yield Detected CheckGrowth Is cell growth (OD600) normal? Start->CheckGrowth CheckByproduct Analyze for by-products (e.g., cinnamyl alcohol) CheckGrowth->CheckByproduct Yes SolveGrowth Troubleshoot cell growth: - Optimize conditions - Address toxicity (ISPR) CheckGrowth->SolveGrowth No CheckEnzyme Verify enzyme expression & activity (SDS-PAGE, in vitro assay) CheckByproduct->CheckEnzyme No significant by-products SolveByproduct Knock out endogenous reductase genes CheckByproduct->SolveByproduct High by-products detected CheckPrecursor Is precursor (L-Phe) limiting? CheckEnzyme->CheckPrecursor Expression/Activity OK SolveEnzyme Optimize gene expression (promoters, RBS, codons) CheckEnzyme->SolveEnzyme Poor Expression/Activity CheckPrecursor->SolveEnzyme No SolvePrecursor Engineer precursor pathway or supplement media CheckPrecursor->SolvePrecursor Yes

Caption: A logical guide to diagnosing poor this compound production.

Quantitative Data Summary

This compound Production in Engineered Microbes
Host OrganismKey Genetic ModificationsFermentation ScaleTiter Achieved (mg/L)Reference
E. coli W3110Plasmid-based expression of PAL, 4CL, CCR; L-phenylalanine pathway engineering.Flask75[1]
E. coliChromosomal integration, deletion of 10 reductases, cofactor engineering, ISPR.Fed-batch3,800[7]
C. glutamicumWhole-cell bioconversion from cinnamic acid.Not specified1,200 (from cinnamic acid)[8]

Key Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking (200 rpm).

  • Seed Culture: Transfer the overnight culture into a larger volume (e.g., 100 mL) of fermentation medium in a shake flask. Grow for 12-16 hours under the same conditions.

  • Bioreactor Inoculation: Inoculate the production bioreactor (e.g., 2 L) containing the final fermentation medium with the seed culture to an initial optical density at 600 nm (OD600) of ~0.1.

  • Growth Phase: Maintain the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >20% saturation). Feed with a glucose solution to sustain growth.

  • Induction: When the culture reaches a target OD600 (e.g., 10-20), induce gene expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an inducible promoter. Reduce the temperature to 30°C to improve protein folding and reduce metabolic stress.

  • Production Phase: Continue the fermentation for 24-72 hours, maintaining pH and nutrient levels. If using in situ product recovery, add the organic solvent overlay at the time of induction.

  • Sampling: Collect samples periodically to measure cell density (OD600) and this compound concentration.

Protocol 2: Extraction of this compound from Broth
  • Sample Preparation: Centrifuge 1 mL of the fermentation broth to pellet the cells.

  • Solvent Extraction: Take the supernatant and add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of this compound to the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer (bottom layer for dichloromethane, top for ethyl acetate) containing the this compound.

  • Drying: Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for quantification by HPLC.

Protocol 3: Quantification by HPLC
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[18][19]

  • Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and 0.1% phosphoric acid solution (e.g., 48:52 v/v).[18]

  • Detection Wavelength: Set the UV detector to a wavelength of 285 nm, where this compound has strong absorbance.[18]

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase or the extraction solvent.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and the extracted samples onto the HPLC column.[20]

  • Analysis: Run the analysis at a constant flow rate (e.g., 1.0 mL/min). Identify the this compound peak in the samples by comparing its retention time to that of the pure standard.

  • Quantification: Calculate the concentration of this compound in the samples by correlating the peak area with the standard curve.

References

methods to control the volatility of cinnamaldehyde in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the volatility of cinnamaldehyde in experimental setups. Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and effective delivery of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow and changing in odor?

A1: A color change to yellow or brownish and a shift in the characteristic spicy odor of this compound are common indicators of degradation.[1] The primary cause is oxidation, which occurs upon exposure to air (oxygen).[1] This process can be accelerated by light and elevated temperatures.[1] The formation of degradation products, such as benzaldehyde (with a bitter almond-like smell), can alter the scent profile.[1]

Q2: What are the main challenges of working with this compound in experiments?

A2: The primary challenges stem from its physicochemical properties. This compound has poor water solubility (approximately 1.1 g/L at 20°C), is sensitive to light and air, and is highly volatile.[2][3][4] These characteristics can lead to inconsistent concentrations in your experimental setup, degradation of the compound, and reduced bioavailability, limiting its application as a bioactive agent.[5]

Q3: How can I improve the stability of this compound in my experiments?

A3: Encapsulation is a widely used strategy to improve the stability of this compound.[4][5] This involves trapping this compound within a protective matrix, which can shield it from environmental factors like oxygen, light, and heat.[3][5] Common encapsulation techniques include the use of β-cyclodextrins, liposomes, emulsions, biopolymer nanoparticles, and complex coacervation.[3][4]

Q4: What is the benefit of using a controlled-release system for this compound?

A4: A controlled-release system, often achieved through encapsulation or conjugation with polymers, allows for the sustained or triggered release of this compound over time.[2][6] This is beneficial for prolonging its effective action, improving bioavailability, and potentially reducing the required dosage.[2][5] For instance, pH-responsive systems can be designed to release this compound in specific acidic environments.[6]

Q5: Can I use this compound in aqueous media, and how can I improve its solubility?

A5: Due to its lipophilic nature, this compound is highly insoluble in water.[5] Encapsulation techniques, such as forming nanoemulsions or using carriers like β-cyclodextrins, can significantly improve its solubility and dispersibility in aqueous solutions.[5][7]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Efficacy in Cell Culture
  • Problem: The observed biological effect of this compound diminishes quickly over the course of the experiment.

  • Probable Cause: High volatility and degradation of this compound in the culture medium.

  • Solution:

    • Encapsulation: Encapsulate the this compound to protect it and provide a sustained release. Encapsulation in β-cyclodextrins or chitosan nanoparticles has been shown to be effective.[5][8]

    • Fresh Preparation: Prepare this compound solutions fresh before each experiment and add them to the culture medium immediately.

    • Sealed Environment: If possible, conduct experiments in a sealed environment to minimize evaporation.

Issue 2: Inconsistent Results in Antimicrobial Assays
  • Problem: High variability in the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against microbial strains.

  • Probable Cause: Inconsistent dosing due to volatility and poor aqueous solubility.

  • Solution:

    • Nanoemulsions: Formulate this compound as a nanoemulsion to improve its stability and dispersibility in the growth medium.[7][9]

    • Controlled Release: Utilize a carrier system, such as loading this compound into polymeric films or microspheres, to ensure a more constant concentration over the assay period.[10]

Issue 3: Low Bioavailability in In Vivo Studies
  • Problem: Oral administration of this compound results in low plasma concentrations and limited therapeutic effect.

  • Probable Cause: Poor absorption due to low water solubility and rapid metabolism or degradation in the gastrointestinal tract.

  • Solution:

    • Microencapsulation: Microencapsulated this compound has been shown to improve its absorption and bioavailability.[5] This can also help in regulating the gut flora.[5]

    • Mucoadhesive Formulations: Encapsulation with mucoadhesive polymers like chitosan can increase the residence time in the gut, potentially enhancing absorption.[8]

Quantitative Data Summary

Method/SystemKey FindingsReference
β-Cyclodextrin Encapsulation A 25:75 ratio of this compound to β-cyclodextrin showed the highest encapsulation efficiency and capacity. This formulation also exhibited a fast initial release within the first 3 hours.[11]
Chitosan Encapsulation This compound levels decreased by only 2.67% over 4 weeks. Release was 83.4% in acidic media (pH 1.2) over 180 minutes and 61% in alkaline media (pH 7.4) over 360 minutes.[8]
Pickering Emulsion Lignin-containing cellulose nanocrystal-stabilized Pickering emulsions achieved an encapsulation efficiency of 81.92% ± 1.83% for this compound.[3]
Nanoemulsions Stable nanoemulsions were achieved with the addition of medium-chain triglycerides. Encapsulation efficiency was maintained at around 80% for one week.[9]

Experimental Protocols

Protocol 1: Encapsulation of this compound in β-Cyclodextrin

This protocol is based on the inclusion complex method.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Methodology:

  • Prepare a saturated solution of β-cyclodextrin in distilled water by stirring at room temperature.

  • Dissolve a specific amount of this compound in a small volume of ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture for several hours (e.g., 4-6 hours) to facilitate the formation of the inclusion complex.

  • A precipitate of the this compound-β-cyclodextrin complex will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold distilled water to remove any surface-adhered this compound.

  • Dry the resulting powder in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol utilizes the ionic gelation method.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ethanol

  • Ultrasonicator

  • High-speed centrifuge

Methodology:

  • Prepare a chitosan solution (e.g., 1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with stirring.

  • Prepare a TPP solution (e.g., 1% w/v) in distilled water.

  • Dissolve this compound in ethanol to create an oily phase.

  • Add the this compound solution dropwise to the chitosan solution under constant stirring to form an emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Add the TPP solution dropwise to the emulsion under continuous stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Continue stirring for approximately 30-60 minutes.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with distilled water to remove unreacted reagents.

  • Resuspend the nanoparticles in distilled water or freeze-dry for long-term storage.

Visualizations

Experimental_Workflow_Encapsulation cluster_preparation Preparation of Solutions cluster_mixing Complex Formation cluster_separation Separation and Drying cluster_product Final Product A This compound in Ethanol C Mix and Stir A->C B Encapsulating Agent Solution (e.g., β-Cyclodextrin in Water) B->C D Filtration/Centrifugation C->D E Washing D->E F Drying E->F G Encapsulated this compound Powder F->G

Caption: General workflow for the encapsulation of this compound.

Signaling_Pathway_QS_Inhibition cluster_bacteria Bacterial Cell QS Quorum Sensing System LuxR LuxR Protein QS->LuxR Activates DNA Target DNA Promoter LuxR->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence Initiates This compound This compound This compound->LuxR Inhibits DNA Binding

Caption: this compound's interference with bacterial quorum sensing.

References

refining extraction protocols to maximize cinnamaldehyde yield from cinnamon bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cinnamaldehyde yield from cinnamon bark.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yield is a common issue with several potential causes:

  • Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on parameters like temperature, time, and solvent choice. This compound is volatile and can degrade at high temperatures or with prolonged extraction times[1]. Each method has an optimal range for these parameters. For instance, in Microwave-Assisted Extraction (MAE), yields increase with time up to a certain point (e.g., 25 minutes) and then decrease.

  • Poor Quality Starting Material: The concentration of this compound can vary significantly between different species of cinnamon and even based on the age and harvesting time of the bark[2]. The bark should be sourced from reputable suppliers and ideally be from a recent harvest.

  • Improper Bark Preparation: The particle size of the ground cinnamon bark is crucial. While smaller particles increase surface area for extraction, powdering the bark can lead to excessive foaming during steam distillation, which can disrupt the process[3][4]. A moderately coarse grind is often optimal.

  • This compound Degradation: this compound can oxidize when exposed to air, particularly at elevated temperatures (starting around 100°C)[5][6]. It can also undergo hydrolysis at high temperatures[7]. Minimizing air exposure and using the lowest effective temperature can mitigate this.

  • Inefficient Separation: During solvent extraction, if the chosen solvent is not sufficiently immiscible with water or if an insufficient volume is used, the separation of this compound from the aqueous distillate will be incomplete[8].

G start Low this compound Yield cause1 Extraction Issues start->cause1 cause2 Material & Preparation start->cause2 cause3 Degradation start->cause3 cause4 Separation/Collection start->cause4 subcause1a Suboptimal Parameters (Time, Temp, Power) cause1->subcause1a subcause1b Incorrect Solvent/Method cause1->subcause1b subcause2a Poor Bark Quality (Species, Age) cause2->subcause2a subcause2b Improper Particle Size cause2->subcause2b subcause3a Oxidation (Air Exposure) cause3->subcause3a subcause3b Thermal Degradation cause3->subcause3b subcause4a Inefficient Solvent Extraction cause4->subcause4a subcause4b Premature Distillation End cause4->subcause4b

Caption: Logical workflow for troubleshooting low this compound yield.

Question: The distillate from my steam distillation is clear, not milky. What's wrong?

Answer: A milky or cloudy appearance in the distillate is expected, as it indicates an emulsion of water-insoluble this compound droplets[3][9]. If your distillate is clear, it suggests very little to no this compound is being carried over with the steam. Potential reasons include:

  • Depleted Cinnamon Bark: The starting material may have a very low this compound content[8].

  • Insufficient Heating: The water in the distillation flask may not be boiling vigorously enough to generate a sufficient flow of steam to carry the volatile oil over[8].

  • Distillation Not Running Long Enough: It's possible the distillation was stopped before the this compound had a chance to be extracted.

Question: My distillation is foaming excessively and rising into the condenser. How can I prevent this?

Answer: Foaming is a common problem, especially when using finely powdered cinnamon bark[3]. To prevent this:

  • Use Coarsely Ground Bark: Avoid using a fine powder. Crushing cinnamon sticks into small pieces is preferable[3].

  • Control the Heating Rate: Heat the mixture slowly and gently to maintain a steady boil without causing it to foam up into the still[9].

  • Use a Surfactant: Adding a couple of drops of a surfactant (e.g., Triton X-100) to the distillation flask can help reduce foaming[9].

  • Ensure Adequate Headspace: Use a larger flask to ensure there is plenty of space above the water level.

Question: I am performing a liquid-liquid extraction on the distillate, but the layers are not separating. Why?

Answer: The primary reason for layers failing to separate is the use of a solvent that is miscible with water. For a successful extraction of this compound from the aqueous distillate, the solvent must be water-insoluble[8]. Dichloromethane (DCM) and ethyl acetate are commonly used. Solvents like ethanol, acetone, or isopropanol are water-miscible and will not form a separate layer unless a large amount of salt is added to the aqueous phase to force a separation[8].

Frequently Asked Questions (FAQs)

Question: Which extraction method provides the highest yield and purity of this compound?

Answer: The optimal method depends on the desired balance between yield, purity, cost, and environmental impact.

  • Steam Distillation: This is the most traditional and widely used method. It produces a high-purity essential oil, with this compound content often reaching around 90%, because it avoids the use of organic solvents[10].

  • Microwave-Assisted Extraction (MAE): This modern "green" technique is very efficient, offering higher yields in significantly less time compared to conventional methods[11]. MAE can yield this compound content as high as 89.3%[12].

  • Soxhlet Extraction (Solvent): This method can produce a high total oil yield (up to 5.22% with dichloromethane), but the purity of this compound in the oil is often lower (62-73%) than with steam distillation due to the co-extraction of other compounds and potential for thermal degradation at high temperatures[10][13].

  • Supercritical CO₂ (SFE): This is a highly tunable and environmentally friendly method. It can achieve high recovery rates (around 54% this compound recovery) but requires specialized equipment[14].

Question: What are the key factors that influence this compound yield?

Answer: Several factors critically impact the final yield:

  • Extraction Method: As detailed above, the chosen technique (e.g., MAE, Steam Distillation) is a primary determinant of yield[12].

  • Solvent Choice (for solvent-based methods): In solvent extraction, polarity matters. Dichloromethane and hexane have shown high extraction yields[13]. In MAE, ethanol has proven effective[15].

  • Temperature and Time: Optimizing these parameters is crucial. For MAE, one study found the optimal conditions to be 700W of power for 25 minutes. For SFE, optimal conditions were predicted at 68.2°C for 95.7 minutes[14].

  • Solid-to-Liquid Ratio: The ratio of cinnamon bark to water/solvent affects extraction efficiency. An optimized MAE protocol used 30g of bark in 250 ml of water.

  • Cinnamon Species and Quality: Cinnamomum zeylanicum is known for high-quality essential oil[10]. The geographic origin and post-harvest processing also play a significant role[2].

Question: How should I prepare the cinnamon bark before extraction?

Answer: Proper preparation is key to maximizing surface area without causing processing issues.

  • Harvesting: Bark should be harvested from mature stems (typically 1.2 to 5cm in diameter) immediately after a rainy season when it is easier to peel[2].

  • Scraping: The soft, bitter outer bark should be scraped off to improve the quality of the final product[2].

  • Grinding: The dried inner bark should be broken into small pieces or coarsely ground. Avoid fine powders for steam distillation to prevent foaming[3][4]. For methods like MAE or solvent extraction, a finer powder may be acceptable.

Question: How is the extracted this compound quantified?

Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable analytical methods for accurately quantifying this compound[16].

  • HPLC: Preferred for routine quality control, it separates compounds based on polarity. A typical method uses a C18 column with a mobile phase like acetonitrile and water, and a UV detector set to around 280-286 nm[17][18].

  • GC: Ideal for analyzing volatile compounds in essential oils. It separates based on volatility and is often paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for excellent selectivity and identification[16].

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction protocols.

Table 1: this compound Yield and Purity by Extraction Method

Extraction MethodSolventThis compound Purity in Oil (%)Total Oil Yield (% w/w)Reference
Steam DistillationWater~90%1.82%[10][13]
HydrodistillationWater~68%2.38%
Soxhlet ExtractionDichloromethaneNot Specified5.22%[13]
Soxhlet ExtractionHexane86.67%3.84%[13]
Soxhlet ExtractionEthanol62-73%Not Specified[10]
Microwave-Assisted (MAE)Water89.3%4.17%
Microwave-Assisted (MAE)EthanolNot Specified5.6%[15]
Supercritical CO₂ (SFE)CO₂ with Methanol54.79% (Recovery)~7.8%[14][19]

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE)

ParameterOptimized ValueReference
Solid Loading30 g
Water Volume250 ml
Microwave Power700 W
Extraction Time25 min

Experimental Protocols & Workflows

G start Cinnamon Bark prep Preparation (Grinding/Crushing) start->prep extraction Extraction prep->extraction sd Steam Distillation extraction->sd mae Microwave-Assisted Extraction extraction->mae sfe Supercritical CO₂ Extraction extraction->sfe soxhlet Soxhlet Extraction extraction->soxhlet separation Separation (Distillate Collection / Solvent Evaporation) sd->separation mae->separation sfe->separation soxhlet->separation purification Purification (Liquid-Liquid Extraction, Drying Agent) separation->purification analysis Quantification (HPLC / GC-MS) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for this compound extraction and analysis.
Steam Distillation Protocol

This method is preferred for obtaining high-purity, solvent-free essential oil.

  • Preparation: Crush cinnamon bark into small, coarse pieces. Avoid fine powder to prevent foaming[3].

  • Setup: Place approximately 25g of the crushed bark into a round-bottom flask. Add distilled water to sufficiently cover the bark (e.g., 200-300 mL)[3][20].

  • Apparatus: Assemble a steam distillation apparatus with the flask, a condenser, and a collection flask or separatory funnel[20].

  • Distillation: Gently heat the flask to generate steam. The steam will pass through the cinnamon bark, carrying the volatile this compound with it[20].

  • Collection: Collect the condensed distillate. The process is complete when the distillate is no longer cloudy, indicating that most of the oil has been extracted[3][9]. The collected liquid will be an aqueous emulsion of this compound.

  • Separation: Transfer the milky distillate to a separatory funnel. Extract the this compound using a water-immiscible organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 50 mL portions)[9][20].

  • Purification: Combine the organic layers and dry them using an anhydrous drying agent like sodium sulfate. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the pure this compound oil[9][20].

Microwave-Assisted Extraction (MAE) Protocol

This is a rapid extraction method with high efficiency.

  • Preparation: Grind dried cinnamon bark to a consistent particle size.

  • Setup: Place a specific amount of cinnamon powder (e.g., 30 g) into the extraction vessel of a modified microwave system.

  • Solvent Addition: Add the optimized volume of solvent (e.g., 250 mL of distilled water or ethanol)[15].

  • Extraction: Irradiate the mixture at a predetermined microwave power (e.g., 300-700 W) for the optimized duration (e.g., 25-30 minutes)[15]. The system should be equipped with a condenser to prevent solvent loss.

  • Filtration: After extraction and cooling, filter the mixture to separate the solid plant residue from the liquid extract.

  • Isolation: If water was used as the solvent, proceed with liquid-liquid extraction as described in the steam distillation protocol. If a volatile organic solvent like ethanol was used, it can be removed using a rotary evaporator to yield the crude extract[15].

This compound Quantification Protocol (HPLC)

This protocol outlines a general procedure for quantifying this compound content in the extracted oil.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards of known concentrations through serial dilution.

  • Sample Preparation: Accurately weigh a small amount of the extracted cinnamon oil and dissolve it in the mobile phase solvent to a known volume to achieve a concentration within the range of the calibration curve.

  • Instrumentation:

    • HPLC System: An HPLC equipped with a UV/Vis or Photodiode Array (PDA) detector[16].

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[16][18].

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), sometimes with a small amount of acid like acetic acid[18].

    • Flow Rate: 1.0 mL/min[18].

    • Detection Wavelength: 280-286 nm[17][18].

    • Injection Volume: 20 µL[18].

  • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared sample solution.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the final percentage (% w/w) in the original oil.

References

Validation & Comparative

A Preservative Showdown: Cinnamaldehyde Versus Sodium Benzoate in Acidic Foods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a preservative is a critical decision in ensuring the safety and stability of acidic food products. While sodium benzoate has long been a stalwart synthetic option, the growing demand for natural alternatives has brought compounds like cinnamaldehyde into the spotlight. This guide provides an objective comparison of these two preservatives, supported by experimental data, to aid in the selection process.

Performance at a Glance: A Quantitative Comparison

The efficacy of a preservative is primarily judged by its ability to inhibit microbial growth and extend the shelf life of a product. The following tables summarize quantitative data from studies evaluating the performance of this compound and sodium benzoate in acidic food matrices.

| Table 1: Antimicrobial Efficacy Against Escherichia coli O157:H7 in Apple Juice | |---|---| | Preservative Treatment | Log Reduction in CFU/mL | | 0.3% Cinnamon (this compound as primary active component) | 1.6 (at 8°C) & 2.0 (at 25°C) | | 0.1% Sodium Benzoate | Not specified in isolation in the comparative study, but known to be effective in acidic conditions. | | 0.3% Cinnamon + 0.1% Sodium Benzoate | 5.2 (at 8°C, after 11 days) & 5.3 (at 25°C, after 3 days)[1] |

Note: CFU/mL stands for Colony Forming Units per milliliter. A higher log reduction indicates greater antimicrobial activity.

| Table 2: General Comparison of Preservative Characteristics |

Characteristic This compound Sodium Benzoate
Type Natural (derived from cinnamon) Synthetic
Antimicrobial Spectrum Broad-spectrum against bacteria, yeasts, and molds Primarily effective against yeasts and molds; less effective against bacteria
Optimal pH Range Effective over a broader pH range Most effective in acidic conditions (pH < 4.5)[2][3]
Sensory Impact Distinct cinnamon aroma and flavor; may cause a warming or irritating sensation at higher concentrations Generally tasteless at approved concentrations, but can impart a slightly sweet, salty, or sharp/bitter taste[1][4]

| Regulatory Status (USA) | Generally Recognized as Safe (GRAS) as a flavoring agent and antimicrobial | Generally Recognized as Safe (GRAS) with specified usage limits in various foods |

Delving into the Mechanisms of Action

Understanding the pathways through which these preservatives exert their antimicrobial effects is crucial for their effective application.

This compound's Multi-Pronged Attack:

This compound, the primary bioactive compound in cinnamon, employs a multifaceted approach to inhibit microbial growth. Its lipophilic nature allows it to easily interact with and disrupt the cell membranes of bacteria, fungi, and yeasts.[5] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, this compound has been shown to interfere with key cellular processes, including energy metabolism, enzyme activity, and the synthesis of proteins and nucleic acids.[6][7]

Sodium Benzoate's Acid-Activated Inhibition:

Sodium benzoate's efficacy is highly dependent on the pH of the food product. In acidic environments, it is converted to its active form, benzoic acid.[2] The undissociated benzoic acid can then readily pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This internal pH drop disrupts critical metabolic functions, particularly glycolysis, by inhibiting the activity of enzymes like phosphofructokinase, thereby starving the microorganism of energy.[3][8] It also interferes with the cell membrane's integrity and function.[2]

Visualizing the Antimicrobial Pathways

To better illustrate the mechanisms described above, the following diagrams, generated using the DOT language, depict the key signaling pathways and cellular targets of this compound and sodium benzoate.

cinnamaldehyde_mechanism cluster_cell Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage of Components DNA_RNA DNA/RNA Synthesis Protein_Synthesis Protein Synthesis ATP_Production ATP Production This compound This compound This compound->Cell_Membrane Disrupts Integrity This compound->DNA_RNA Inhibits This compound->Protein_Synthesis Inhibits This compound->ATP_Production Inhibits

Caption: this compound's antimicrobial mechanism of action.

sodium_benzoate_mechanism cluster_environment Acidic Food Environment (Low pH) cluster_cell Microbial Cell (Higher pH) Sodium_Benzoate Sodium Benzoate Benzoic_Acid Benzoic Acid (Undissociated) Sodium_Benzoate->Benzoic_Acid Conversion Cell_Membrane Cell Membrane Benzoic_Acid->Cell_Membrane Passes Through Intracellular_pH Intracellular pH Benzoic_Acid->Intracellular_pH Dissociates & Lowers pH Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Glycolysis Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Blocks Intracellular_pH->Glycolysis Inhibits Enzymes

Caption: Sodium benzoate's antimicrobial mechanism of action.

Experimental Protocols: A Guide to Evaluation

The following outlines the general methodologies for key experiments cited in the comparison of this compound and sodium benzoate.

Antimicrobial Efficacy Testing

Objective: To determine the effectiveness of the preservatives in inhibiting the growth of target microorganisms in a food matrix.

1. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

  • Preparation of Preservative Solutions: A series of dilutions of this compound and sodium benzoate are prepared in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, Saccharomyces cerevisiae).

  • Incubation: The inoculated tubes or microplates are incubated under optimal growth conditions (temperature and time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method:

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the target microorganism.

  • Well Creation: Wells of a specific diameter are aseptically cut into the agar.

  • Application of Preservatives: A fixed volume of different concentrations of this compound and sodium benzoate solutions are added to the respective wells.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

3. Challenge Study (Shelf-Life Determination):

  • Product Preparation: The acidic food product (e.g., fruit juice) is prepared and divided into batches. Each batch is treated with a specific concentration of this compound, sodium benzoate, or a combination, with one batch remaining as an untreated control.

  • Inoculation: Each batch is inoculated with a known concentration of a relevant spoilage or pathogenic microorganism.

  • Storage: The samples are stored under controlled conditions (e.g., refrigerated or ambient temperature) that mimic typical product handling.

  • Microbial Analysis: At regular intervals over a defined period, samples from each batch are taken for microbial enumeration (e.g., plate counts) to determine the population of the target microorganism.

  • Data Analysis: The reduction in microbial population over time is calculated to determine the preservative's effectiveness in extending the shelf life of the product.

Sensory Evaluation

Objective: To assess the impact of the preservatives on the sensory attributes (taste, aroma, appearance, and overall acceptability) of the food product.

1. Descriptive Analysis:

  • Panelist Training: A panel of trained sensory assessors is selected and trained to identify and quantify specific sensory attributes of the food product.

  • Sample Preparation: Samples of the acidic food product containing different concentrations of this compound and sodium benzoate, along with a control sample, are prepared and coded.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute (e.g., cinnamon aroma, chemical aftertaste, sweetness, sourness) on a linear scale.

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the different preservative treatments.

2. Consumer Acceptance Testing (Hedonic Scaling):

  • Panelist Recruitment: A large number of untrained consumers who are representative of the target market are recruited.

  • Sample Preparation: Samples of the food product with different preservatives are prepared and presented to the panelists in a randomized order.

  • Evaluation: Panelists are asked to rate their overall liking of each sample on a 9-point hedonic scale (ranging from "dislike extremely" to "like extremely"). They may also be asked to rate specific attributes like flavor and aroma.

  • Data Analysis: The scores are statistically analyzed to determine if there are significant differences in consumer preference between the samples.

Conclusion: A Balancing Act of Efficacy, Sensory Impact, and Consumer Perception

The choice between this compound and sodium benzoate as a preservative for acidic foods is not straightforward and depends on a variety of factors.

This compound presents a compelling natural alternative with broad-spectrum antimicrobial activity. Its effectiveness across a wider pH range may be advantageous in certain applications. However, its distinct cinnamon flavor and aroma are its most significant limitations, as they may not be suitable for all products and could negatively impact consumer acceptance if not aligned with the desired sensory profile.

Sodium benzoate , on the other hand, is a highly effective and cost-efficient preservative with a long history of use. Its relatively neutral sensory profile at approved concentrations makes it a versatile choice for a wide range of acidic foods. The primary considerations for its use are its synthetic origin, which may be a deterrent for consumers seeking "clean label" products, and its reduced efficacy at pH values approaching neutrality.

Ultimately, the optimal choice will depend on the specific food product, the target consumer demographic, and the desired final product characteristics. For products where a cinnamon note is complementary or can be masked, this compound offers a promising natural preservation strategy. For applications requiring a neutral-tasting and cost-effective solution, sodium benzoate remains a reliable and well-established option. In some cases, as suggested by the synergistic effect observed in apple juice, a combination of both preservatives could offer enhanced antimicrobial protection.[1] Thorough testing, including both microbial challenge studies and comprehensive sensory evaluations, is essential to determine the most suitable preservative system for any given acidic food product.

References

A Comparative Analysis of the Antimicrobial Efficacy of Cinnamaldehyde and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of two potent natural compounds, cinnamaldehyde and eugenol. Derived primarily from cinnamon and clove, respectively, these agents have garnered significant attention for their broad-spectrum activity against a wide range of pathogenic and spoilage microorganisms. This document synthesizes experimental data on their efficacy, details their mechanisms of action, and provides standardized protocols for their evaluation.

Introduction to this compound and Eugenol

This compound is the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon.[1] It is recognized for its potent, broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1] Eugenol, a hydroxyphenyl propene, is the major constituent of clove oil and is also found in plants like cinnamon and tulsi.[2][3] It is widely used in food and cosmetics and possesses well-documented antibacterial and antifungal properties.[2] Both compounds are being explored as alternatives to conventional antibiotics due to rising antimicrobial resistance.

Mechanisms of Antimicrobial Action

While both this compound and eugenol target the microbial cell membrane, their precise molecular interactions and downstream effects exhibit distinct differences.

This compound: The antimicrobial action of this compound is multifaceted. Its primary mode of action involves disrupting the integrity of the bacterial cell membrane.[4] This is achieved by altering the fatty acid composition of the membrane, which leads to increased permeability and the subsequent leakage of essential intracellular contents such as ions, DNA, and RNA.[1][5] this compound has also been shown to inhibit membrane-bound enzymes like ATPases and interfere with cell wall synthesis.[4] Furthermore, it can modulate the biosynthesis of key membrane phospholipids, specifically phosphatidylethanolamine and phosphatidylglycerol, further compromising membrane function.[6] In some cases, it can trigger apoptosis-like cell death through the production of reactive oxygen species (ROS).[1]

Eugenol: Eugenol's antimicrobial activity is largely attributed to its phenolic hydroxyl group.[7][8] As a hydrophobic molecule, it readily penetrates the cell membranes of microorganisms, including the complex lipopolysaccharide (LPS) outer layer of Gram-negative bacteria.[7][8] This penetration disrupts the cytoplasmic membrane, causing hyperpolarization, increased permeability, and leakage of cellular components.[7] Eugenol is also known to inhibit the activity of various microbial enzymes, including proteases and ATPases, and can disrupt biofilm formation.[7]

Antimicrobial_Mechanisms cluster_C This compound cluster_E Eugenol C_Start This compound C_Membrane Membrane Disruption (Fatty Acid Profile Alteration) C_Start->C_Membrane C_Enzyme Inhibition of Membrane Enzymes (e.g., ATPase) C_Start->C_Enzyme C_Phospholipid Modulation of Phospholipid Biosynthesis C_Start->C_Phospholipid C_Leakage Leakage of Ions, DNA, RNA, Proteins C_Membrane->C_Leakage C_Death Cell Death C_Enzyme->C_Death C_Phospholipid->C_Membrane C_Leakage->C_Death E_Start Eugenol E_Membrane Membrane Penetration (Hydrophobic Interaction) E_Start->E_Membrane E_Enzyme Inhibition of Intracellular & Membrane Enzymes E_Start->E_Enzyme E_Permeability Increased Permeability & Hyperpolarization E_Membrane->E_Permeability E_Leakage Leakage of Intracellular Components E_Permeability->E_Leakage E_Death Cell Death E_Enzyme->E_Death E_Leakage->E_Death MIC_Workflow start Start prep_stock Prepare Stock Solutions (this compound/Eugenol in DMSO) start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep_stock->serial_dilution inoculate_plate Inoculate Wells with Microbial Suspension serial_dilution->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic end End read_mic->end

References

in vivo validation of the anti-inflammatory effects of cinnamaldehyde in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo studies demonstrates the potent anti-inflammatory effects of cinnamaldehyde across various animal models of inflammation. Experimental data consistently show a significant reduction in key inflammatory markers and swelling, positioning this compound as a promising therapeutic candidate for inflammatory diseases.

This compound, a major bioactive compound isolated from the bark of Cinnamomum cassia, has been extensively investigated for its pharmacological properties, including its anti-inflammatory activities.[1][2] In vivo studies utilizing animal models of inflammation have provided crucial evidence of its efficacy and shed light on its mechanisms of action. This guide compares the performance of this compound in several widely used preclinical models, presenting key experimental data and protocols to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Diverse Inflammatory Models

The anti-inflammatory potential of this compound has been validated in models mimicking acute and chronic inflammatory conditions, including lipopolysaccharide (LPS)-induced systemic inflammation, carrageenan-induced paw edema, and collagen-induced arthritis (CIA).

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In a mouse model of LPS-induced systemic inflammatory response syndrome (SIRS), a single oral dose of this compound administered one hour before LPS injection was shown to ameliorate the severity of SIRS.[3] This was evidenced by a reduction in circulating mononuclear cells and decreased levels of nitric oxide and plasma TNF-α.[3]

Animal ModelThis compound Dosage & RouteKey Anti-Inflammatory OutcomesReference
LPS-induced SIRS in Swiss miceSingle oral treatmentAmeliorated SIRS severity, decreased circulating mononuclear cells, reduced nitric oxide and plasma TNF-α levels.[3][3]
High-fat diet-induced atherosclerosis in ApoE-/- miceNot specifiedSignificantly decreased inflammatory cytokines (TNF-α, IL-6, MCP-1) and nitric oxide production.[1][1]
Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic assay for evaluating acute inflammation.[4][5] Studies have demonstrated that this compound significantly inhibits the paw edema induced by carrageenan injection in mice. This effect is attributed to the inhibition of inflammatory mediators like nitric oxide (NO).[6]

Animal ModelThis compound Dosage & RouteKey Anti-Inflammatory OutcomesReference
Carrageenan-induced paw edema in mice1.25, 2.5, and 5 mg/kgSignificant decrease in NO levels.[6][6]
Collagen-Induced Arthritis (CIA)

The CIA model in rats is a widely used autoimmune model of rheumatoid arthritis.[7] this compound has shown therapeutic potential in this model by reducing paw swelling and the severity of arthritis.[8] Its anti-inflammatory effects in this context are associated with a decrease in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10]

Animal ModelThis compound Dosage & RouteKey Anti-Inflammatory OutcomesReference
Collagen-induced arthritis in rats75 mg/kg/day, gavageReduced collagen-induced swollen paw volume, decreased severity of arthritis, joint swelling, and bone erosion. Decreased serum IL-6 levels.[8][11]
Collagen-induced arthritis in rats10 and 20 mg/kg/day, oralSignificant decrease in the levels of ROS, nitric oxide, TNF-α, and IL-6.[9][10][9][10]

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways. In vivo studies have consistently pointed to the inhibition of the NF-κB and MAPK pathways as central to its mechanism of action.[1][2][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[1][2][12] In a model of atherosclerosis in ApoE-/- mice, this compound treatment attenuated the high phosphorylation level of IκBα and the p65 subunit of NF-κB, thereby inhibiting the pathway.[1]

NF_kappa_B_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus LPS TLR4 TLR4 Stimulus->TLR4 CA This compound IKK IKK CA->IKK Inhibition TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes MAPK_Pathway cluster_pathway MAPK Signaling Pathway Stimulus LPS Receptor Receptor Stimulus->Receptor CA This compound MAPK MAPK (ERK, JNK, p38) CA->MAPK Inhibition of Phosphorylation MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Pro-inflammatory Gene Expression TF->Genes Experimental_Workflow Start Start: Animal Model Selection Acclimatization Acclimatization Start->Acclimatization Grouping Random Grouping (Control, Vehicle, this compound) Acclimatization->Grouping Treatment This compound/Vehicle Administration Grouping->Treatment Induction Induction of Inflammation (e.g., Carrageenan, Collagen) Treatment->Induction Monitoring Monitoring & Measurement (Paw Volume, Clinical Score) Induction->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Biochemical Biochemical Assays (Cytokines, NO) Endpoint->Biochemical Histology Histopathology & Radiology Endpoint->Histology Data Data Analysis & Conclusion Biochemical->Data Histology->Data

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Cinnamaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of cinnamaldehyde, a key bioactive compound found in cinnamon. This document outlines detailed experimental protocols, presents a side-by-side comparison of performance data, and discusses the relative strengths and weaknesses of each technique to aid in method selection and validation for research and quality control purposes.

Introduction

This compound is the primary chemical constituent responsible for the characteristic aroma and flavor of cinnamon and is of significant interest to researchers for its various pharmacological activities. Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, quality control of food and cosmetic products, and in pharmacokinetic studies. Both HPLC and GC are powerful chromatographic techniques widely employed for this purpose. The choice between HPLC and GC depends on several factors, including the sample matrix, the volatility and thermal stability of the analyte, and the specific requirements of the analysis in terms of sensitivity, speed, and cost.[1][2] This guide aims to provide a comprehensive cross-validation perspective to assist researchers in making informed decisions for their analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducibility and method transfer. Below are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: An octadecylsilane (C18) column is a common choice for the separation.

  • Mobile Phase: A mixture of acetonitrile and a dilute acid solution, such as 0.04% acetic acid in water, in a 60:40 v/v ratio is often effective.

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Column Temperature: The column is typically kept at a constant temperature, for instance, 29°C.

  • Injection Volume: A 20 µL injection volume is a standard practice.

  • Detection: UV detection at a wavelength of 280 nm is suitable for this compound.

  • Standard Preparation: A stock solution of this compound standard is prepared in the mobile phase and then serially diluted to create a series of calibration standards.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent. The resulting extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

Gas Chromatography (GC) Protocol

GC is a powerful technique for the analysis of volatile compounds like this compound. Coupling with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) provides high selectivity and sensitivity.

  • Column: A capillary column, such as a DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness), is frequently used.

  • Carrier Gas: Helium is a common carrier gas.

  • Injector Temperature: The injector temperature is typically set to a high temperature, for example, 250°C, to ensure rapid volatilization of the sample.

  • Oven Temperature Program: A temperature gradient is often employed to achieve good separation. For instance, the oven temperature can be held at 60°C for a few minutes and then ramped up to a higher temperature.

  • Detector: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound are m/z 131, 103, and 77.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable volatile solvent like methanol or hexane and serially diluted to prepare calibration standards.

  • Sample Preparation: Depending on the matrix, sample preparation can range from simple dilution in a suitable solvent to more complex extraction techniques like headspace solid-phase microextraction (SPME). For liquid samples, a simple dilution followed by direct injection is often sufficient.

Cross-Validation Data Presentation

The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize the quantitative data for HPLC and GC methods for this compound quantification, allowing for a direct comparison.

Table 1: HPLC Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Linear Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.74% - 101.95%
Precision (% RSD) 0.92% - 2.68%
Limit of Detection (LOD) 0.069 ppm
Limit of Quantification (LOQ) 0.23 ppm

Table 2: GC-MS Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Linear Range 20 - 2000 ng/mL
Accuracy (% Bias) -8.6% to 14.8%
Precision (Intra-day Variation) < 10.4%
Precision (Inter-day Variation) < 12.2%
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 20 ng/mL

Comparative Analysis

Both HPLC and GC are suitable for the quantification of this compound, but they offer different advantages and are suited for different applications.

HPLC:

  • Advantages: HPLC is a versatile technique that can be performed at room temperature, making it suitable for thermally labile compounds. It is generally a robust and reliable method with high precision and accuracy.[1] HPLC is also well-suited for the analysis of less volatile compounds that may be present in complex sample matrices.

  • Disadvantages: HPLC can be more expensive to operate due to the cost of solvents and the need for a high-pressure pump.[1] Analysis times can be longer compared to GC.

GC:

  • Advantages: GC is a highly efficient and rapid technique for the analysis of volatile compounds like this compound.[1] It often provides higher resolution and sensitivity, especially when coupled with a mass spectrometer. The operational costs can be lower as it uses gases as the mobile phase, which are generally cheaper than HPLC solvents.[1]

  • Disadvantages: The primary limitation of GC is that the analyte must be volatile and thermally stable.[1] For non-volatile compounds, a derivatization step may be necessary, which can add complexity to the sample preparation process.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for this compound quantification.

CrossValidationWorkflow start Start: Define Analytical Requirements sample_prep Sample Preparation (e.g., Extraction, Dilution) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis Aliquot 1 gc_analysis GC Analysis sample_prep->gc_analysis Aliquot 2 hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_analysis->hplc_validation gc_validation GC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) gc_analysis->gc_validation data_comparison Data Comparison and Statistical Analysis hplc_validation->data_comparison gc_validation->data_comparison method_selection Method Selection Based on Performance and Application data_comparison->method_selection end End: Final Validated Method method_selection->end

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of quantitative data. For the analysis of this compound, both HPLC and GC offer excellent performance characteristics. The choice between the two will ultimately be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. HPLC is a robust and versatile method suitable for a wide range of samples, while GC provides high-throughput and sensitive analysis for volatile compounds. By carefully considering the data presented in this guide, researchers can select and validate the most appropriate method for their this compound quantification needs.

References

A Comparative Analysis of the Bioactivity of Synthetic versus Natural Cinnamaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of cinnamaldehyde sourced from natural origins versus synthetic production, supported by experimental data.

This compound, the aromatic aldehyde that imparts the characteristic flavor and scent to cinnamon, is a molecule of significant interest in the scientific community for its diverse bioactive properties. Available as both a natural extract from the bark of Cinnamomum species and as a synthetically produced compound, the choice between these two forms is a crucial consideration for researchers in pharmacology and drug development. This guide provides a comparative analysis of the bioactivity of synthetic versus natural this compound, drawing upon available experimental data to inform researchers on their potential therapeutic applications.

While direct head-to-head comparative studies are limited, this guide collates and presents data from various sources to offer a comprehensive overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It is important to note that variations in experimental conditions across different studies can influence outcomes.

Source and Compositional Differences

Natural this compound is primarily obtained through steam distillation of the bark of Cinnamomum cassia and other related species. As a natural extract, it may contain trace amounts of other organic compounds from the plant, which could potentially contribute to its overall bioactivity.

Synthetic this compound, conversely, is produced through chemical synthesis, often achieving a higher level of purity with fewer impurities compared to its natural counterpart. Both natural and synthetic this compound share the same fundamental chemical structure.

Comparative Bioactivity Data

The following tables summarize quantitative data on the bioactivity of this compound. Where the source (natural or synthetic) is specified in the literature, it has been noted. In many studies, "this compound" is used without specifying its origin; this data is also included for a broader understanding of the compound's potential.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

This compound SourceMicroorganismMIC (µg/mL)Reference
Natural (from Cinnamomum zeylanicum)Bacillus cereus31.2[1]
Natural (from Cinnamomum zeylanicum)Staphylococcus aureus62.5[1]
Natural (from Cinnamomum zeylanicum)Escherichia coli62.5[1]
Natural (from Cinnamomum zeylanicum)Klebsiella pneumoniae62.5[1]
Natural (from Cinnamomum zeylanicum)Proteus mirabilis125.0[1]
Natural (from Cinnamomum zeylanicum)Pseudomonas aeruginosa125.0[1]
Synthetic (trans-cinnamaldehyde 99%)Escherichia coli 042780[2][3]
Not SpecifiedStreptococcus mutans1000[4]
Natural (from Cinnamomum cassia oil)Escherichia coli O157:H70.05% (v/v)[5]
Natural (from Cinnamomum cassia oil)Salmonella typhimurium SL 1340.025% (v/v)[5]
Natural (from Cinnamomum cassia oil)Staphylococcus aureus0.025% (v/v)[5]
Natural (from Cinnamomum cassia oil)Listeria monocytogenes0.05% (v/v)[5]
Antioxidant Activity

Table 2: IC50 Values for Antioxidant Activity of this compound

AssayThis compound SourceIC50 (µg/mL)Reference
DPPH Radical ScavengingNatural (isolated from cinnamon oil)95.38[6][7]
DPPH Radical ScavengingNot Specified8.2[8][9]
Superoxide Radical ScavengingNot Specified13.3[8]
Nitric Oxide Radical ScavengingNot Specified12.1[8]
Anti-inflammatory Activity

Table 3: Inhibition of Inflammatory Markers by this compound

Inflammatory MarkerCell LineThis compound SourceConcentration/IC50EffectReference
TNF-αRAW264.7Not SpecifiedIC50: 29.58 µMInhibition of TNF-α production[10]
TNF-αTHP-1Not Specified2.5 µM and 15 µMSignificant reduction in secretion[11]
IL-6THP-1Not Specified2.5 µM and 15 µMSignificant reduction in secretion[11]
NO ProductionRAW264.7Not Specified50 µMSignificant inhibition[10]
NF-κBRAW264.7Not Specified50 µMBlocked protein expression[10]
COX-2RAW264.7Not Specified50 µMBlocked protein expression[10]
Anticancer Activity

Table 4: IC50 Values for Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineCancer TypeThis compound SourceIC50Reference
U87MGGlioblastomaNot Specified11.6 µg/mL[12]
MDA-MB-231Breast CancerNot Specified16.9 µg/mL (24h), 12.23 µg/mL (48h)[12]
L1210LeukemiaNot Specified4.8 µg/mL[12]
HepG2Liver CancerNot Specified-[13]
HCT15Colon CancerSynthetic0.63-8.1 µg/mL[14]
SK-MEL-2MelanomaSynthetic0.63-8.1 µg/mL[14]

Key Signaling Pathways

This compound exerts its diverse biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

experimental_workflow cluster_assays In Vitro Bioactivity Assays antimicrobial Antimicrobial (MIC Determination) antioxidant Antioxidant (DPPH Assay) anti_inflammatory Anti-inflammatory (NO, Cytokine Inhibition) anticancer Anticancer (MTT Assay) This compound This compound (Natural vs. Synthetic) This compound->antimicrobial This compound->antioxidant This compound->anti_inflammatory This compound->anticancer

Experimental workflow for assessing this compound's bioactivity.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][15]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation activates This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate MAPK signaling, contributing to its anticancer and anti-inflammatory effects.[16][17]

MAPK_Pathway cluster_stimuli Extracellular Stimuli GrowthFactors Growth Factors MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPK modulates

References

assessing the synergistic effects of cinnamaldehyde with conventional antibiotics against resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the global health community grapples with the escalating crisis of antibiotic resistance, new research highlights the potential of cinnamaldehyde, a key component of cinnamon oil, to rejuvenate the efficacy of conventional antibiotics against multidrug-resistant bacteria. This comprehensive guide synthesizes findings from multiple studies, presenting compelling evidence for the synergistic effects of this compound in combination with traditional antibiotics, offering a promising avenue for future antimicrobial drug development.

The emergence of "superbugs" has rendered many frontline antibiotics ineffective, creating an urgent need for innovative therapeutic strategies. One of the most promising approaches is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that enhance their activity. This compound has emerged as a particularly potent "adjuvant" or "synergizer" in this context.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the performance of this compound-antibiotic combinations against various resistant bacterial strains. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.

Quantitative Assessment of Synergistic Activity

The synergistic effect of combining this compound with conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic, indicating that the combined effect of the two agents is significantly greater than the sum of their individual effects.

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and various antibiotics, both alone and in combination, against several clinically relevant resistant bacteria. The data consistently demonstrates that the addition of this compound leads to a significant reduction in the MIC of the antibiotic, often restoring its effectiveness against resistant strains.

Table 1: Synergistic Effects of this compound with Various Antibiotics against Resistant Bacteria

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Amikacin-250-0.19[1]
MRSAAmpicillin---0.24-0.37[2]
MRSAPiperacillin---0.24-0.37[2]
MRSABacitracin---0.24-0.37[2]
MRSAOxacillin>256250320.25[1]
MRSAGentamicin---0.19[3]
Listeria monocytogenesNisin---0.50[2]
Salmonella entericaStreptomycin---0.37[3]
ESBL-producing Escherichia coliCefotaxime---<0.5[4]
ESBL-producing Klebsiella pneumoniaeCefotaxime---<0.5[4]
Escherichia coliImipenem403202.5<0.5[5]
Escherichia coliColistin---<0.5[5]
Pseudomonas aeruginosaColistin---<0.5[6]

Note: "-" indicates data not specified in the cited source.

Unveiling the Mechanisms of Synergy

The synergistic activity of this compound is attributed to its multifaceted impact on bacterial physiology. Research suggests that this compound potentiates the action of antibiotics through several key mechanisms:

  • Disruption of Bacterial Cell Membranes: this compound can damage the bacterial cell membrane, increasing its permeability.[7] This allows for enhanced influx of the conventional antibiotic into the bacterial cell, leading to higher intracellular concentrations and increased efficacy.

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. This compound has been shown to inhibit the activity of these pumps, thereby preventing the expulsion of the co-administered antibiotic.

  • Downregulation of Resistance Genes: In the case of MRSA, this compound has been found to inhibit the transcription of the mecA gene, which is responsible for resistance to β-lactam antibiotics like oxacillin.[1] This leads to a decrease in the production of Penicillin-Binding Protein 2a (PBP2a), the protein that confers resistance.

  • Inhibition of Biofilm Formation: Bacteria often form biofilms, which are communities of cells encased in a protective matrix that are notoriously resistant to antibiotics.[8] this compound can inhibit the formation of these biofilms and also disrupt existing ones, rendering the bacteria more susceptible to antibiotic treatment.[1][9] This is partly achieved by downregulating the expression of biofilm regulatory genes.[1]

Experimental Methodologies

The assessment of synergistic effects relies on standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Checkerboard Assay

The checkerboard assay is the gold standard for determining the synergistic interactions between two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic of interest in an appropriate solvent (e.g., DMSO for this compound).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the x-axis and the antibiotic along the y-axis. Each well will contain a unique combination of concentrations of the two agents.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a growth control (no antimicrobial agents) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The FICI value is interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension as described for the checkerboard assay.

  • Assay Setup: Prepare tubes containing a suitable broth medium with the antimicrobial agents at specific concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination. Also, include a growth control tube without any antimicrobial agents.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Incubate the tubes at 37°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent after 24 hours.

Biofilm Inhibition Assay

This assay measures the ability of a compound to prevent the formation of biofilms.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration as described previously.

  • Assay Setup: In a 96-well flat-bottomed microtiter plate, add different concentrations of this compound and/or the antibiotic to the wells.

  • Inoculation and Incubation: Add the bacterial suspension to the wells and incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells with a sterile saline solution.

  • Staining: Stain the adherent biofilm with a solution of crystal violet (0.1%) for 15-30 minutes.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., 95% ethanol or 33% glacial acetic acid). Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizing the Pathways of Synergy

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanisms by which this compound enhances the activity of conventional antibiotics.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacteria A->E B Prepare Serial Dilutions of this compound (X-axis) D Dispense into 96-well Plate B->D C Prepare Serial Dilutions of Antibiotic (Y-axis) C->D D->E F Incubate at 37°C for 18-24h E->F G Read MICs F->G H Calculate FICI G->H I Determine Synergy (FICI ≤ 0.5) H->I

Figure 1. Workflow for the Checkerboard Assay.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Bacterial Inoculum C Inoculate Tubes A->C B Prepare Test Tubes with: - this compound alone - Antibiotic alone - Combination - Growth Control B->C D Incubate at 37°C with Shaking C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) D->E F Perform Serial Dilutions and Plate on Agar E->F G Incubate Plates & Count CFUs F->G H Plot log10 CFU/mL vs. Time G->H I Analyze for Synergy H->I

Figure 2. Workflow for the Time-Kill Curve Assay.

Mechanism_of_Synergy cluster_agents Synergistic Agents cluster_bacterium Resistant Bacterium This compound This compound Membrane Cell Membrane This compound->Membrane Damages Efflux Efflux Pump This compound->Efflux Inhibits mecA mecA gene This compound->mecA Downregulates Transcription Biofilm Biofilm Formation This compound->Biofilm Inhibits Antibiotic Conventional Antibiotic BacterialCell Bacterial Cell Antibiotic->BacterialCell Inhibits Target Membrane->Antibiotic Increases Influx of Efflux->Antibiotic Prevents Expulsion of mecA->BacterialCell Reduces Resistance to β-lactams Biofilm->BacterialCell Increases Susceptibility Outcome Synergistic Bactericidal Effect BacterialCell->Outcome Leads to

Figure 3. Proposed Mechanisms of Synergy.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent synergistic agent that can restore and enhance the efficacy of conventional antibiotics against resistant bacterial pathogens. The multifaceted mechanisms of action, including membrane disruption, efflux pump inhibition, and downregulation of resistance and biofilm-related genes, make this compound a highly promising candidate for the development of novel combination therapies.

Further research is warranted to explore the in vivo efficacy and safety of this compound-antibiotic combinations in preclinical and clinical settings. The optimization of formulations to improve the bioavailability and stability of this compound will also be crucial for its successful translation into clinical practice. The continued investigation of natural products like this compound offers a valuable and largely untapped resource in the global fight against antimicrobial resistance.

References

Cinnamaldehyde as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of cinnamaldehyde as a quorum sensing (QS) inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. Its performance is objectively evaluated against other natural QS inhibitors—eugenol, baicalin, vanillin, and garlic extract—supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visually represented.

Comparative Performance of Quorum Sensing Inhibitors

The efficacy of this compound and its alternatives in inhibiting key virulence factors and biofilm formation in Pseudomonas aeruginosa is summarized below. The data, gathered from various studies, is presented to facilitate a comparative analysis. Concentrations have been standardized to micromolar (µM) for a more direct comparison, where possible.

Note on Garlic Extract: Direct molar concentration for garlic extract is not applicable due to its variable composition. Inhibition data is presented as reported in the source studies, and direct comparison should be made with caution.

Table 1: Inhibition of Biofilm Formation

CompoundConcentration (µM)Inhibition (%)Pseudomonas aeruginosa Strain(s)
This compound 3000 (3 mM)~31.3PAO1
5900 (5.9 mM)75.6 (Disruption of preformed biofilm)PAO1
Eugenol 200,000 (0.2 mg/mL)36Not Specified
5032 (on glass), 54 (on catheter)PAO1
Baicalin 128,000 (128 µg/mL)Significant reductionPAO1
256,000 (256 µg/mL)Significant dose-dependent reductionPAO1
Vanillin 250,000 (250 µg/mL)Significant inhibitionPAO1
Garlic Extract Not Applicable67.85Clinical Isolates

Table 2: Inhibition of Pyocyanin Production

CompoundConcentration (µM)Inhibition (%)Pseudomonas aeruginosa Strain(s)
This compound Not explicitly quantified in searchesKnown to inhibitPAO1
Eugenol ≤ 150,000 (≤0.15% v/v)Significant reductionATCC 27853, PAO1, Clinical Isolates
Baicalin 128,000 (128 µg/mL)69.87PAO1
Vanillin Not explicitly quantified in searchesKnown to inhibitPAO1
Garlic Extract Not ApplicableNot explicitly quantified in searchesPAO1

Table 3: Inhibition of Elastase Activity

CompoundConcentration (µM)Inhibition (%)Pseudomonas aeruginosa Strain(s)
This compound 3000 (3 mM)~68.9 (lasB expression)PAO1
Eugenol 40070.72PAO1
Baicalin 128,000 (128 µg/mL)94.17PAO1
Vanillin Not explicitly quantified in searchesNot explicitly quantified in searchesNot Specified
Garlic Extract Not ApplicableNot explicitly quantified in searchesPAO1

Signaling Pathways and Mechanisms of Action

Pseudomonas aeruginosa possesses a complex and hierarchical quorum sensing network, primarily composed of the las, rhl, and pqs systems. These systems regulate the expression of a wide array of virulence factors and are crucial for biofilm formation. This compound and the compared inhibitors interfere with these pathways at various levels.

G cluster_las las System cluster_rhl rhl System cluster_pqs pqs System lasI lasI 3-oxo-C12-HSL 3-oxo-C12-HSL lasI->3-oxo-C12-HSL synthesizes LasR LasR Virulence Genes (lasB) Virulence Genes (lasB) LasR->Virulence Genes (lasB) rhlR rhlR LasR->rhlR pqsR PqsR (MvfR) LasR->pqsR 3-oxo-C12-HSL->LasR activates Virulence Genes (rhlA, pyocyanin) Virulence Genes (rhlA, pyocyanin) rhlR->Virulence Genes (rhlA, pyocyanin) pqsR->rhlR Virulence Genes, Biofilm Virulence Genes, Biofilm pqsR->Virulence Genes, Biofilm rhlI rhlI C4-HSL C4-HSL rhlI->C4-HSL synthesizes C4-HSL->rhlR activates pqsA pqsA-D, pqsH PQS PQS pqsA->PQS synthesizes PQS->pqsR activates This compound This compound This compound->LasR Inhibits This compound->rhlR Inhibits This compound->pqsA Represses

Caption: P. aeruginosa quorum sensing network and this compound's inhibitory action.

Experimental Workflow for Inhibitor Validation

A generalized workflow for the validation of a potential quorum sensing inhibitor is outlined below. This process involves a series of in vitro assays to determine the compound's efficacy against key virulence factors and biofilm formation.

G start Start: Candidate QS Inhibitor mic Determine Minimum Inhibitory Concentration (MIC) start->mic submic Select Sub-MICs for Anti-Virulence Assays mic->submic biofilm Biofilm Inhibition Assay (Crystal Violet) submic->biofilm pyocyanin Pyocyanin Production Quantification submic->pyocyanin elastase Elastase Activity Assay (Elastin Congo Red) submic->elastase gene_expression Gene Expression Analysis (qRT-PCR for las, rhl, pqs genes) submic->gene_expression end End: Validated QS Inhibitor biofilm->end pyocyanin->end elastase->end gene_expression->end

Caption: General experimental workflow for validating a quorum sensing inhibitor.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms by P. aeruginosa.

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Test compound (e.g., this compound) stock solution

  • 0.1% (w/v) crystal violet solution

  • 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the desired sub-MIC concentrations of the test compound to the respective wells. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.

Pyocyanin Quantification Assay

This protocol measures the production of the blue-green pigment pyocyanin, a virulence factor regulated by the rhl and pqs QS systems.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable broth (e.g., King's A broth) with and without the test compound at sub-MIC for 24-48 hours.

  • Supernatant Collection: Centrifuge the cultures at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. Collect the supernatant.

  • Extraction: To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer (blue).

  • Acidification: Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink (upper) layer at 520 nm.

  • Calculation: Pyocyanin concentration (µg/mL) can be calculated using the formula: Absorbance at 520 nm x 17.072.

Elastase Activity Assay (Elastin Congo Red Method)

This assay quantifies the activity of LasB elastase, a major virulence factor regulated by the las QS system.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin Congo Red (ECR)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Grow P. aeruginosa cultures with and without the test compound and harvest the cell-free supernatant by centrifugation and filtration (0.22 µm filter).

  • Assay Reaction: Prepare a reaction mixture containing 100 µL of the culture supernatant and 900 µL of ECR buffer (20 mg of ECR in 100 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the mixture at 37°C with shaking for 3-6 hours.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifugation: Centrifuge the tubes to pellet the insoluble ECR.

  • Quantification: Transfer the supernatant to a clean tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Gene Expression Analysis (qRT-PCR)

This method is used to quantify the expression levels of key quorum sensing regulatory and virulence genes.

Materials:

  • P. aeruginosa cells grown with and without the test compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., lasI, lasR, rhlI, rhlR, pqsA) and a housekeeping gene (e.g., rpoD)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction: Grow P. aeruginosa to the mid-logarithmic phase in the presence or absence of the test compound. Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control. The housekeeping gene is used for normalization.

Conclusion

This compound demonstrates significant potential as a quorum sensing inhibitor in Pseudomonas aeruginosa, effectively reducing biofilm formation and the expression of key virulence factors. When compared to other natural compounds like eugenol, baicalin, and vanillin, this compound exhibits comparable or, in some cases, superior inhibitory activity, particularly in the disruption of preformed biofilms. The provided data and protocols offer a solid foundation for researchers to further validate and explore the therapeutic applications of this compound and other QS inhibitors in combating P. aeruginosa infections. The development of anti-virulence strategies targeting quorum sensing represents a promising avenue to address the growing challenge of antibiotic resistance.

comparative in silico and in vitro studies of cinnamaldehyde and its analogs as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of cinnamaldehyde and its analogs as potent enzyme inhibitors. By integrating both computational (in silico) and laboratory-based (in vitro) studies, we offer a comprehensive look at their mechanism of action, inhibitory efficacy, and therapeutic potential.

This compound, the organic compound that gives cinnamon its characteristic flavor and aroma, has long been investigated for its diverse pharmacological activities. Beyond its use as a flavoring agent, this compound and its synthetic analogs have emerged as a promising class of molecules for enzyme inhibition, a critical strategy in the discovery and development of new drugs. This guide synthesizes key findings from various studies to provide a comparative analysis of their performance against several enzymatic targets.

Performance Comparison: In Silico and In Vitro Data

The inhibitory potential of this compound and its derivatives has been evaluated against a range of enzymes implicated in various diseases. The following table summarizes the key quantitative data from both in silico (binding energy) and in vitro (IC50) studies, offering a direct comparison of their efficacy.

CompoundTarget EnzymeIn Silico Binding Energy (kcal/mol)In Vitro IC50Reference
This compound Histone Deacetylase 8 (HDAC8)-5.8-[1][2]
MMP9--[3]
Tyrosinase (monophenolase)-0.440 mM[4][5][6]
Tyrosinase (diphenolase)-0.450 mM[4][5][6]
Cinnamic Acid Histone Deacetylase 8 (HDAC8)-5.14-[1][2]
Cinnamyl Alcohol Histone Deacetylase 8 (HDAC8)-7.18-[1][2]
2-Nitro this compound LuxSHigher binding efficiency than this compound-[7]
4-Nitro this compound LuxSHigher binding efficiency than this compound-[7]
Bromoethane Chalcone (Analog 5n) Succinate Dehydrogenase-12.9DU145: 8.719 µM, SKBR-3: 7.689 µM, HEPG2: 9.380 µM[8]
α-Bromothis compound Tyrosinase (monophenolase)-0.075 mM[4][5][6]
Tyrosinase (diphenolase)-0.049 mM[4][5][6]
α-Chlorothis compound Tyrosinase (monophenolase)-0.140 mM[4][5][6]
Tyrosinase (diphenolase)-0.110 mM[4][5][6]
α-Methylthis compound Tyrosinase (monophenolase)-0.440 mM[4][5][6]
Tyrosinase (diphenolase)-0.450 mM[4][5][6]
Cuminaldehyde Aldose Reductase-0.00085 mg/mL[9]
α-Glucosidase-0.5 mg/mL[9]

Key Insights from the Data:

  • Derivatives often outperform the parent compound: Analogs of this compound, such as the bromoethane chalcone and α-substituted derivatives, demonstrate significantly enhanced inhibitory activity against their respective enzyme targets compared to the parent molecule. For instance, α-bromothis compound is a much more potent inhibitor of tyrosinase than this compound itself.[4][5][6]

  • In silico predictions correlate with in vitro results: Studies on LuxS inhibitors showed that the higher binding efficiency of nitro-cinnamaldehyde derivatives predicted by molecular docking was in good agreement with the in vitro experimental observations.[7] Similarly, the significant binding affinity of a bromoethane chalcone analog to succinate dehydrogenase was reflected in its potent cytotoxic activity against cancer cell lines.[8]

  • Broad spectrum of enzymatic targets: The research highlights the versatility of this compound-based scaffolds, which have been shown to target a diverse range of enzymes including HDAC8, LuxS, tyrosinase, succinate dehydrogenase, and α-glucosidase.[1][2][4][5][6][7][8][9] This suggests their potential application in treating a variety of diseases, from bacterial infections to cancer and diabetes.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode and affinity of a ligand (e.g., this compound analog) to the active site of a target protein (enzyme).

A typical molecular docking workflow includes:

  • Protein and Ligand Preparation: The 3D structure of the target enzyme is obtained from a protein data bank (e.g., PDB). The structures of this compound and its analogs are drawn using chemical drawing software and optimized for their 3D conformation.

  • Grid Box Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to systematically explore different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.[3][11]

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and examined.[10]

In Vitro Studies: Enzyme Inhibition Assays

In vitro enzyme inhibition assays are performed to experimentally measure the inhibitory activity of a compound against a specific enzyme.

A generalized protocol for an enzyme inhibition assay involves:

  • Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (this compound or its analog).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement of Enzyme Activity: The rate of the enzymatic reaction is measured over time by monitoring the formation of the product or the disappearance of the substrate. This is often done using a spectrophotometer or a fluorometer.

  • Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

For instance, in the study of tyrosinase inhibition, the activity was determined by measuring the rate of formation of dopachrome from L-DOPA at a specific wavelength.[4][5][6]

Visualizing the Research Workflow

The synergy between in silico and in vitro approaches is fundamental in modern drug discovery. The following diagram illustrates a typical workflow for identifying and validating novel enzyme inhibitors, starting from computational screening and culminating in experimental verification.

experimental_workflow cluster_insilico In Silico Phase cluster_synthesis Synthesis cluster_invitro In Vitro Phase in_silico_screening Virtual Screening of This compound Analogs molecular_docking Molecular Docking (Binding Energy Prediction) in_silico_screening->molecular_docking admet_prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) molecular_docking->admet_prediction synthesis Synthesis of Promising Analogs admet_prediction->synthesis Lead Compound Selection enzyme_inhibition Enzyme Inhibition Assays (IC50 Determination) synthesis->enzyme_inhibition Experimental Validation kinetic_studies Enzyme Kinetic Studies (Mechanism of Inhibition) enzyme_inhibition->kinetic_studies cell_based_assays Cell-based Assays (e.g., Cytotoxicity) kinetic_studies->cell_based_assays

Caption: A typical workflow for the discovery of enzyme inhibitors.

Signaling Pathway Example: HDAC8 Inhibition

This compound and its analogs have been investigated as inhibitors of Histone Deacetylase 8 (HDAC8), an enzyme implicated in cancer.[1][2] Inhibition of HDAC8 leads to the accumulation of acetylated histones, which in turn alters gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

signaling_pathway This compound This compound & Analogs HDAC8 HDAC8 This compound->HDAC8 Histones Histones HDAC8->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Inhibition of HDAC8 by this compound and its analogs.

References

Safety Operating Guide

Proper Disposal of Cinnamaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of cinnamaldehyde, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1][2] Therefore, adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3]

  • Protective Clothing: A lab coat or other suitable protective clothing is required.[1][3]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If ventilation is insufficient, a respirator may be necessary.[1][3]

This compound Properties and Hazards

A thorough understanding of the properties of this compound is essential for its safe management and disposal.

PropertyValue
Appearance Pale-yellow to yellow, oily liquid
Odor Cinnamon-like
Flash Point 71 °C (159.8 °F) (Closed Cup)
Boiling Point 252 °C (485.6 °F)
Melting Point -7.5 °C (18.5 °F)
Specific Gravity 1.05 g/cm³
Solubility Very slightly soluble in water

Source:[1]

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous waste.[4][5][6]

  • Containerization:

    • Collect all this compound waste in a dedicated, sealed container that is compatible with aldehydes.[1]

    • Do not mix with other waste streams.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound".[1]

    • Include any additional information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[3]

    • Keep away from heat, open flames, and direct sunlight.[3][7]

    • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Waste Pickup and Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.[1]

    • Consult your institution's EHS department for approved vendors and specific procedures.[1]

    • Incineration is a recommended disposal method for this compound.[1][8] This must be performed in a licensed facility.[1]

Spill Cleanup Procedure

In the event of a this compound spill, prompt and appropriate action is necessary. For large spills, evacuate the area and contact your institution's emergency response team.[1]

  • Ensure Safety:

    • Wear the appropriate PPE, including gloves, eye protection, and a lab coat.[1]

  • Containment:

    • For liquid spills, contain the material using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[1]

    • Do not use combustible materials such as paper towels to absorb the main part of the spill.[1]

  • Cleanup:

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

Cinnamaldehyde_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in Dedicated, Compatible Container ppe->collect label_waste Label as 'Hazardous Waste: This compound' collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store check_compat Ensure Segregation from Incompatible Chemicals store->check_compat contact_ehs Contact Institutional EHS for Licensed Waste Vendor check_compat->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup incinerate Incineration at a Licensed Facility pickup->incinerate contain_spill Contain with Inert Absorbent Material spill->contain_spill cleanup_spill Collect and Place in Hazardous Waste Container contain_spill->cleanup_spill report_spill Report Spill to Supervisor and EHS cleanup_spill->report_spill report_spill->collect

Caption: this compound Disposal and Spill Response Workflow.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of cinnamaldehyde, a common compound in research and development, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] It is also harmful if it comes into contact with the skin.[1][2] Therefore, wearing appropriate personal protective equipment is mandatory when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves that have been tested according to EN 374 are required.[1][5] It is crucial to inspect gloves for leaks or tears before use.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][4][6]

  • Protective Clothing: A lab coat, apron, or other protective clothing is necessary to prevent skin contact.[1][4] For prolonged use or when handling larger quantities, protective coveralls with hoods are recommended.[1]

  • Respiratory Protection: this compound should be handled in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors.[1][4][5] If ventilation is insufficient, a suitable respirator must be worn.[1][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage.

PropertyValue
Boiling Point 252°C (485.6°F)[4][7]
Melting Point -7.5°C (18.5°F)[4][7]
Flash Point 71°C (159.8°F) (Closed Cup)[3][4][7]
Specific Gravity 1.05 g/cm³[4][7]
Vapor Density 4.6 (Air = 1)[7]

Experimental Workflow for Safe Handling

The following diagram outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Spill Management cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense This compound prep_materials->handle_dispense Proceed to Handling handle_experiment Perform Experimental Procedures handle_dispense->handle_experiment handle_close Keep Container Tightly Closed When Not in Use handle_experiment->handle_close cleanup_decontaminate Decontaminate Work Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_wash Wash Hands Thoroughly After Handling cleanup_decontaminate->cleanup_wash disposal_collect Collect Waste in a Labeled, Sealed Container cleanup_wash->disposal_collect Proceed to Disposal spill_procedure In Case of Spill: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container disposal_hazardous Dispose of as Hazardous Waste disposal_collect->disposal_hazardous disposal_regulations Follow Institutional and Local Regulations disposal_hazardous->disposal_regulations

Safe handling workflow for this compound.

Operational and Disposal Plans

Spill Procedures: In the event of a this compound spill, the area should be evacuated and ventilated.[6][8] Remove all sources of ignition.[3][6][8] The spill should be contained and absorbed with an inert material such as sand or vermiculite.[3][4][6] The absorbed material should then be collected into a sealed container for disposal.[3][6]

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7] Contaminated clothing should be removed and washed before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal: this compound and its containers must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations.[2][4][9] Do not empty into drains.[2] Incineration in a licensed facility is a suggested method of disposal.[4] Waste containers should be clearly labeled as "Hazardous Waste: this compound".[4] Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[4]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.